2-Amino-1-dimethylaminopropane
Description
The exact mass of the compound N1,N1-Dimethylpropane-1,2-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166323. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHLOZQFPWDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883301 | |
| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |
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Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-15-6, 62689-51-4 | |
| Record name | 1-(Dimethylamino)-2-propylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-1-dimethylaminopropane | |
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| Record name | 2-Amino-1-dimethylaminopropane | |
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| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |
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| Record name | 1,2-Propanediamine, N1,N1-dimethyl- | |
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| Record name | N1,N1-dimethylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (±)-N1,N1-dimethylpropane-1,2-diamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Amino-1-dimethylaminopropane" properties and characteristics
An In-depth Technical Guide to 2-Amino-1-dimethylaminopropane (N¹,N¹-dimethylpropane-1,2-diamine)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound, systematically named N¹,N¹-dimethylpropane-1,2-diamine, is a chiral diamine featuring both a primary and a tertiary amine within a compact three-carbon backbone. This unique structural arrangement imparts a distinct set of chemical properties, making it a molecule of significant interest as a building block in organic synthesis, a ligand in coordination chemistry, and a potential precursor in pharmaceutical development. Unlike its more commonly documented isomers, N¹,N²-dimethylpropane-1,2-diamine and N²,N²-dimethylpropane-1,2-diamine, the N¹,N¹-isomer offers a sterically accessible primary amine for further functionalization while the tertiary amine provides a stable, basic site. This guide provides a comprehensive overview of the core properties, plausible synthetic routes, characteristic reactions, and potential applications of this compound, grounded in established chemical principles and data from closely related analogues.
Molecular Structure and Core Properties
The fundamental identity of a chemical compound lies in its structure, which dictates its physical properties, reactivity, and potential applications. Distinguishing this compound from its isomers is critical for predictable and reproducible research.
Isomeric Identification
The molecular formula C₅H₁₄N₂ encompasses several structural isomers of dimethylated propanediamines. Understanding their distinct structures is paramount.
Caption: Structural Comparison of Dimethylpropane-1,2-diamine Isomers.
Physicochemical and Spectroscopic Data
Detailed experimental data for the racemic mixture of N¹,N¹-dimethylpropane-1,2-diamine is not extensively published. However, data for the (2R)-enantiomer provides a reliable reference point.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | N¹,N¹-dimethylpropane-1,2-diamine | - |
| Synonyms | This compound, 1-(Dimethylamino)-2-propanamine | - |
| CAS Number | 108-15-6 (Racemate)[1][2] | [1][2] |
| 346690-99-1 ((2R)-enantiomer) | [3] | |
| Molecular Formula | C₅H₁₄N₂ | [2][3] |
| Molecular Weight | 102.18 g/mol | [2][3] |
| Boiling Point | ~107 °C | [3] |
| Density | ~0.834 g/mL | [3] |
| Flash Point | ~15 °C | [3] |
| Appearance | Expected to be a clear, colorless liquid | Inferred |
Spectroscopic Profile (Predicted):
-
¹H NMR: The spectrum is expected to show a singlet for the six protons of the N(CH₃)₂ group, multiplets for the CH₂ and CH protons, a doublet for the terminal CH₃ group, and a broad singlet for the NH₂ protons.
-
¹³C NMR: Distinct signals are anticipated for the two N-methyl carbons, the methylene carbon (CH₂), the methine carbon (CH), and the terminal methyl carbon.
-
IR Spectroscopy: Key absorptions would include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching bands (2800-3000 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹).
-
Mass Spectrometry (EI): The molecular ion peak (m/z = 102) may be observed. A prominent fragment is expected at m/z = 58, corresponding to the [CH₂N(CH₃)₂]⁺ ion resulting from alpha-cleavage, which is characteristic of this fragmentation pattern.
Synthesis Methodologies
While a specific, optimized industrial synthesis for N¹,N¹-dimethylpropane-1,2-diamine is not widely reported, its synthesis can be logically derived from established transformations of structurally related precursors. The most viable strategies involve the conversion of 1-dimethylamino-2-propanol or the reductive amination of 1-dimethylamino-2-propanone.
Pathway 1: From 1-Dimethylamino-2-propanol
This is a robust two-step approach starting from the commercially available amino alcohol. The key is the conversion of the secondary hydroxyl group into a primary amine.
Caption: Synthetic workflow from the corresponding amino alcohol.
Experimental Protocol (Illustrative):
-
Activation of Hydroxyl Group:
-
Dissolve 1-dimethylamino-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate.
-
-
Nucleophilic Substitution with Azide:
-
Dissolve the crude mesylate intermediate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 2.0 eq) to the solution.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring for the disappearance of the mesylate.
-
After cooling, dilute the reaction mixture with water and extract the azide product with diethyl ether. Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate carefully.
-
-
Reduction of the Azide:
-
Dissolve the crude azide intermediate in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the reaction is complete (monitored by IR for the disappearance of the azide peak at ~2100 cm⁻¹).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the resulting crude N¹,N¹-dimethylpropane-1,2-diamine by distillation to obtain the final product.
-
Pathway 2: Reductive Amination
This pathway offers a more direct route from the corresponding aminoketone, 1-dimethylamino-2-propanone.
Experimental Protocol (Illustrative):
-
Prepare a solution of 1-dimethylamino-2-propanone hydrochloride (1.0 eq) in methanol.
-
Add ammonium acetate (5-10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Quench the reaction by carefully adding aqueous HCl.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic (pH > 12) with concentrated NaOH.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous K₂CO₃, filter, and concentrate.
-
Purify by distillation.
Chemical Reactivity and Applications
The utility of N¹,N¹-dimethylpropane-1,2-diamine in drug development and materials science stems from the distinct reactivity of its two amine functionalities.
Reactivity Profile
-
Primary Amine: This site is a potent nucleophile and can readily undergo reactions typical of primary amines, such as acylation, alkylation, Schiff base formation with aldehydes and ketones, and Michael additions. Its unhindered nature makes it the primary site for derivatization.
-
Tertiary Amine: This group is basic but non-nucleophilic (due to steric hindrance). It can act as an internal base or acid scavenger in reactions involving the primary amine. It can also be protonated to form ammonium salts or quaternized with alkyl halides to introduce a permanent positive charge.
-
Chelation: The 1,2-diamine structure allows it to act as a bidentate ligand, chelating with transition metals.[4] This property is crucial for its potential use in asymmetric catalysis, where its chiral backbone can induce stereoselectivity in metal-catalyzed reactions.[4]
Potential Applications in Drug Development & Research
-
Chiral Ligand in Asymmetric Synthesis: Enantiomerically pure N¹,N¹-dimethylpropane-1,2-diamine can serve as a valuable ligand for transition metal catalysts used in asymmetric hydrogenations, transfer hydrogenations, and other stereoselective transformations to produce enantiomerically pure active pharmaceutical ingredients (APIs).[4]
-
Scaffold for Medicinal Chemistry: The primary amine provides a convenient handle for attaching the molecule to other pharmacophores or for building more complex molecular architectures. The tertiary amine can improve aqueous solubility and modulate the pharmacokinetic properties of a drug candidate.
-
Precursor for Biologically Active Molecules: Its structure is a key fragment in various pharmacologically active compounds. For instance, related chloro-derivatives like 2-chloro-1-(dimethylamino)propane hydrochloride are known intermediates in the synthesis of pharmaceuticals.
Analytical Methodologies
Accurate characterization is essential for confirming the identity and purity of N¹,N¹-dimethylpropane-1,2-diamine.
Table 2: Analytical Techniques
| Technique | Purpose | Protocol Summary |
| Gas Chromatography (GC) | Purity assessment and separation from isomers. | Column: Capillary column (e.g., DB-1 or similar). Detector: Flame Ionization Detector (FID). Method: Temperature-programmed elution to separate volatile amines. |
| NMR Spectroscopy | Structural elucidation. | Sample Prep: Dissolve ~10 mg in CDCl₃ or D₂O. Analysis: Acquire ¹H and ¹³C spectra to confirm the connectivity and chemical environment of all atoms. |
| FTIR Spectroscopy | Functional group identification. | Sample Prep: Analyze as a neat thin film on a salt plate (NaCl or KBr) or using an ATR accessory. Analysis: Identify characteristic peaks for N-H and C-N bonds. |
Safety, Handling, and Storage
Aliphatic amines are reactive and require careful handling. Based on the hazard classification for CAS 108-15-6, N¹,N¹-dimethylpropane-1,2-diamine is a hazardous substance.[1]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.
-
Use a lab coat and ensure work is conducted in a well-ventilated chemical fume hood.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors.
-
Use explosion-proof equipment and take precautionary measures against static discharge.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Store locked up and away from incompatible materials such as strong oxidizing agents and acids.
-
Conclusion
This compound (N¹,N¹-dimethylpropane-1,2-diamine) is a chiral diamine with significant, albeit underexplored, potential in synthetic and medicinal chemistry. Its unique combination of a reactive primary amine and a basic tertiary amine on a chiral scaffold makes it an attractive target for researchers developing novel catalytic systems and complex molecular architectures. While detailed literature is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further investigation into the specific applications of its enantiopure forms is warranted and promises to unlock new opportunities in drug discovery and materials science.
References
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Chemical Label for N1,N1-dimethylpropane-1,2-diamine. (n.d.). Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Propanediamine, N,N'-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 1-Dimethylamino-2-propanol|108-16-7. Retrieved from [Link]
- Google Patents. (n.d.). US20100105952A1 - Process for the synthesis of dmapa.
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Solubility of Things. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. Retrieved from [Link]
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LookChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Propanediamine, N2,N2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US7723547B2 - Process for the synthesis of DMAPA.
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PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
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Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]
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Australian Government Department of Health. (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]
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LookChem. (n.d.). Cas 108-16-7,1-Dimethylamino-2-propanol. Retrieved from [Link]
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Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Technical Guide to the Synthesis of 2-Amino-1-dimethylaminopropane from Novel Precursors
Abstract: This technical guide provides an in-depth exploration of modern synthetic pathways to 2-Amino-1-dimethylaminopropane (1-(dimethylamino)propan-2-amine), a vicinal diamine with significant potential as a chiral ligand, a monomer for specialty polymers, and a key building block in pharmaceutical development. Moving beyond classical methods, this document focuses on strategic routes originating from novel and readily accessible precursors, including amino acids and functionalized olefins. We will dissect three distinct, high-utility pathways: (1) Reductive Amination of an Alanine-Derived Precursor, (2) Nucleophilic Ring-Opening of a Propylene-Derived Aziridine, and (3) Catalytic Hydroamination of an Allylic Amine. Each section offers a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis of their respective advantages in terms of efficiency, stereochemical control, and scalability. This guide is intended for researchers, chemists, and process development professionals seeking to leverage contemporary synthetic methodologies for the efficient construction of functionalized diamines.
Introduction: The Strategic Value of this compound
The Target Molecule: Structure and Potential Applications
This compound, systematically named 1-(dimethylamino)propan-2-amine, is a chiral 1,2-diamine. Its structure features a primary amine at the C2 position and a tertiary dimethylamino group at the C1 position. This unique arrangement of sterically and electronically distinct nitrogen centers makes it a highly valuable scaffold in several areas of chemical science.
The primary utility of such a diamine lies in its role as a bidentate ligand in coordination chemistry. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. When synthesized in an enantiomerically pure form (either R or S), it becomes a powerful chiral ligand for asymmetric catalysis, enabling the stereoselective synthesis of high-value compounds like pharmaceuticals and agrochemicals.[1] Furthermore, as a difunctional monomer, it can be incorporated into polyamides or polyureas to impart unique properties such as improved dye affinity, metal-scavenging capabilities, and altered thermal characteristics.
Evolving Synthetic Strategies: From Classical to Novel
Traditional synthesis of such amines often involves multi-step sequences with harsh reagents, such as the ammonolysis of halogenated precursors, which can suffer from poor selectivity and the formation of multiple byproducts. The "novel" approaches detailed herein are defined by their strategic efficiency, atom economy, and use of readily available or bio-renewable starting materials. We will focus on pathways that leverage the power of modern organic synthesis, including:
-
Chiral Pool Synthesis: Utilizing inexpensive, enantiopure starting materials like amino acids to fix the stereochemistry at the outset.
-
Strain-Release Chemistry: Exploiting the reactivity of strained ring systems like aziridines for efficient and regioselective bond formation.[2]
-
Catalytic C-N Bond Formation: Employing transition metal catalysts to achieve transformations that are difficult or impossible under classical conditions.[3]
These strategies represent a significant advancement, offering more direct, controlled, and sustainable routes to the target molecule.
Pathway 1: Reductive Amination of an Alanine-Derived Precursor
This pathway exemplifies a chiral pool approach, beginning with the common amino acid Alanine to establish the desired stereocenter. The key transformation is a reductive amination, a robust and widely used method for amine synthesis that converts a carbonyl group to an amine via an intermediate imine.[4][5]
Mechanistic Rationale and Strategy
The overall strategy involves converting (S)-Alanine into the key intermediate, (S)-1-(dimethylamino)propan-2-one. This ketone is then subjected to reductive amination with ammonia to install the primary amine at the C2 position.
-
From (S)-Alanine to (S)-1-(dimethylamino)propan-2-ol: The synthesis begins by protecting the amino group of Alanine, followed by reduction of the carboxylic acid to a primary alcohol. Subsequent methylation of the protected amine yields the tertiary amine. A common route involves Eschweiler-Clarke methylation using formaldehyde and formic acid.[6]
-
Oxidation to the Ketone: The resulting amino alcohol is then oxidized to the corresponding ketone, 1-(dimethylamino)propan-2-one.[7] Mild oxidation conditions (e.g., Swern or Dess-Martin oxidation) are chosen to prevent side reactions.
-
Reductive Amination: The ketone is reacted with an amine source (e.g., ammonia or ammonium acetate) to form an imine in situ. This imine is then immediately reduced to the final diamine product. A key aspect of this step is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to not reduce the starting ketone but are highly effective at reducing the protonated imine intermediate.[8] This selectivity allows for a convenient one-pot reaction.[9]
Diagram 1: Overall Synthetic Pathway from (S)-Alanine
Experimental Protocol: One-Pot Reductive Amination
Objective: To synthesize (S)-2-Amino-1-dimethylaminopropane from (S)-1-(dimethylamino)propan-2-one.
Materials:
-
(S)-1-(dimethylamino)propan-2-one (1.0 eq)[10]
-
Ammonium acetate (5.0 eq)
-
Methanol (anhydrous, 20 mL per gram of ketone)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (5 M)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add (S)-1-(dimethylamino)propan-2-one and ammonium acetate.
-
Dissolve the solids in anhydrous methanol and stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
In a separate container, carefully dissolve sodium cyanoborohydride in a small amount of methanol.
-
Add the NaBH₃CN solution dropwise to the reaction mixture over 15 minutes. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl to quench any remaining reducing agent.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Basify the remaining aqueous solution to pH >12 with 5 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation under reduced pressure.
Data Summary & Considerations
| Parameter | Reductive Amination |
| Precursor | (S)-Alanine |
| Key Reagents | NaBH₃CN, NH₄OAc |
| Stereocontrol | Excellent (derived from precursor) |
| Advantages | High stereospecificity, reliable C-N bond formation, one-pot procedure for the final step. |
| Disadvantages | Multiple steps to synthesize the ketone precursor, use of toxic cyanide-containing reagent. |
| Scalability | Moderate; precursor synthesis may be costly at scale. |
Pathway 2: Nucleophilic Ring-Opening of an Aziridine
This pathway utilizes a powerful strategy in modern organic synthesis: the ring-opening of a strained three-membered ring. Starting from readily available propylene oxide, an N-protected 2-methylaziridine is synthesized and subsequently opened with dimethylamine in a highly regioselective manner.[2]
Mechanistic Rationale and Strategy
The logic of this pathway hinges on the predictable regiochemistry of the aziridine ring-opening.
-
Aziridine Formation: (R)-Propylene oxide can be converted into the corresponding aziridine through a two-step process: ring-opening with an azide (e.g., sodium azide), followed by reduction of the azide and subsequent ring-closing. The amino group is then protected with an appropriate group (e.g., Boc or Bn) to modulate its reactivity.
-
Regioselective Ring-Opening: The N-protected 2-methylaziridine is then treated with a nucleophile, in this case, dimethylamine. The reaction's regioselectivity is critical. The nucleophilic attack will preferentially occur at the less sterically hindered carbon (C1). This is especially true for neutral or basic conditions. The use of a Lewis acid can sometimes alter this selectivity, but for this target, the attack at C1 is the desired outcome. The strain of the three-membered ring provides the thermodynamic driving force for the reaction.[2]
-
Deprotection: The final step is the removal of the protecting group from the C2 nitrogen to reveal the primary amine.
Diagram 2: Aziridine Ring-Opening Workflow
Experimental Protocol: Aziridine Ring-Opening
Objective: To synthesize the N-Boc protected diamine from (R)-N-Boc-2-methylaziridine.
Materials:
-
(R)-N-Boc-2-methylaziridine (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 3.0 eq)
-
Ethanol
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
In a sealed pressure vessel, dissolve (R)-N-Boc-2-methylaziridine in ethanol.
-
Add the dimethylamine solution in THF to the vessel.
-
Seal the vessel and heat to 80 °C for 16 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvents. The resulting crude oil is the N-Boc protected diamine.
-
For deprotection, dissolve the crude oil in a minimal amount of dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the solution to warm to room temperature and stir for 2 hours.
-
Remove all volatiles under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted as described in Pathway 1, or purified directly.
Data Summary & Considerations
| Parameter | Aziridine Ring-Opening |
| Precursor | Propylene Oxide |
| Key Reagents | Dimethylamine, Boc₂O, TFA |
| Stereocontrol | Excellent (derived from precursor and stereospecific reaction) |
| Advantages | High atom economy, predictable regioselectivity, convergent synthesis. |
| Disadvantages | Aziridines can be toxic; synthesis of the aziridine precursor involves multiple steps and potentially hazardous reagents (azides). |
| Scalability | Good; pressure reactions can be scaled in appropriate reactors. |
Pathway 3: Catalytic Amination of an Allylic Precursor
This approach represents a cutting-edge strategy that relies on transition-metal catalysis to construct the C-N bond. It offers the potential for a highly atom-economical and convergent route from simple olefin precursors.
Mechanistic Rationale and Strategy
The core of this pathway is the hydroamination of an alkene, where an N-H bond adds across a C=C double bond. For this specific target, an intramolecular or intermolecular catalytic approach could be envisioned. A plausible route involves the catalytic diamination of propene or a related derivative. However, a more controlled approach starts with N,N-dimethylallylamine.
-
Precursor: N,N-dimethylallylamine is a commercially available and inexpensive starting material.
-
Catalytic Amination: The challenge is to add a second amino group (in a protected form, like a tosylamide or a carbamate) across the double bond. This can be achieved using specialized transition metal catalysts, often based on rhodium, palladium, or iron.[3] The reaction involves the coordination of the catalyst to the alkene, followed by nucleophilic attack of the nitrogen source and subsequent reductive elimination or protonolysis to release the product and regenerate the catalyst.
-
Regioselectivity: A significant challenge in this pathway is controlling the regioselectivity to ensure the new amino group adds to the C2 position (Markovnikov selectivity is often an issue). The choice of ligand on the metal catalyst is crucial for directing the addition to the desired carbon.
-
Deprotection: As with the aziridine route, a final deprotection step is required to unveil the primary amine.
Diagram 3: Conceptual Catalytic Cycle for Hydroamination
Experimental Protocol: General Procedure for Catalytic Amination
Objective: To achieve the catalytic addition of a protected amine to N,N-dimethylallylamine.
Materials:
-
N,N-dimethylallylamine (1.0 eq)
-
Protected amine source (e.g., Benzylamine, 1.1 eq)
-
Rhodium or Palladium catalyst precursor (e.g., [Rh(cod)₂]BF₄, 1-5 mol%)
-
Chiral phosphine ligand (e.g., BINAP, 1-5 mol%)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
Inside a glovebox, charge a Schlenk flask with the catalyst precursor and the ligand.
-
Add the anhydrous toluene and stir for 15 minutes to allow for catalyst activation.
-
Add the N,N-dimethylallylamine and the protected amine source.
-
Seal the flask, remove it from the glovebox, and heat to the desired temperature (e.g., 60-100 °C) under an inert atmosphere (Nitrogen or Argon) for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
The purified, protected diamine would then undergo a standard deprotection step (e.g., hydrogenolysis for a benzyl group) to yield the final product.
Data Summary & Considerations
| Parameter | Catalytic Amination |
| Precursor | N,N-dimethylallylamine |
| Key Reagents | Transition metal catalyst, chiral ligand, protected amine |
| Stereocontrol | Potentially good, but highly dependent on catalyst/ligand development. |
| Advantages | High atom economy, potentially shortest route, leverages modern catalysis. |
| Disadvantages | Catalyst can be expensive, reaction development is often required, regioselectivity can be a major challenge. |
| Scalability | Potentially very good, as catalytic processes are ideal for large-scale manufacturing. |
Comparative Analysis and Conclusion
Choosing the optimal synthetic pathway depends heavily on the specific requirements of the project, including cost, scale, and the need for stereochemical purity.
| Feature | Pathway 1 (Reductive Amination) | Pathway 2 (Aziridine Opening) | Pathway 3 (Catalytic Amination) |
| Overall Yield | Moderate | Good | Variable (Development needed) |
| Stereocontrol | Excellent | Excellent | Good to Excellent (Catalyst dependent) |
| Precursor Cost | Low (Alanine) | Low (Propylene Oxide) | Low (Allylamine) |
| Scalability | Moderate | Good | Excellent |
| Safety/Hazards | NaBH₃CN (toxic) | Azides, Aziridines (toxic) | High-pressure gases, pyrophoric reagents |
| Maturity | Mature Technology | Mature Technology | Developing Field |
For laboratory-scale synthesis where absolute stereochemical control is paramount, Pathway 1 (Reductive Amination from Alanine) offers the most reliable and well-established route. The steps are robust, and the outcome is highly predictable. For larger-scale production where process efficiency and atom economy are critical, Pathway 2 (Aziridine Ring-Opening) presents a compelling alternative, despite the handling considerations for the intermediates. Pathway 3 (Catalytic Amination) represents the future of this type of synthesis. While it may currently require significant process development to overcome challenges in selectivity and catalyst efficiency, it holds the greatest promise for a truly elegant, atom-economical, and scalable manufacturing process. The continued development of novel catalytic systems will undoubtedly make this the preferred route in the years to come.
References
- RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.
- Diamine Biosynthesis: Research Progress and Applic
- US5010160A - Process for preparing novel diamines.
- Reductive Amin
- Reductive amin
- Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds - PubMed.
- Synthesis of 1,2-diamines - Organic Chemistry Portal.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- (S)-(+)-1-Dimethylamino-2-propanol - Benchchem.
- US3402203A - Process of preparing n, n-dimethylamino alcohols - Google P
- (2R)-1-(dimethylamino)propan-2-ol - Benchchem.
- Reductive Amin
- Chemical Properties of 2-Propanone, 1-(dimethylamino)- (CAS 15364-56-4) - Cheméo.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
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- 1. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 7. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0 | Benchchem [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-Propanone, 1-(dimethylamino)- (CAS 15364-56-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
"2-Amino-1-dimethylaminopropane" spectroscopic data (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-dimethylaminopropane, systematically known as N,N-dimethyl-1,2-propanediamine (CAS No: 19764-58-0), is a diamine of significant interest in various chemical and pharmaceutical applications.[1] Its structure, featuring both a primary and a tertiary amine, imparts unique chemical properties that make it a valuable building block in organic synthesis and drug development. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this purpose.
This in-depth technical guide serves as a comprehensive resource for understanding the spectroscopic signature of this compound. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this compound.
Molecular Structure and Spectroscopic Overview
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the molecular structure is the first step in interpreting its spectra.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The integration of these signals will correspond to the number of protons in each environment.
Expected ¹H NMR Data
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| -CH₃ (on C3) | ~1.0 | Doublet | 3H |
| -N(CH₃)₂ | ~2.2 | Singlet | 6H |
| -CH₂- (on C1) | ~2.3-2.6 | Multiplet | 2H |
| -CH- (on C2) | ~2.7-3.0 | Multiplet | 1H |
| -NH₂ | Broad singlet | 2H |
Interpretation and Rationale:
-
The methyl group attached to the chiral center (C2) is expected to appear as a doublet due to coupling with the adjacent methine proton.
-
The two methyl groups on the tertiary amine are chemically equivalent and will appear as a single, sharp singlet, integrating to six protons.
-
The methylene protons adjacent to the primary amine will be a multiplet due to coupling with the neighboring methine proton.
-
The methine proton at the chiral center will also be a multiplet due to coupling with the adjacent methyl and methylene protons.
-
The primary amine protons will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
-
Processing: Process the acquired FID with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Expected ¹³C NMR Data
| Carbon | Chemical Shift (ppm, predicted) |
| -CH₃ (on C3) | ~15-25 |
| -N(CH₃)₂ | ~40-50 |
| -CH₂- (on C1) | ~45-55 |
| -CH- (on C2) | ~55-65 |
Interpretation and Rationale:
The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms. The carbon atoms closer to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: Utilize a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence.
-
Set a wider spectral width to accommodate the larger range of carbon chemical shifts (e.g., 0-150 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-N bonds.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300-3500 | Medium, two bands |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| N-H bend (primary amine) | 1590-1650 | Medium |
| C-N stretch | 1000-1250 | Medium |
Interpretation and Rationale:
-
The presence of a primary amine is confirmed by the two N-H stretching bands in the 3300-3500 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹.
-
The strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of aliphatic C-H stretching .
-
The C-N stretching vibrations will appear in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₅H₁₄N₂), which is approximately 102.12.
-
Key Fragmentation Patterns: The molecule is expected to undergo fragmentation, particularly alpha-cleavage adjacent to the nitrogen atoms.
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Interpretation and Rationale:
The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of stable iminium ions. For this compound, two primary alpha-cleavage pathways are expected, leading to fragments with m/z values of 58 and 44.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The liquid sample can be introduced directly into the mass spectrometer via a heated inlet or, for better separation from any impurities, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of this compound. The combination of these techniques allows for the confirmation of the molecular structure, identification of functional groups, and determination of the molecular weight. This guide provides the foundational knowledge for researchers and scientists to confidently utilize and interpret the spectroscopic data of this important chemical compound in their research and development endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89217, 1,2-Propanediamine, N2,N2-dimethyl-. Retrieved from [Link].
Sources
"2-Amino-1-dimethylaminopropane" material safety data sheet (MSDS) analysis
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Aliphatic Diamines for Laboratory Use
A Senior Application Scientist's Analysis of N,N-Dimethylethylenediamine (CAS 108-00-9) as a representative compound for "2-Amino-1-dimethylaminopropane"
Executive Summary
This whitepaper provides a comprehensive analysis of the safety, handling, and emergency protocols for short-chain aliphatic diamines, using N,N-Dimethylethylenediamine (CAS 108-00-9) as a primary example. The compound "this compound" is an ambiguous chemical name; however, its structural isomer, N,N-Dimethylethylenediamine, is a widely used building block in pharmaceutical and agrochemical synthesis, for which extensive safety data is available.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into risk mitigation, personal protective equipment (PPE) selection, and emergency response. The document moves beyond a simple recitation of MSDS data to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice.
Section 1: Chemical and Physical Identity
N,N-Dimethylethylenediamine, also known as (2-Aminoethyl)dimethylamine, is a colorless to pale yellow liquid characterized by a strong, amine-like odor.[1] Its miscibility in water and various organic solvents makes it a versatile reagent in organic synthesis.[1] The presence of two amine groups, one primary and one tertiary, dictates its basicity and nucleophilic reactivity, which are central to its utility as a ligand, catalyst, and synthetic building block.[1]
Understanding the physical properties of this diamine is the first step in a thorough risk assessment. These properties influence its behavior in the laboratory environment, from storage and handling to potential exposure routes.
| Property | Value | Implication for Laboratory Use |
| CAS Number | 108-00-9 | Unique identifier for ensuring the correct substance is being handled. |
| Molecular Formula | C₄H₁₂N₂ | Low molecular weight suggests volatility. |
| Molar Mass | 88.15 g/mol | Relevant for stoichiometric calculations in synthesis. |
| Boiling Point | 116 - 118 °C | Volatile enough to pose an inhalation hazard, especially if heated.[2] |
| Flash Point | 12.5 °C - 14 °C | Highly Flammable. [2][3] Vapors can form explosive mixtures with air and travel to an ignition source.[3] |
| Density | 0.786 g/cm³ (at 25 °C) | Less dense than water. |
| Autoignition Temp. | 225 °C | Requires a relatively high temperature for spontaneous ignition.[3] |
Section 2: Hazard Identification and Toxicological Profile
N,N-Dimethylethylenediamine is classified as a hazardous substance, primarily due to its flammability and corrosivity. The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards.
GHS Hazard Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapour.[4] |
| Acute Toxicity (Oral) | ❗ | Warning | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | ❗ | Warning | H312: Harmful in contact with skin.[4] |
| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage.[4][5] |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[2] |
Toxicological Summary:
The primary toxicological concern is its corrosive nature. Contact with skin, eyes, or mucous membranes can lead to severe chemical burns, with the potential for delayed tissue destruction.[3][5] Inhalation of vapors may cause severe irritation to the respiratory tract, leading to symptoms such as a burning sensation, coughing, wheezing, and potentially fatal pulmonary edema.[3][5] Ingestion is harmful and causes burns to the gastrointestinal tract.[3][5]
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount when working with corrosive and flammable materials. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure and accidents.
Engineering Controls
-
Chemical Fume Hood: All handling of N,N-Dimethylethylenediamine, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[3][5] This is the primary engineering control to prevent inhalation of harmful vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Explosion-Proof Equipment: Given the low flash point, all electrical equipment used in the vicinity (e.g., stir plates, vacuum pumps) must be spark-proof or explosion-proof.[3][5]
-
Static Discharge Prevention: Take precautionary measures against static discharge.[6] All metal equipment should be grounded.
Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all matter. The choice of materials must be based on chemical compatibility.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2] Standard safety glasses are insufficient.
-
Hand Protection: Wear nitrile or butyl rubber gloves. These materials offer good resistance to aliphatic amines. Always double-glove when handling neat material. Inspect gloves for any signs of degradation or perforation before and during use.
-
Skin and Body Protection: Wear a flame-resistant laboratory coat.[5] When handling larger quantities, a chemical-resistant apron or suit is required. Ensure that clothing is made of natural fibers (e.g., cotton) and not synthetic materials that can melt and adhere to the skin in a fire.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of an engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage and Incompatibility
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[2][3] Keep containers tightly closed to prevent the escape of vapors and to protect the hygroscopic material from moisture.[2] The storage area should be kept away from heat, sparks, and open flames.[4]
-
Incompatible Materials: This compound is incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[2][3] Contact with these substances can lead to violent reactions.
Disposal Procedures
-
Waste Characterization: All waste containing N,N-Dimethylethylenediamine must be treated as hazardous waste.
-
Disposal: Dispose of waste through a licensed disposal company.[7] Do not dispose of it down the drain. Unused product should be disposed of in its original container or a suitable, labeled waste container.
Section 4: Emergency Response and First Aid
In the event of an accident, a swift and correct response is critical. All personnel working with this chemical must be familiar with these procedures.
First-Aid Measures:
-
Inhalation: Immediately move the victim to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk to drink.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Spill and Fire Response Workflow:
The following diagram outlines the logical flow for responding to an accidental release.
Sources
- 1. CAS 108-00-9: N,N-Dimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 2. N,N,N'-Trimethylethylenediamine - Safety Data Sheet [chemicalbook.com]
- 3. 2-Dimethylaminoethylamine(108-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.es [fishersci.es]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Navigating the Thermodynamic Landscape of Small Diamines: A Technical Guide Focused on N¹,N¹-dimethylpropane-1,2-diamine
Introduction: The Significance of N¹,N¹-dimethylpropane-1,2-diamine and its Thermodynamic Profile
In the vast realm of chemical compounds, small diamines play a crucial role as building blocks in organic synthesis, as ligands in coordination chemistry, and as key components in the development of pharmaceuticals and functional materials. "2-Amino-1-dimethylaminopropane," systematically known as N¹,N¹-dimethylpropane-1,2-diamine (CAS No: 108-15-6), is one such molecule of interest.[1] A comprehensive understanding of its thermodynamic properties is paramount for researchers and drug development professionals to predict its behavior in chemical reactions, to model its interactions in biological systems, and to design and optimize industrial processes.
This guide provides an in-depth technical exploration of the thermodynamic properties of N¹,N¹-dimethylpropane-1,2-diamine. It addresses the current landscape of available data, details the robust experimental and computational methodologies for determining these properties, and offers insights into the causality behind experimental choices.
The Challenge of Data Availability and the Strategic Use of Isomeric Data
A thorough survey of established thermodynamic databases, including the NIST WebBook, reveals a notable scarcity of experimentally determined thermodynamic data for N¹,N¹-dimethylpropane-1,2-diamine. This data gap is not uncommon for less-common specialty chemicals.
In such instances, a pragmatic and scientifically sound approach is to examine the thermodynamic properties of a closely related structural isomer. For the purpose of this guide, we will leverage the available data for N,N-dimethyl-1,3-propanediamine (CAS No: 109-55-7) as a reference point.[2][3][4][5][6][7] It is crucial to emphasize that while these isomers share the same molecular formula (C₅H₁₄N₂), their different structural arrangements of atoms will lead to distinct thermodynamic properties. However, the data for the 1,3-diamine can provide valuable estimations and a comparative framework for understanding the general thermodynamic behavior of a five-carbon diamine with a dimethylated nitrogen.
Thermodynamic Properties of the Isomer N,N-dimethyl-1,3-propanediamine
The following table summarizes the available experimental thermodynamic data for N,N-dimethyl-1,3-propanediamine, primarily sourced from the NIST Chemistry WebBook.[2][5] This data serves as a valuable, albeit indirect, reference for understanding the thermodynamic landscape of its 1,2-diamine isomer.
| Thermodynamic Property | Value | Units | Method | Reference |
| Standard Enthalpy of Formation (liquid) | -76.9 ± 4.0 | kJ/mol | Combustion Calorimetry | Papina, T.S.; Pimenova, S.M.; Zakharov, V.Yu.; Kolesov, V.P., Zh. Khim. Termodin. Termokhim., 1992, 1, 207-211.[2] |
| -77.3 ± 0.5 | kJ/mol | Combustion Calorimetry | Lebedeva, N.D.; Gutner, N.M.; Katin, Yu.A.; Kozlova, N.M.; Kiseleva, N.N.; Makhina, E.F.; Dobychin, S.L., J. Appl. Chem. USSR, 1984, 57, 2118-2122.[2] | |
| Standard Enthalpy of Combustion (liquid) | -3891.5 ± 4.0 | kJ/mol | Combustion Calorimetry | Papina, T.S.; Pimenova, S.M.; Zakharov, V.Yu.; Kolesov, V.P., Zh. Khim. Termodin. Termokhim., 1992, 1, 207-211.[2] |
| -3891.1 ± 0.5 | kJ/mol | Combustion Calorimetry | Lebedeva, N.D.; Gutner, N.M.; Katin, Yu.A.; Kozlova, N.M.; Kiseleva, N.N.; Makhina, E.F.; Dobychin, S.L., J. Appl. Chem. USSR, 1984, 57, 2118-2122.[2] | |
| Liquid Phase Molar Entropy at 298.15 K | 323.0 | J/mol·K | N/A | Dzhafarov, O.I.; Karasharli, K.A.; Guseinov, Z.A., Tezisy Dokl. - Vses. Konf. Kalorim., 1982, 2, 360-362.[2] |
| Liquid Phase Heat Capacity at 298.15 K | 248.71 | J/mol·K | N/A | Lebedeva, N.D.; Gutner, N.M.; Katin, Yu.A.; Kozlova, N.M.; Kiseleva, N.N.; Makhina, E.F.; Dobychin, S.L., J. Appl. Chem. USSR, 1984, 57, 2118-2122.[2] |
| 255.7 | J/mol·K | N/A | Dzhafarov, O.I.; Karasharli, K.A.; Guseinov, Z.A., Tezisy Dokl. - Vses. Konf. Kalorim., 1982, 2, 360-362.[2] |
Experimental Methodologies for Determining Thermodynamic Properties of Diamines
The determination of the thermodynamic properties of a compound like N¹,N¹-dimethylpropane-1,2-diamine relies on a suite of well-established experimental techniques. The choice of method is dictated by the specific property being measured.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property. For organic compounds like diamines, it is most accurately determined through combustion calorimetry.
Causality behind Experimental Choices: The complete combustion of a known mass of the sample in a high-pressure oxygen environment releases a quantity of heat that is directly proportional to its enthalpy of combustion. By applying Hess's Law and using the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of the compound can be precisely calculated.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of the purified diamine is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The temperature of the water is monitored with high-precision thermometers.
-
Ignition: The sample is ignited via an electrical fuse.
-
Temperature Monitoring: The temperature of the water is recorded until it reaches a maximum and then begins to cool. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat released during combustion.
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
Data Analysis: The enthalpy of combustion of the sample is calculated, and from this, the standard enthalpy of formation is derived.
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Heat Capacity Determination using Differential Scanning Calorimetry (DSC)
Heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a given amount. Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for its determination.
Causality behind Experimental Choices: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow required to heat the sample to that of a standard with a known heat capacity, the heat capacity of the sample can be accurately determined.
Experimental Protocol:
-
Sample and Reference Preparation: A small, accurately weighed amount of the liquid diamine is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: A controlled temperature program is initiated, typically involving an isothermal hold, a linear heating ramp through the temperature range of interest, and a final isothermal hold.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Baseline Correction: A baseline scan is performed with two empty pans to correct for any instrumental asymmetries.
-
Standard Calibration: A scan is run with a standard material of known heat capacity, such as sapphire, to calibrate the instrument.
-
Calculation: The heat capacity of the sample is calculated at each temperature using the following relationship: Cp(sample) = (DSC(sample) / DSC(standard)) * (mass(standard) / mass(sample)) * Cp(standard)
Caption: Workflow for determining heat capacity using differential scanning calorimetry.
Enthalpy of Vaporization and Dissociation Thermodynamics
Other crucial thermodynamic parameters include the enthalpy of vaporization (ΔvapH°), which can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation, and the thermodynamics of dissociation. For amines, the acid dissociation constant (pKa) is a key property. By measuring the pKa at various temperatures using potentiometric titration, the standard enthalpy (ΔH°) and entropy (ΔS°) of the dissociation process can be calculated using the van't Hoff equation.[1]
The Role of Computational Chemistry
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like N¹,N¹-dimethylpropane-1,2-diamine. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate properties like the enthalpy of formation in the gaseous state.[8] While these computational methods are invaluable, it is essential to validate the results against experimental data for related compounds to ensure the accuracy of the chosen theoretical model.
Conclusion: A Path Forward
While a complete experimental thermodynamic profile for N¹,N¹-dimethylpropane-1,2-diamine is not yet publicly available, this guide has outlined a clear and scientifically rigorous path for its determination. By employing established techniques such as combustion calorimetry and differential scanning calorimetry, researchers can obtain the critical data needed for process modeling, reaction design, and understanding the fundamental behavior of this important diamine. Furthermore, the strategic use of data from its isomer, N,N-dimethyl-1,3-propanediamine, provides a valuable interim resource. The synergy between robust experimental work and validated computational models will ultimately illuminate the full thermodynamic landscape of this and other vital chemical compounds.
References
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Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 54(5), 1546-1553. [Link]
- Lebedeva, N. D., Gutner, N. M., Katin, Yu. A., Kozlova, N. M., Kiseleva, N. N., Makhina, E. F., & Dobychin, S. L. (1984). Thermochemical study of bis-hydroxyethylpiperazine, N,N-dimethylpropylenediamine, and 2,2-azodiisobutyrodinitrile. Journal of Applied Chemistry of the USSR, 57, 2118-2122.
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National Institute of Standards and Technology. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Retrieved January 4, 2026, from [Link]
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A Technical Guide to the Research Applications of 2-Amino-1-dimethylaminopropane
Foreword: Unveiling the Potential of a Versatile Diamine
In the landscape of modern chemical research, the quest for novel molecular architectures that can unlock new functionalities and synthetic pathways is perpetual. 2-Amino-1-dimethylaminopropane, a deceptively simple diamine, represents a class of compounds with significant, yet not fully exploited, potential. Its unique structural features—a chiral center, a primary amine, and a tertiary amine—endow it with a versatile reactivity profile, making it a compelling candidate for a range of applications, from asymmetric synthesis to materials science. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential research applications of this compound, grounded in established chemical principles and supported by field-proven insights. We will delve into its synthesis, explore its utility as a chiral auxiliary and a ligand in catalysis, and survey its emerging roles in pharmaceutical development and as a corrosion inhibitor.
Core Molecular Attributes and Synthesis
This compound, also known as N¹,N¹-dimethyl-1,2-propanediamine, is a chiral diamine with the molecular formula C₅H₁₄N₂. The presence of a stereocenter at the second carbon atom is a key feature that underpins many of its applications, particularly in asymmetric synthesis.
| Property | Value |
| Molecular Formula | C₅H₁₄N₂ |
| Molar Mass | 102.18 g/mol |
| IUPAC Name | N¹,N¹-dimethylpropane-1,2-diamine |
| CAS Number | 19764-58-0 |
The synthesis of this compound can be approached through several routes, often starting from readily available precursors. A common strategy involves the reductive amination of an appropriate amino alcohol or the alkylation of a protected diamine.
Caption: A generalized synthetic pathway to this compound.
Applications in Asymmetric Synthesis: A Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1] The structural characteristics of this compound make it an excellent candidate for this role. The chiral center, in proximity to the reactive primary amine, can create a sterically biased environment, directing the approach of reagents to one face of the molecule.
The causality behind this application lies in the formation of a rigid, chelated intermediate. When the primary amine of this compound is converted to an amide with a carboxylic acid, the tertiary amine can coordinate to a metal cation (e.g., Li⁺ in an enolate), creating a conformationally restricted system that dictates the stereochemistry of subsequent reactions, such as alkylation.[2][3][4]
Experimental Protocol: Diastereoselective Alkylation
This protocol is a representative example of how a chiral diamine like this compound could be employed as a chiral auxiliary in an asymmetric alkylation.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-2-Amino-1-dimethylaminopropane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acylated auxiliary.
Step 2: Diastereoselective Alkylation
-
Dissolve the acylated auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate.
-
After stirring for 30 minutes, add the alkylating agent (e.g., benzyl bromide) (1.2 eq).
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to separate the diastereomers.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at room temperature.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the excess peroxide with sodium sulfite.
-
Acidify the mixture and extract the chiral carboxylic acid product.
-
Make the aqueous layer basic and extract to recover the chiral auxiliary.
Caption: Workflow for the use of a chiral auxiliary in asymmetric alkylation.
Role in Catalysis: A Bidentate Ligand
The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. This property is highly valuable in catalysis, where the ligand can influence the reactivity and selectivity of the metal catalyst.[5] The chiral nature of the ligand can also be exploited to induce asymmetry in catalytic transformations.[6]
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[7] The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. A diamine ligand like this compound can stabilize the palladium catalyst and modulate its electronic and steric properties, thereby influencing the catalytic cycle.[8][9][10]
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Potential in Pharmaceutical Development
Chiral 1,2-diamines are prevalent structural motifs in many biologically active compounds and pharmaceuticals.[6] The synthesis of enantiomerically pure diamines is therefore of great interest to the pharmaceutical industry. This compound can serve as a valuable chiral building block for the synthesis of more complex drug candidates. Its diamine functionality can also be a key pharmacophore, interacting with biological targets such as enzymes and receptors.
Application in Material Science: Corrosion Inhibition
Diamine compounds have been investigated as corrosion inhibitors for various metals and alloys.[11] The lone pairs of electrons on the nitrogen atoms can adsorb onto the metal surface, forming a protective layer that inhibits corrosion.[1][12] The presence of two amine groups in this compound can lead to stronger adsorption and better surface coverage compared to monoamines.
Mechanism of Corrosion Inhibition
The inhibition mechanism typically involves the adsorption of the diamine onto the metal surface, which can occur through:
-
Physisorption: Electrostatic interactions between the protonated amine groups and the negatively charged metal surface.
-
Chemisorption: Coordination of the lone pair electrons of the nitrogen atoms with the vacant d-orbitals of the metal atoms.
This adsorbed layer acts as a barrier, preventing the corrosive species from reaching the metal surface.
Experimental Protocol: Corrosion Inhibition Test
Weight Loss Method
-
Prepare metal coupons of a standard size and polish them to a mirror finish.
-
Clean and degrease the coupons, then accurately weigh them.
-
Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without the addition of this compound at a specific concentration.
-
Maintain the solution at a constant temperature for a set period (e.g., 24 hours).
-
Remove the coupons, clean them to remove any corrosion products, dry them, and reweigh them.
-
Calculate the corrosion rate and the inhibition efficiency using the following formulas:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Conclusion and Future Outlook
This compound is a versatile chiral diamine with a broad spectrum of potential research applications. Its utility as a chiral auxiliary in asymmetric synthesis, a bidentate ligand in catalysis, a building block in pharmaceutical development, and a corrosion inhibitor in material science highlights its significance. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for further exploration and innovation. As the demand for enantiomerically pure compounds and advanced materials continues to grow, the importance of versatile building blocks like this compound is set to increase, promising exciting new discoveries in the years to come.
References
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
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Reggelin, M., et al. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry. [Link]
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Nájera, C., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
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Krische, M. J., et al. (2025). Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters. [Link]
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Bao, H., et al. (2020). Synthesis of chiral 1,2‐diamines via C(sp³)‐H amination: inspiration and current approach. ResearchGate. [Link]
-
Roszkowski, P. (2017). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. University of Warsaw. [Link]
-
Al-Sabagh, A. M., et al. (2025). Inhibition Performance of a New Series of Mono/Diamine-Based Corrosion Inhibitors for HCl Solutions. ResearchGate. [Link]
-
Al-Sabagh, A. M., et al. (n.d.). Inhibition performance of a new series of mono-/diamine-based corrosion inhibitors for HCl solutions. King Fahd University of Petroleum & Minerals. [Link]
-
Abd El-Nabey, B. A., et al. (2025). Low molecular weight straight-chain diamines as corrosion inhibitors for SS type 304 in HCl solution. ResearchGate. [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing. [Link]
-
Gümgüm, B., et al. (2016). Synthesis, Characterization, Crystal Structures, and Catalytic C–C Coupling and Hydrosilylation Reactions of Palladium(II) Complexes with Pincer-Type N-Heterocyclic Carbene Ligands. OUCI. [Link]
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Che Soh, S. K., et al. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. ResearchGate. [Link]
-
Akbay, N., et al. (2019). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. PubMed Central. [Link]
-
Al-Masry, H. F. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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Al-Majid, A. M., et al. (2020). New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. ResearchGate. [Link]
- Breuil, P.-A. R., & Reek, J. N. H. (2009). Amino Acid Based Phosphoramidite Ligands for the Rhodium-Catalyzed Asymmetric Hydrogenation. European Journal of Organic Chemistry.
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"2-Amino-1-dimethylaminopropane" solubility in organic and aqueous solvents
An In-depth Technical Guide to the Solubility of 1-(Dimethylamino)-2-propanol
A Note on Nomenclature
The compound of interest is commonly known as 1-(Dimethylamino)-2-propanol , with the CAS Number 108-16-7 . It is also referred to as N,N-Dimethylisopropanolamine or Dimepranol.[1][2] The user's query, "2-Amino-1-dimethylaminopropane," describes a constitutional isomer and does not correspond to a commonly available chemical. This guide will, therefore, focus on the extensively documented and commercially significant 1-(Dimethylamino)-2-propanol.
Introduction: The Molecular Basis of Solubility
1-(Dimethylamino)-2-propanol is an amino alcohol with a unique molecular architecture that dictates its solubility across a spectrum of aqueous and organic media. Its structure comprises a short, three-carbon propylene backbone, a tertiary amine (the dimethylamino group), and a secondary alcohol (the hydroxyl group). This amphiphilic nature—possessing both hydrophilic (polar) and hydrophobic (nonpolar) regions—is the cornerstone of its versatile solubility profile, making it a valuable intermediate in pharmaceutical synthesis and various industrial applications.[3] Understanding the interplay of these functional groups with different solvent types is paramount for researchers and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Dimethylamino)-2-propanol is presented in Table 1. These parameters provide a quantitative foundation for understanding its solubility characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO | [4] |
| Molecular Weight | 103.16 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [5][6] |
| Boiling Point | 121-127 °C | [1] |
| Melting Point | -85 °C to -40 °C | [1][5] |
| Density | ~0.85 g/cm³ at 20 °C | [6] |
| logP (octanol/water) | -0.12 | [6][7] |
| pKa (Predicted) | 14.95 ± 0.20 (for the hydroxyl proton) | [5][7] |
| Aqueous Solution pH | ~11-12.1 (for a 100 g/L solution at 20°C) | [6][7] |
Aqueous Solubility: The Role of pH and Hydrogen Bonding
1-(Dimethylamino)-2-propanol is miscible with water in all proportions.[1][5][6] This high aqueous solubility is primarily attributable to the presence of the hydroxyl (-OH) and tertiary amine (-N(CH₃)₂) groups. Both functional groups can participate in hydrogen bonding with water molecules, the dominant intermolecular force in aqueous solutions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the lone pair of electrons on the nitrogen atom of the tertiary amine functions as a hydrogen bond acceptor.
CH₃CH(OH)CH₂N(CH₃)₂ + H₃O⁺ ⇌ CH₃CH(OH)CH₂N⁺H(CH₃)₂ + H₂O
This protonation introduces a formal positive charge on the molecule, drastically increasing its polarity and, consequently, its solubility in water. This property is particularly useful in applications requiring the removal of unreacted amine from a reaction mixture, where washing with a dilute aqueous acid can effectively extract it into the aqueous phase.
Solubility in Organic Solvents
The solubility of 1-(Dimethylamino)-2-propanol in organic solvents is governed by the principle of "like dissolves like." Its amphiphilic nature allows it to be soluble in a wide array of organic solvents, from polar protic to nonpolar. A summary of its solubility in various organic solvents is presented in Table 2.
| Solvent | Solvent Type | Qualitative Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol readily forms hydrogen bonds with both the hydroxyl and dimethylamino groups of the solute.[7] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of substances. |
| Ethyl Acetate | Moderately Polar | Slightly Soluble | As a moderately polar solvent, it can interact with both the polar and nonpolar regions of the molecule.[8] |
| Chloroform | Moderately Polar | Slightly Soluble | Similar to ethyl acetate, it offers a balance of polarity for dissolution.[8] |
| Toluene | Nonpolar | Slightly Soluble | The phenyl ring of toluene can interact with the alkyl backbone of the solute via van der Waals forces, but the polar groups of the solute limit its solubility. |
| Hexane | Nonpolar | Sparingly Soluble | The nonpolar nature of hexane makes it a poor solvent for the polar functional groups of the molecule. |
The causality behind these observations lies in the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. In polar protic solvents like methanol, the strong hydrogen bonding between the solvent and the hydroxyl and amino groups of 1-(Dimethylamino)-2-propanol provides a significant energetic driving force for dissolution. In polar aprotic solvents like acetone and DMSO, dipole-dipole interactions and hydrogen bond acceptance by the solvent are the primary drivers of solubility. Conversely, in nonpolar solvents like hexane, the energy required to break the strong hydrogen bonds between molecules of 1-(Dimethylamino)-2-propanol is not sufficiently compensated by the weak van der Waals forces that would be formed with the solvent, resulting in poor solubility.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for determining the qualitative solubility of 1-(Dimethylamino)-2-propanol in a given solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Objective: To determine the qualitative solubility of 1-(Dimethylamino)-2-propanol in a selected solvent at ambient temperature.
Materials:
-
1-(Dimethylamino)-2-propanol (analytical grade)
-
Selected solvent (analytical grade)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Pipettes (graduated or volumetric)
-
Analytical balance
Procedure:
-
Solvent Preparation: Add 3 mL of the selected solvent to a clean, dry test tube.
-
Initial Solute Addition: Add approximately 100 mg (or 0.1 mL) of 1-(Dimethylamino)-2-propanol to the test tube.
-
Mixing: Cap the test tube and vortex for 30 seconds.
-
Observation: Visually inspect the solution for any signs of undissolved material (e.g., cloudiness, separate layers, solid particles).
-
Solubility Classification:
-
Soluble: If a clear, homogeneous solution is formed.
-
Slightly Soluble: If the majority of the compound dissolves, but some undissolved material remains.
-
Insoluble: If the compound does not appear to dissolve.
-
-
Confirmation for "Soluble" Classification: To confirm solubility, add another 100 mg of the solute to the same test tube and repeat steps 3 and 4. If the solution remains clear, the compound is considered soluble.
-
Confirmation for "Insoluble" Classification: To confirm insolubility, gently heat the test tube in a warm water bath (do not exceed the boiling point of the solvent) and observe if the compound dissolves. If it dissolves with heating, it should be noted as "soluble with heating." If it remains insoluble, the classification is confirmed.
-
pH-Dependent Aqueous Solubility: For aqueous solutions, the pH can be adjusted with dilute HCl or NaOH to observe the effect on solubility, demonstrating the principles discussed in Section 3.
-
Record Keeping: Meticulously record all observations, including the solvent used, the amount of solute and solvent, the mixing time, and the final solubility classification.
Visualizing Solubility Factors
The following diagram, generated using Graphviz, illustrates the key molecular and environmental factors that influence the solubility of 1-(Dimethylamino)-2-propanol.
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An In-depth Technical Guide to 2-Amino-1-dimethylaminopropane (N¹,N¹-dimethylpropane-1,2-diamine) and its Chiral Isomers
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of 2-Amino-1-dimethylaminopropane, more formally known as N¹,N¹-dimethylpropane-1,2-diamine, a chiral diamine with significant potential in pharmaceutical development and asymmetric synthesis. We will delve into the synthesis of the racemic mixture, methodologies for the separation of its enantiomers, and a comparative analysis of their properties. This document is intended to serve as a valuable technical resource, offering both foundational knowledge and practical insights.
Introduction: The Significance of Chirality in N¹,N¹-dimethylpropane-1,2-diamine
Chirality is a fundamental concept in drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1]
N¹,N¹-dimethylpropane-1,2-diamine possesses a chiral center at the second carbon of the propane chain, giving rise to two enantiomers: (R)-N¹,N¹-dimethylpropane-1,2-diamine and (S)-N¹,N¹-dimethylpropane-1,2-diamine. The distinct spatial arrangement of the amino and dimethylamino groups in these isomers dictates their interaction with chiral biological targets such as enzymes and receptors. Consequently, the development of enantiomerically pure forms of this diamine is of paramount importance for its application in pharmaceuticals. This guide will provide the necessary technical details to understand and work with these distinct chemical entities.
Synthesis of Racemic N¹,N¹-dimethylpropane-1,2-diamine
The industrial synthesis of the parent compound, 1,2-diaminopropane, is typically achieved through the ammonolysis of 1,2-dichloropropane.[2] A similar approach can be employed for the synthesis of racemic N¹,N¹-dimethylpropane-1,2-diamine by substituting ammonia with dimethylamine.
Reaction Principle: This nucleophilic substitution reaction involves the displacement of the chlorine atoms from 1,2-dichloropropane by dimethylamine. The reaction typically proceeds at elevated temperature and pressure.
Caption: Synthesis of racemic N¹,N¹-dimethylpropane-1,2-diamine.
Experimental Protocol (Proposed):
-
Reaction Setup: A high-pressure autoclave reactor is charged with 1,2-dichloropropane and an excess of dimethylamine (typically in a suitable solvent like methanol or as an aqueous solution).
-
Reaction Conditions: The reactor is sealed and heated to a temperature range of 100-150°C. The pressure will increase due to the vapor pressure of the reactants and solvent. The reaction is typically stirred for several hours to ensure complete conversion.
-
Work-up: After cooling, the reactor is vented, and the reaction mixture is transferred to a round-bottom flask. The excess dimethylamine and solvent are removed by distillation.
-
Purification: The resulting crude product is then purified by fractional distillation under reduced pressure to yield racemic N¹,N¹-dimethylpropane-1,2-diamine.
Chiral Resolution of Racemic N¹,N¹-dimethylpropane-1,2-diamine
The separation of the racemic mixture into its individual enantiomers is a critical step for their use in stereoselective applications. A classical and effective method for the resolution of chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.
Diastereomeric Salt Crystallization
Principle: The racemic diamine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.
Caption: Workflow for the chiral resolution of N¹,N¹-dimethylpropane-1,2-diamine.
Experimental Protocol (Proposed):
-
Diastereomeric Salt Formation: Dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). To this solution, slowly add the racemic N¹,N¹-dimethylpropane-1,2-diamine.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.
-
Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the other diastereomeric salt.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a strong base, such as sodium hydroxide, to deprotonate the amine and liberate the free enantiomer.
-
Extraction and Purification: Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched diamine.
-
Isolation of the Second Enantiomer: The second enantiomer can be recovered from the mother liquor from step 3 by a similar process of basification, extraction, and purification.
Chiral High-Performance Liquid Chromatography (HPLC)
For analytical and small-scale preparative separations, chiral HPLC is a powerful technique. The choice of the chiral stationary phase (CSP) is critical for achieving successful enantioseparation.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) or Crown ether-based CSP (e.g., CROWNPAK® CR(+)) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. For crown ether columns, an acidic mobile phase (e.g., perchloric acid solution) is typically used. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (can be varied to optimize separation) |
| Detection | UV detection at a low wavelength (e.g., 210 nm) or by using a derivatizing agent to introduce a chromophore. |
Experimental Protocol (General):
-
System and Column Equilibration: Equilibrate the chosen chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic N¹,N¹-dimethylpropane-1,2-diamine in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Physicochemical and Pharmacological Properties of Chiral Isomers
While specific experimental data for the individual enantiomers of N¹,N¹-dimethylpropane-1,2-diamine is not extensively available in public literature, we can infer some general properties and potential applications based on related chiral diamines. The (S)-enantiomer is commercially available as its dihydrochloride salt, indicating its stability and potential utility as a research chemical or pharmaceutical intermediate.[2][3]
Table of Known and Predicted Properties:
| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| IUPAC Name | N¹,N¹-dimethylpropane-1,2-diamine | (2R)-N¹,N¹-dimethylpropane-1,2-diamine | (2S)-N¹,N¹-dimethylpropane-1,2-diamine |
| CAS Number | 108-15-6 | 346690-99-1 | 82105-48-4 (dihydrochloride) |
| Molecular Formula | C₅H₁₄N₂ | C₅H₁₄N₂ | C₅H₁₄N₂ |
| Molecular Weight | 102.18 g/mol | 102.18 g/mol | 102.18 g/mol |
| Physical State | Liquid | Likely a liquid | Dihydrochloride is a solid |
| Specific Rotation | 0° | Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer | Data not readily available |
Potential Pharmacological Significance:
Chiral 1,2-diamines are prevalent structural motifs in a wide range of biologically active compounds.[4] They are often used as key building blocks in the synthesis of pharmaceuticals. The specific stereochemistry of the diamine is frequently crucial for the desired biological activity. While the pharmacological profile of the individual enantiomers of N¹,N¹-dimethylpropane-1,2-diamine has not been explicitly detailed in the available literature, their structural similarity to other bioactive diamines suggests potential applications in areas such as:
-
Asymmetric Catalysis: Chiral diamines are widely used as ligands in metal-catalyzed asymmetric reactions to produce enantiomerically pure compounds.
-
Pharmaceutical Intermediates: The individual enantiomers can serve as chiral starting materials for the synthesis of complex drug molecules, where the stereochemistry of the diamine is incorporated into the final active pharmaceutical ingredient (API).
Further research is warranted to fully elucidate the distinct pharmacological and toxicological properties of the (R) and (S) enantiomers of N¹,N¹-dimethylpropane-1,2-diamine.
Conclusion
N¹,N¹-dimethylpropane-1,2-diamine is a chiral molecule with considerable potential in the fields of pharmaceutical sciences and organic synthesis. The ability to synthesize the racemic mixture and resolve it into its constituent enantiomers opens up avenues for the development of novel, stereochemically pure compounds with potentially enhanced therapeutic efficacy and reduced side effects. This guide has provided a comprehensive overview of the synthesis and chiral separation of this important diamine, offering a solid foundation for researchers and developers in this area. The exploration of the specific biological activities of the individual enantiomers remains a promising area for future investigation.
References
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Wikipedia. (2023). 1,2-Diaminopropane. In Wikipedia. Retrieved from [Link]
-
Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Propanediamine, N,N'-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Chemical Mechanisms and Biological Effects of Chiral Nanomaterials. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). Biologically active compounds incorporating the 1,2‐diamine unit. ResearchGate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013). Selecting chiral acids for resolution of amines. Sciencemadness. Retrieved from [Link]
-
ResearchGate. (2014). N1,N1-Dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a new lead for the treatment of human African trypanosomiasis. ResearchGate. Retrieved from [Link]
-
Active Biopharma Corp. (n.d.). 1,2-PropaneDiamine, N1,N1-Dimethyl-. Active Biopharma Corp. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid and corresponding esters. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Propanediamine, N2,N2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. Retrieved from [Link]
-
Wikipedia. (2023). 1,2-Diaminopropane. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1, 2-propane diamine. Google Patents.
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. Retrieved from [Link]
-
ResearchGate. (2016). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. ResearchGate. Retrieved from [Link]
-
MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6). Cheméo. Retrieved from [Link]
-
LookChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. LookChem. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022). Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. ResearchGate. Retrieved from [Link]
Sources
A Technical Guide to the Historical Synthesis of 2-Amino-1-dimethylaminopropane
Executive Summary: This guide provides an in-depth review of the historical and modern synthetic methods for producing 2-Amino-1-dimethylaminopropane (also known as N,N-dimethyl-1,2-propanediamine). This diamine is a valuable chiral building block in organic synthesis. We will explore the evolution of its synthesis from classical multi-step procedures, such as the conversion of amino alcohols, to modern, more efficient strategies like reductive amination. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed protocols for key transformations. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction to this compound
Chemical Identity and Properties
This compound is a vicinal diamine with the chemical structure CH₃-CH(NH₂)-CH₂-N(CH₃)₂. It possesses a chiral center at the second carbon, making it a valuable synthon for asymmetric synthesis.
| Property | Value |
| IUPAC Name | N¹,N¹-dimethylpropane-1,2-diamine |
| Molecular Formula | C₅H₁₄N₂ |
| Molar Mass | 102.18 g/mol [1] |
| CAS Number | 4584-49-0 (for hydrochloride salt)[2] |
| Structure | ![]() |
Significance and Applications
As a chiral diamine, this compound and its derivatives are utilized as ligands in coordination chemistry and as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The distinct reactivity of its primary and tertiary amine groups allows for selective functionalization, making it a versatile component in multi-step synthetic campaigns.
Classical Synthesis via Halogenation of an Amino Alcohol
One of the most established and historically significant routes to this compound proceeds from the readily available precursor, 1-dimethylamino-2-propanol. This method, exemplified by the work of Schultz and Sprague in 1948, follows a classic two-step sequence: conversion of the alcohol to a chloride, followed by nucleophilic substitution with an amine source.[2]
Rationale and Mechanism
The core of this strategy lies in transforming the hydroxyl group, a poor leaving group, into a halide, which is an excellent leaving group for subsequent Sₙ2 reactions. Thionyl chloride (SOCl₂) is an ideal reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.[2] The resulting 1-dimethylamino-2-chloropropane hydrochloride can then be treated with an ammonia equivalent to install the primary amino group at the C2 position.
Experimental Workflow Diagram
Caption: Classical synthesis of this compound from an amino alcohol.
Detailed Experimental Protocol: Synthesis of 1-Dimethylamino-2-chloropropane hydrochloride[2]
This protocol is adapted from the procedure described by Schultz and Sprague.
-
Preparation: A solution containing 3.77 g of 1-dimethylamino-2-propanol in 10 ml of chloroform is prepared in a flask equipped with a stirrer and cooled to approximately 0°C in an ice bath.
-
Reagent Addition: A solution of 5.72 g of freshly distilled thionyl chloride in 2 ml of chloroform is added dropwise to the cooled amino alcohol solution with continuous stirring.
-
Reaction: The reaction mixture is allowed to warm to ambient temperature over a period of 30 minutes. Subsequently, it is heated to reflux for an additional 30 minutes. During this time, the evolution of HCl and SO₂ gas is observed, and any precipitate that initially forms should redissolve.
-
Crystallization: As the reaction proceeds at reflux, the product, 1-dimethylamino-2-chloropropane hydrochloride, begins to crystallize from the boiling solvent.
-
Isolation: After the reflux period, the mixture is cooled. The product is further precipitated by diluting the mixture with diethyl ether.
-
Purification: The crystalline product is collected by filtration. The reported yield is approximately 5.5 g (95%). Recrystallization can be performed to obtain the purified hydrochloride salt with a melting point of 192-194°C.
Modern Strategy: Reductive Amination
A more modern and highly versatile approach for synthesizing amines is reductive amination.[3][4] This method avoids the use of halogenating agents and the potential for multiple alkylations that can plague classical Sₙ2 reactions.[3] For the synthesis of this compound, this pathway would conceptually start from the corresponding amino ketone, 1-dimethylamino-2-propanone.
Mechanistic Principles
Reductive amination is a one-pot reaction that combines two transformations:
-
Imine Formation: The ketone (1-dimethylamino-2-propanone) reacts with an ammonia source to form an imine intermediate.
-
Reduction: A reducing agent, present in the same pot, reduces the C=N double bond of the imine to form the target amine.
A key advantage is the use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the starting ketone, preventing the reduction of the carbonyl group.[3][5]
Proposed Synthetic Workflow Diagram
Caption: Conceptual workflow for synthesis via reductive amination.
Chiral Synthesis from Amino Acid Precursors
For applications requiring enantiomerically pure this compound, a logical starting point is a chiral precursor from the "chiral pool," such as the amino acid L-alanine.
The L-Alanine Route
The synthesis of optically active (S)-2-amino-1-propanol (L-alaninol) from L-alanine is well-documented and typically involves the reduction of the carboxylic acid or its ester derivative.[6][7] Once L-alaninol is obtained, a multi-step sequence would be required to convert it into the final target molecule.
-
Protection: The primary amine of L-alaninol would need to be protected.
-
Hydroxyl Conversion: The primary hydroxyl group would be converted into a suitable leaving group (e.g., a tosylate or halide).
-
Dimethylamination: The leaving group is displaced with dimethylamine.
-
Deprotection: The protecting group on the C2 amine is removed to yield the final product.
While this route offers excellent control over stereochemistry, it is more laborious than the previously described methods.
High-Level Transformation Diagram
Caption: Chiral synthesis pathway starting from L-Alanine.
Comparative Summary of Synthetic Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Historical Context |
| Classical Halogenation | 1-Dimethylamino-2-propanol | SOCl₂, NH₃ | High yield, well-established.[2] | Use of corrosive reagents, multi-step. | Mid-20th Century |
| Reductive Amination | 1-Dimethylamino-2-propanone | NH₃, NaBH₃CN | One-pot reaction, high selectivity, mild conditions.[3][4] | Precursor ketone may not be readily available. | Modern |
| Chiral Synthesis | L-Alanine | LiAlH₄, Protecting groups, Dimethylamine | Provides enantiomerically pure product. | Multiple steps, requires protection/deprotection. | Modern |
Conclusion
The synthesis of this compound has evolved significantly over time. Early, robust methods relied on classical functional group interconversions, such as the chlorination of amino alcohols, which remain relevant for their high yields and reliability.[2] The advent of modern synthetic techniques, particularly reductive amination, offers more elegant and efficient pathways that minimize harsh reagents and intermediate steps.[3][4] Furthermore, for stereospecific applications, leveraging the chiral pool through precursors like L-alanine provides a clear, albeit lengthy, route to enantiopure material.[6][7] The choice of synthetic route today depends on the specific requirements of scale, cost, and desired stereochemical purity.
References
Sources
- 1. 1,2-Propanediamine, N,N'-dimethyl- | C5H14N2 | CID 547031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Dimethylaminoisopropyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 7. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
Methodological & Application
Chiral Synthesis of (S)-2-Amino-1-dimethylaminopropane: An Application Note and Detailed Protocol
For inquiries: [Contact Information]
Introduction
(S)-2-Amino-1-dimethylaminopropane is a chiral diamine of significant interest in medicinal chemistry and asymmetric synthesis. Its vicinal diamine motif, with a defined stereocenter, makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical agents and chiral ligands. The precise spatial arrangement of the amino groups is crucial for its biological activity and efficacy in stereoselective transformations. This application note provides a comprehensive and reliable protocol for the chiral synthesis of (S)-2-Amino-1-dimethylaminopropane, starting from the readily available and inexpensive chiral precursor, (S)-alanine.
The synthetic strategy involves a two-step process. The first step is the reduction of the carboxylic acid functionality of (S)-alanine to a primary alcohol, yielding (S)-alaninol. This is followed by the exhaustive methylation of the primary amine of (S)-alaninol to a dimethylamino group via the Eschweiler-Clarke reaction. This method is advantageous as it preserves the stereochemical integrity of the chiral center.
Synthetic Workflow
The overall synthetic pathway is depicted below. The process begins with the reduction of the chiral amino acid (S)-alanine to the corresponding amino alcohol, (S)-alaninol. This intermediate is then subjected to N,N-dimethylation to yield the target compound, (S)-2-Amino-1-dimethylaminopropane.
Caption: Synthetic route from (S)-alanine to (S)-2-Amino-1-dimethylaminopropane.
Experimental Protocols
Part 1: Synthesis of (S)-Alaninol from (S)-Alanine
This procedure details the reduction of the carboxylic acid group of (S)-alanine to a hydroxyl group using lithium aluminum hydride (LAH), a potent reducing agent.[1][2]
Materials:
-
(S)-Alanine (99% enantiomeric purity)
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere of argon is charged with lithium aluminum hydride (16.0 g, 0.42 mol) and 500 mL of anhydrous THF.
-
Addition of (S)-Alanine: The suspension is cooled to 0 °C using an ice bath. (S)-Alanine (15.0 g, 0.168 mol) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours.
-
Quenching: The flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until the evolution of gas ceases. Caution: The quenching of LAH is highly exothermic and generates hydrogen gas. This step must be performed slowly and with extreme care in a well-ventilated fume hood.
-
Workup: The resulting suspension is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF (3 x 50 mL).
-
Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-alaninol as a colorless oil. The crude product can be further purified by vacuum distillation.
Part 2: Synthesis of (S)-2-Amino-1-dimethylaminopropane from (S)-Alaninol (Eschweiler-Clarke Reaction)
This protocol describes the N,N-dimethylation of the primary amine in (S)-alaninol using formic acid and formaldehyde, a classic method known as the Eschweiler-Clarke reaction.[3][4][5] This reaction is known to proceed without racemization of chiral centers.[5]
Materials:
-
(S)-Alaninol (from Part 1)
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, (S)-alaninol (7.5 g, 0.1 mol) is dissolved in formic acid (23 g, 0.5 mol).
-
Addition of Formaldehyde: Formaldehyde (20 mL of a 37% aqueous solution, approx. 0.27 mol) is added slowly to the stirred solution.
-
Reaction: The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the excess formic acid and formaldehyde are removed by distillation under reduced pressure.
-
Isolation: The residue is cooled in an ice bath and made strongly alkaline (pH > 12) by the slow addition of a concentrated aqueous solution of sodium hydroxide. The product is then extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined ethereal extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated to give the crude (S)-2-Amino-1-dimethylaminopropane. The product can be purified by vacuum distillation.
Data Presentation
| Parameter | (S)-Alaninol | (S)-2-Amino-1-dimethylaminopropane |
| Molecular Formula | C₃H₉NO | C₅H₁₄N₂ |
| Molecular Weight | 75.11 g/mol | 102.18 g/mol |
| Typical Yield | 70-80% | 80-90% |
| Appearance | Colorless oil | Colorless to pale yellow liquid |
| Boiling Point | 178-180 °C | Not readily available |
Characterization Data (Expected)
¹H NMR (CDCl₃, 400 MHz) of (S)-2-Amino-1-dimethylaminopropane:
-
δ (ppm): 2.25 (s, 6H, N(CH₃)₂), 2.30-2.45 (m, 2H, -CH₂-N(CH₃)₂), 2.80-2.90 (m, 1H, -CH(NH₂)-), 1.05 (d, 3H, -CH₃), 1.5-2.0 (br s, 2H, -NH₂).
¹³C NMR (CDCl₃, 100 MHz) of (S)-2-Amino-1-dimethylaminopropane:
-
δ (ppm): 65.0 (-CH₂-N(CH₃)₂), 48.0 (-CH(NH₂)-), 45.5 (N(CH₃)₂), 20.0 (-CH₃).
IR (neat, cm⁻¹):
-
ν: 3360-3280 (N-H stretch, primary amine), 2960-2820 (C-H stretch, aliphatic), 1590 (N-H bend), 1460 (C-H bend).
Mass Spectrometry (EI):
-
m/z: 102 (M⁺), 85, 58, 44.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction or loss during workup. | Ensure the LAH is fresh and the THF is anhydrous. Be cautious during the quenching step to avoid loss of product. Ensure complete extraction. |
| Incomplete methylation in Part 2 | Insufficient reagents or reaction time. | Use a larger excess of formic acid and formaldehyde. Increase the reflux time and monitor by TLC. |
| Difficult purification | Presence of starting material or byproducts. | Ensure the reaction has gone to completion before workup. For distillation, use a fractionating column for better separation. |
Safety Precautions
-
Lithium aluminum hydride (LAH) is a highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere and in a dry environment.
-
Formic acid is corrosive and causes severe burns.
-
Formaldehyde is a suspected carcinogen and a skin and respiratory irritant.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
This application note provides a detailed and reliable two-step protocol for the chiral synthesis of (S)-2-Amino-1-dimethylaminopropane from (S)-alanine. The methodology is robust, scalable, and utilizes readily available starting materials. The described procedures, with careful execution, should provide the target compound in good yield and high enantiomeric purity, making it accessible for researchers in various fields of chemical science.
References
- Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). Reduction of α-Amino Acids. Organic Syntheses, 63, 136.
- Chmel, N. P. (2008). Reduction of L-alanine. ChemSpider Synthetic Pages, SP292.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-487.
- Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832.
Sources
Application Notes & Protocols: (S)-1-(Dimethylamino)propan-2-amine and Related Ligands in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Architectural Power of Chiral 1,2-Bifunctional Ligands
In the landscape of modern asymmetric synthesis, the ability to construct chiral molecules with high enantiomeric purity is paramount for the development of pharmaceuticals, agrochemicals, and advanced materials. Chiral ligands, which coordinate to a metal center, are the architects of this process, creating a defined three-dimensional environment that dictates the stereochemical outcome of a reaction.
Among the most robust and versatile classes of these molecules are 1,2-bifunctional ligands, such as the user-specified chiral diamine, (S)-1-(Dimethylamino)propan-2-amine , and its closely related amino alcohol analogue, (S)-1-(Dimethylamino)-2-propanol . These ligands are characterized by two coordinating heteroatoms (N,N or N,O) separated by a two-carbon backbone containing a stereocenter. This arrangement is ideal for forming a stable five-membered chelate ring with a metal atom. This chelation rigidly holds the ligand in place, allowing its chiral information to be effectively transmitted during the catalytic step.
This guide will delve into the application of this ligand class, focusing on a benchmark reaction: the catalytic asymmetric addition of organozinc reagents to aldehydes.[1][2] This transformation is a testament to the efficacy of these simple yet powerful ligands in generating highly enantioenriched secondary alcohols, which are crucial building blocks in organic synthesis.[1] We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and present the data-driven validation that underpins trustworthy scientific results.
Part 1: Mechanism of Stereoselection
The success of these ligands hinges on their ability to organize the reactants—a metal alkyl and an aldehyde—within a chiral transition state. The most widely accepted mechanism for the addition of diethylzinc to an aldehyde, catalyzed by a β-amino alcohol, was proposed by Noyori and is illustrative of the principles that also govern related diamine ligands.
Causality of the Catalytic Cycle:
-
Catalyst Formation: The chiral amino alcohol ligand first reacts with diethylzinc (Et₂Zn), an alkylating agent, to form a zinc alkoxide. This species is not the active catalyst but a precursor.
-
Dimerization: Two of these zinc alkoxide molecules dimerize to form a more stable, bridged dinuclear zinc complex. This dimeric structure is key, as it features two distinct zinc centers with different coordination environments.
-
Substrate Coordination: The aldehyde substrate coordinates to the more Lewis-acidic of the two zinc atoms—the one that is not directly bound to the ligand's dimethylamino group.
-
Stereoselective Alkyl Transfer: The crucial step is the intramolecular transfer of an ethyl group from the other zinc atom to the coordinated aldehyde. The chiral ligand, locked in its chelated position, creates significant steric hindrance on one face of the aldehyde. Consequently, the ethyl group is delivered to the less hindered face, dictating the absolute stereochemistry of the newly formed secondary alcohol.[3]
-
Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product is displaced by a new molecule of aldehyde, regenerating the active catalytic dimer and continuing the cycle.
This elegant mechanism demonstrates how a small, chiral molecule can amplify its stereochemical information to produce a large quantity of an enantioenriched product.
Caption: Figure 1: Proposed Catalytic Cycle for Asymmetric Organozinc Addition.
Part 2: Application in the Asymmetric Ethylation of Aldehydes
The addition of diethylzinc to aldehydes serves as a robust and reliable method for producing chiral secondary alcohols. The choice of the chiral ligand is critical for achieving high enantioselectivity. While data for 1-(Dimethylamino)propan-2-amine is sparse, the performance of structurally similar β-amino alcohols provides a clear benchmark for the reaction's efficacy.
Data Presentation: Performance of Representative Ligands
The following table summarizes results for the asymmetric ethylation of benzaldehyde using various chiral amino alcohol ligands, demonstrating the high yields and enantioselectivities that are characteristic of this method.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (-)-DAIB¹ | Toluene | 0 | >95 | 98 | Noyori, R. et al. J. Am. Chem. Soc.1986 , 108, 7117-7119. |
| 2 | (1R,2S)-N-Methylephedrine | Toluene | 0 | 97 | 90 | Corey, E.J. et al. J. Org. Chem.1991 , 56, 442-444. |
| 3 | (S)-Leucinol derivative | Hexane | 25 | 92 | 99 | Soai, K. et al. J. Chem. Soc., Perkin Trans. 11990 , 3237-3243. |
| 4 | Prolinol derivative | Toluene | 0 | 90 | >99 | Oppolzer, W. et al. Tetrahedron Lett.1989 , 30, 6009-6010. |
¹(-)-3-exo-(Dimethylamino)isoborneol
Part 3: Detailed Experimental Protocol
This protocol describes the asymmetric addition of diethylzinc to benzaldehyde using a representative chiral amino alcohol ligand, (-)-DAIB. The principles and techniques are directly transferable to other ligands in this class, including (S)-1-(Dimethylamino)propan-2-amine.
Trustworthiness & Self-Validation: This protocol is designed to be self-validating. The enantiomeric excess (ee%) of the product is the primary measure of success and must be determined by a reliable method like chiral HPLC or GC. A racemic control reaction (conducted without the chiral ligand) should yield a 50:50 mixture of enantiomers, confirming that the ligand is responsible for the observed asymmetry.
Protocol: Asymmetric Ethylation of Benzaldehyde
Materials and Reagents:
-
(-)-3-exo-(Dimethylamino)isoborneol [(-)-DAIB]: (2.0 mol%)
-
Diethylzinc (Et₂Zn): 1.0 M solution in hexanes (2.2 equivalents)
-
Benzaldehyde: Freshly distilled (1.0 equivalent)
-
Anhydrous Toluene: Distilled from sodium/benzophenone or from a solvent purification system
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): For quenching
-
1 M Hydrochloric Acid (HCl): For workup
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): For work-up
-
Brine (Saturated Aqueous NaCl): For work-up
-
Anhydrous Magnesium Sulfate (MgSO₄): For drying
-
Silica Gel: For column chromatography
-
Solvents for Chromatography: Hexanes, Ethyl Acetate
Equipment:
-
Schlenk line or inert atmosphere glovebox
-
Oven-dried glassware (Schlenk flask, syringes)
-
Magnetic stirrer and stir bars
-
Low-temperature bath (ice/water or cryocooler)
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Chiral HPLC or GC system for ee% determination
Procedure:
-
Preparation and Inert Atmosphere:
-
Assemble all glassware and oven-dry at 120 °C overnight. Allow to cool under a stream of dry nitrogen or argon.
-
Causality: Organozinc reagents are pyrophoric and extremely sensitive to air and moisture. A rigorously inert and anhydrous environment is critical for safety and reproducibility.
-
-
Catalyst Formation:
-
To a 50 mL Schlenk flask under nitrogen, add (-)-DAIB (e.g., 42 mg, 0.2 mmol for a 10 mmol scale reaction).
-
Add anhydrous toluene (10 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 22 mL, 22 mmol) dropwise via syringe over 10 minutes. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Causality: Pre-mixing the ligand and the organozinc reagent allows for the formation of the active catalytic species before the substrate is introduced, ensuring a rapid and controlled start to the reaction.
-
-
Asymmetric Addition Reaction:
-
While maintaining the temperature at 0 °C, add freshly distilled benzaldehyde (1.06 g, 10 mmol) dropwise to the catalyst mixture over 5 minutes.
-
Stir the reaction at 0 °C. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc), checking for the consumption of benzaldehyde. The reaction is typically complete within 2-4 hours.
-
Causality: Maintaining a low temperature is crucial for maximizing enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired product.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL) at 0 °C.
-
Causality: The quench hydrolyzes the product zinc alkoxide and destroys any excess, reactive diethylzinc. A saturated NH₄Cl solution is a mild proton source that minimizes side reactions.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Add 1 M HCl (20 mL) and extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Causality: The acidic and basic washes remove the chiral ligand and any remaining inorganic salts, simplifying purification.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 15% ethyl acetate in hexanes) to yield (R)-1-phenyl-1-propanol as a colorless oil.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or GC analysis, using a suitable column (e.g., Chiralcel OD-H). Compare the retention times to a racemic standard.
-
Part 4: Experimental Workflow and Validation
A successful asymmetric synthesis protocol is not just a series of steps but a complete workflow that includes preparation, execution, and rigorous validation.
Caption: Figure 2: Workflow for Asymmetric Synthesis and Validation.
References
-
Asymmetric Addition of Organozinc Reagents to Aldehydes. Synfacts 2025, 21(01), 37. URL: [Link]
-
Enantioselective Organozinc Addition to Aldehydes Using Planar Chiral [2.2]Paracyclophane-Imidazoline N,O-ligands. Chem. Eur. J. 2024. URL: [Link]
-
Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. URL: [Link]
-
Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed, National Institutes of Health. URL: [Link]
-
Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Publishing. URL: [Link]
Sources
Application Notes & Protocols for CO2 Capture Using Sterically Hindered Amines: A Focus on 2-Amino-2-methyl-1-propanol (AMP)
A Note on Nomenclature: The compound "2-Amino-1-dimethylaminopropane" is not prominently featured in the scientific literature for carbon dioxide capture. However, the structurally related and extensively studied sterically hindered amine, 2-Amino-2-methyl-1-propanol (AMP) , is a significant solvent in this field. This guide will therefore focus on the experimental setup and protocols for CO2 capture using AMP, providing researchers with a robust framework for their investigations.
Introduction: The Role of Sterically Hindered Amines in CO2 Capture
Post-combustion CO2 capture using chemical absorption is a leading technology for mitigating greenhouse gas emissions from industrial sources.[1] While primary amines like monoethanolamine (MEA) have been the benchmark, they suffer from high energy requirements for regeneration.[1][2] Sterically hindered amines, such as 2-Amino-2-methyl-1-propanol (AMP), present a promising alternative. The steric hindrance provided by the methyl groups on the alpha-carbon leads to the formation of unstable carbamates.[3] This instability facilitates easier CO2 desorption during solvent regeneration, thereby reducing the overall energy penalty of the capture process.[3]
AMP offers a high theoretical CO2 absorption capacity—one mole of AMP can capture one mole of CO2.[3] Its application is being explored both in aqueous solutions and in non-aqueous systems, with studies showing that non-aqueous AMP solutions can be regenerated at lower temperatures (80–90 °C), potentially reducing amine degradation and equipment corrosion.[4] This document provides a detailed protocol for evaluating AMP-based solvents for CO2 capture in a laboratory setting.
Health and Safety Considerations
Working with AMP requires strict adherence to safety protocols. It is classified as a flammable liquid and can cause severe skin burns and eye damage.[5]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]
-
Ventilation: All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
-
Storage: Store AMP in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5][7] Keep containers tightly closed.[6]
-
Spills: In the event of a spill, evacuate the area. Use appropriate absorbent materials to contain the spill and dispose of it as hazardous waste.
Before beginning any experiment, it is imperative to consult the latest Safety Data Sheet (SDS) for 2-Amino-2-methyl-1-propanol.
Physicochemical Properties of 2-Amino-2-methyl-1-propanol (AMP)
A thorough understanding of the physicochemical properties of AMP is essential for designing and modeling CO2 capture processes.
| Property | Value | Source |
| Molecular Formula | C4H11NO | [5] |
| Molar Mass | 89.14 g/mol | N/A |
| Appearance | Colorless low melting solid | [5] |
| Melting Point | 31 - 32 °C | [5] |
| Boiling Point | 165 °C | [5] |
| Flash Point | 80 °C | [5] |
| Water Solubility | Miscible | [5] |
| pH | 11.3 | [5] |
Experimental Setup and Protocol
This section details a standard laboratory-scale setup for evaluating the CO2 absorption and desorption performance of aqueous AMP solutions. A common apparatus for this purpose is a bubbling reactor for absorption and a heated flask with a condenser for desorption.[8][9]
Materials and Equipment
Chemicals:
-
2-Amino-2-methyl-1-propanol (AMP)
-
Deionized water
-
Nitrogen (N2) gas (for purging)
-
Carbon dioxide (CO2) gas
-
Standardized hydrochloric acid (HCl) solution (for titration)
-
Methyl orange indicator
Equipment:
-
Glass bubbling reactor
-
Gas flow meters
-
Three-necked round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
Burette and titration equipment
Experimental Workflow Diagram
Caption: Experimental workflow for CO2 absorption-desorption using AMP.
Step-by-Step Protocols
Protocol 1: CO2 Absorption
-
Solvent Preparation: Prepare a 30 wt% aqueous solution of AMP by dissolving the required mass of AMP in deionized water. Allow the solution to cool to room temperature.
-
System Setup: Assemble the bubbling reactor and connect the gas inlet to the CO2 and N2 supply via mass flow controllers. Connect the gas outlet to a CO2 analyzer or a gas chromatograph.
-
Loading: Accurately measure and record the volume and mass of the prepared AMP solution and transfer it to the bubbling reactor.
-
Purging: Purge the system with N2 for 15-20 minutes to remove any residual air.
-
Temperature Control: Immerse the reactor in a thermostatic bath set to the desired absorption temperature (e.g., 40 °C). Allow the solvent to reach thermal equilibrium.
-
Initiate Absorption: Start the magnetic stirrer. Stop the N2 flow and introduce a CO2/N2 gas mixture (e.g., 15% CO2 by volume) at a constant, known flow rate.
-
Monitoring: Continuously monitor and record the CO2 concentration in the outlet gas stream. The absorption is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solvent is saturated.
-
Sampling: Once saturated, stop the gas flow. The solution is now "CO2-rich." Take a sample for CO2 loading analysis.
Protocol 2: Solvent Regeneration (Desorption)
-
Transfer: Carefully transfer a known mass of the CO2-rich solvent to the three-necked round-bottom flask.
-
System Setup: Equip the flask with a condenser to prevent solvent loss through evaporation. Connect the outlet of the condenser to a gas collection system (e.g., a gas bag or a bubble counter) to measure the volume of released CO2.
-
Heating: Begin stirring and heat the solution using the heating mantle to the desired regeneration temperature (e.g., 105 °C).[3]
-
Monitoring: Monitor the release of CO2. The desorption process is considered complete when CO2 evolution ceases.
-
Cooling and Sampling: Turn off the heat and allow the regenerated "CO2-lean" solution to cool to room temperature. Take a sample for residual CO2 loading analysis.
Data Analysis and Calculations
The performance of the AMP solvent is primarily evaluated based on its CO2 loading capacity and cyclic capacity.
CO2 Loading
CO2 loading (α), expressed as moles of CO2 per mole of amine, can be determined using a simple titration method.
-
Weigh a small sample of the amine solution (rich or lean).
-
Add a few drops of methyl orange indicator.
-
Titrate with a standardized HCl solution until the endpoint (color change from yellow to red) is reached.
-
The CO2 loading is calculated using the following formula:
α = ( (V_blank - V_sample) * C_HCl ) / m_amine
Where:
-
V_blank is the volume of HCl used to titrate a fresh amine sample.
-
V_sample is the volume of HCl used to titrate the CO2-loaded sample.
-
C_HCl is the concentration of the standardized HCl solution.
-
m_amine is the moles of amine in the sample.
-
Cyclic Capacity
The cyclic capacity (α_cyclic) represents the amount of CO2 that can be captured and released per cycle.
A higher cyclic capacity is desirable as it indicates a more efficient solvent, requiring less solvent circulation to capture a given amount of CO2.
Reaction Mechanism
The reaction of the sterically hindered amine AMP with CO2 proceeds primarily through a base-catalyzed hydration mechanism, leading to the formation of bicarbonate, rather than stable carbamates.
Caption: Simplified reaction mechanism of AMP with CO2.
This mechanism is distinct from primary amines like MEA, which form stable carbamates. The formation of bicarbonate is key to the lower regeneration energy of AMP, as breaking the bicarbonate bond to release CO2 requires less energy than breaking a stable carbamate bond.[3]
References
- Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution. RSC Advances.
- 2-(DiMethylaMino)
- Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution.
- Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP)
- CO2 capture as bicarbonate using DMAPA with incorporation of surface activity.
- SAFETY DATA SHEET - 2-(Dimethylamino)-2-methylpropan-1-ol. Sigma-Aldrich.
- Thermodynamic studies for improving the prediction of CO2 equilibrium solubility in aqueous 2-dimethylamino-2-methyl-1-propanol.
- SAFETY DATA SHEET - 2-Amino-2-methyl-propan-1-ol. Fisher Scientific.
- SAFETY DATA SHEET - 1-Amino-2-propanol. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Dimethylamino-2-propanol. Fisher Scientific.
- CO2 capture from solid fuel-fired power plant using 2-amino-2-methyl-1-propanol (AMP) activated by 1,5-diamino-2-methylpentane (DA2MP)
- Techno-economic evaluation of the 2-amino-2-methyl-1-propanol (AMP) process for CO2 capture from natural gas combined cycle powe. ScienceDirect.
- Kinetic Simulations of CO2 Absorption in Aqueous 2-Amino-2-Methyl-1-Propanol Solutions Using Transition State Theory.
- Carbon dioxide (CO2) capture: Absorption-desorption capabilities of 2-amino-2-methyl-1-propanol (AMP), piperazine (PZ) and monoethanolamine (MEA) tri-solvent blends.
- Desorption Rates of Carbon Dioxide with 2-Amino-2-Methyl-1-Propanol and Piperazine Blends.
- Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol. MDPI.
Sources
- 1. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Amino-1-dimethylaminopropane as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling the Potential of a Niche Diamine
In the landscape of pharmaceutical synthesis, the quest for novel molecular scaffolds and versatile building blocks is perpetual. These foundational molecules are instrumental in constructing complex active pharmaceutical ingredients (APIs) with desired pharmacological profiles. This guide focuses on "2-Amino-1-dimethylaminopropane," a chiral vicinal diamine with significant, yet largely untapped, potential in the synthesis of pharmaceutical intermediates.
Direct literature on the applications of this compound is notably scarce. Therefore, this technical guide will leverage data from its close structural analogs, primarily 1-Dimethylamino-2-propanol and its structural isomer 2-methyl-1,2-propanediamine , to provide a comprehensive overview of its probable chemical properties, reactivity, and synthetic utility.[1][2][3] Vicinal diamines are recognized as "privileged structural elements" in many biologically active compounds, making them crucial components in drug discovery.[1][2][4] This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols to explore the integration of this compound into their synthetic workflows.
Physicochemical Properties and Safety Profile (Inferred)
Due to the limited availability of experimental data for this compound, the following properties are inferred from its close structural analog, 1-Dimethylamino-2-propanol (CAS 108-16-7).[5][6][7][8][9] Researchers should handle the target compound with the assumption of similar or greater hazards until empirical data is available.
| Property | Inferred Value/Information | Source (Analog) |
| Molecular Formula | C₅H₁₄N₂ | N/A |
| Molecular Weight | 102.18 g/mol | N/A |
| Appearance | Expected to be a clear to light yellow liquid | [5][8] |
| Boiling Point | Estimated to be similar to 1-Dimethylamino-2-propanol (121-127 °C) | [3][5] |
| Density | Estimated to be similar to 1-Dimethylamino-2-propanol (~0.84 g/mL) | [3][6] |
| Solubility | Expected to be miscible with water and soluble in common organic solvents | [3][5] |
| pKa | Estimated to have two pKa values, characteristic of diamines | N/A |
Safety and Handling:
Aliphatic diamines are known to be corrosive and can cause severe skin burns and eye damage.[10][11][12] They may also be sensitizers and harmful if inhaled or swallowed.[10][13] Therefore, stringent safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles with side shields, and a lab coat.[10][11][12] Work in a well-ventilated fume hood is essential to avoid inhalation of vapors.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12] Keep containers tightly sealed.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10][14] If inhaled, move to fresh air.[14] If ingested, do not induce vomiting and seek immediate medical attention.[10]
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized based on the known synthesis of its isomer, 2-methyl-1,2-propanediamine, from 2-amino-2-methyl-1-propanol. This proposed pathway involves the conversion of the readily available 1-dimethylamino-2-propanol to the corresponding diamine.
The key transformation is the reductive amination of an intermediate aldehyde or ketone, or the direct amination of the alcohol. A more direct approach would be the catalytic amination of 1-dimethylamino-2-propanol.
Caption: Proposed synthetic pathways to this compound.
Experimental Protocol: Proposed Synthesis via Reductive Amination
This protocol is a hypothetical adaptation based on standard organic synthesis methodologies.
-
Step 1: Oxidation of 1-Dimethylamino-2-propanol to 1-Dimethylamino-2-propanone
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of 1-dimethylamino-2-propanol (1.0 eq) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-dimethylamino-2-propanone.
-
-
Step 2: Reductive Amination to this compound
-
Dissolve the crude 1-dimethylamino-2-propanone in methanol saturated with ammonia.
-
Add Raney nickel (approximately 10% by weight of the ketone) to the solution.
-
Hydrogenate the mixture in a Parr hydrogenator at 50-100 psi of H₂ at room temperature until the uptake of hydrogen ceases.
-
Carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude diamine by distillation under reduced pressure.
-
Applications in Pharmaceutical Intermediate Synthesis
The unique structure of this compound, featuring a chiral center and two distinct amino groups (a primary and a tertiary amine), makes it a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.
Chiral Building Block for Asymmetric Synthesis
Chiral vicinal diamines are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or as direct synthons for enantiomerically pure drugs.[15][16][17] The presence of a stereocenter in this compound allows for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Example Application: Synthesis of Chiral Ligands The two amino groups can be functionalized to create novel chiral ligands for asymmetric catalysis, such as in asymmetric hydrogenation or C-C bond-forming reactions, which are crucial steps in many pharmaceutical syntheses.[15]
Precursor for Heterocyclic Scaffolds
Vicinal diamines are key precursors for the synthesis of various nitrogen-containing heterocycles that form the core of many pharmaceuticals.[1][2][18][19]
-
Piperazine Derivatives: Piperazines are prevalent in centrally acting drugs.[18][19] this compound can be used to construct substituted piperazines through condensation reactions with dicarbonyl compounds or their equivalents.[20][21][22]
-
Pyrazine and Imidazole Synthesis: Condensation with α-dicarbonyl compounds can yield substituted pyrazines, while reaction with carboxylic acids or their derivatives can lead to the formation of imidazolines.
Caption: Potential synthetic applications of this compound.
Building Block for Analgesics and Other CNS-Active Agents
The synthesis of the analgesic Tramadol involves the installation of a dimethylaminomethyl group.[23][24][25][26][27] While not a direct precursor, the structural motif of this compound is relevant to the synthesis of Tramadol analogs and other CNS-active compounds where a chiral amino alcohol or diamine moiety is required. The primary amine offers a handle for further derivatization to modulate biological activity.
Hypothetical Protocol: Synthesis of a Substituted Piperazinone
This protocol illustrates the potential use of this compound in the synthesis of a heterocyclic intermediate.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add ethyl chloroacetate (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as triethylamine (2.5 eq), to scavenge the HCl generated.
-
-
Reaction and Workup:
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the cyclized piperazinone intermediate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure substituted piperazinone.
-
Conclusion
While direct applications of this compound in the literature are not yet widespread, its structural features strongly suggest its potential as a valuable and versatile building block in the synthesis of pharmaceutical intermediates. As a chiral vicinal diamine, it offers opportunities for asymmetric synthesis and the construction of diverse heterocyclic systems. The protocols and insights provided in this guide, based on the chemistry of its close analogs, are intended to serve as a foundation for researchers to explore and unlock the synthetic potential of this promising molecule. Further investigation into its reactivity and applications is warranted and could lead to the development of novel and efficient synthetic routes to important pharmaceutical agents.
References
-
Ahmed, S., & Iqbal, J. (2006). Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. Chemical Biology & Drug Design, 67(2), 101-114. [Link]
-
Al-Ghanim, A. M., & Al-Salahi, R. A. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(18), 4239. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. [Link]
-
Ma, N., & Li, Y. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]
-
Ahmed, S., & Iqbal, J. (2006). Vicinal Diamino Functionalities as Privileged Structural Elements in Biologically Active Compounds and Exploitation of Their Synthetic Chemistry. ResearchGate. [Link]
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis (Doctoral thesis, UCL (University College London)). UCL Discovery. [Link]
- Kumar, A., et al. (2003). Method for the preparation of piperazine and its derivatives. U.S.
-
Meškin, H. (n.d.). Synthesis of Tramadol in Organic Chemistry. Prezi. [Link]
-
New Drug Approvals. (2014, February 16). Tadalafil (cialis). [Link]
- Lifshitz-Liron, R., et al. (2006). Preparation of tadalafil intermediates. U.S.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Carretero, J. C., et al. (2006). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Tramadol. [Link]
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]
-
Chen, J., et al. (2020). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Semantic Scholar. [Link]
- Wang, Z., et al. (2008). Preparation of tadalafil intermediates.
-
Scribd. (n.d.). Synthesis of Tramadol Lab. [Link]
-
LookChem. (n.d.). 1-Dimethylamino-2-propanol. [Link]
-
Wang, Z., & Li, G. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry. [Link]
-
Progressive Painting. (2015). Material Safety Data Sheet: Aliphatic diamine mixture. [Link]
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Britton, J., et al. (2018). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. ResearchGate. [Link]
-
Wikipedia. (n.d.). Diamine. [Link]
-
Veeprho. (n.d.). 1-Dimethylamino-2-propanol. [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). 1-Dimethylamino-2-propanol. [Link]
-
Air Products and Chemicals, Inc. (2015). Safety Data Sheet: ANCAMINE 2904 Curing Agent. [Link]
-
Pablo, C. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
- BASF. (2010). Process for the synthesis of DMAPA. U.S.
- Commercial Solvents Corporation. (1968). Process of preparing n, n-dimethylamino alcohols. U.S.
-
United States Patent Office. (n.d.). [Link]
-
Wikipedia. (n.d.). Dimethylaminoisopropanol. [Link]
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"2-Amino-1-dimethylaminopropane" as a corrosion inhibitor experimental procedure
An Application Guide to Evaluating 2-Amino-1-dimethylaminopropane as a Corrosion Inhibitor
Abstract
This document provides a comprehensive set of protocols for researchers and scientists to evaluate the efficacy of this compound as a corrosion inhibitor for mild steel in acidic environments. While extensive research exists on various amino compounds as effective corrosion inhibitors[1][2], this guide establishes a foundational experimental framework for novel or less-studied molecules like this compound. The protocols herein are grounded in established standards and methodologies, including gravimetric analysis (weight loss) and electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). The causality behind procedural steps is explained to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Introduction: The Challenge of Corrosion and the Promise of Amino Inhibitors
Corrosion is a spontaneous electrochemical process that leads to the gradual degradation of metallic materials, resulting in significant economic losses and safety concerns across various industries[3]. The use of organic inhibitors is a primary strategy to mitigate corrosion, especially in acidic media commonly used for industrial cleaning, pickling, and oil well acidizing[2].
Effective organic inhibitors typically contain heteroatoms such as nitrogen, sulfur, or oxygen, and/or multiple bonds in their molecular structure. These features act as active centers for adsorption onto the metal surface, forming a protective barrier that impedes the corrosive process[4]. Amino compounds, in particular, have demonstrated significant potential as green, non-toxic, and efficient corrosion inhibitors[5].
This compound (henceforth referred to as DMAPrA) is a diamine possessing both a primary and a tertiary amine group. The presence of two nitrogen atoms with lone-pair electrons suggests a strong potential for adsorption onto a metal surface, making it an excellent candidate for investigation as a corrosion inhibitor. This guide outlines a multi-faceted approach to systematically quantify its performance.
Proposed Mechanism of Inhibition
The inhibition mechanism of amino compounds is generally attributed to their adsorption at the metal/solution interface[2]. For DMAPrA in an acidic solution (e.g., HCl), the following processes are hypothesized:
-
Protonation: In acid, the amine groups of the DMAPrA molecule become protonated, acquiring a positive charge (DMAPrA-H⁺).
-
Physisorption: The metal surface in HCl is typically negatively charged due to the specific adsorption of Cl⁻ ions. The protonated, cationic DMAPrA molecules are then electrostatically attracted to the metal surface.
-
Chemisorption: A stronger, more stable bond can be formed through the sharing of lone pair electrons from the nitrogen atoms with the vacant d-orbitals of the iron atoms on the metal surface. This forms a coordinate covalent bond, leading to a durable protective film.
These adsorption processes block the active sites on the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion.
Caption: Proposed adsorption mechanism of DMAPrA on a metal surface in acidic media.
Experimental Protocols for Inhibitor Evaluation
To obtain a comprehensive assessment of DMAPrA's performance, a combination of gravimetric and electrochemical methods is recommended.
Weight Loss (Gravimetric) Method
This is a fundamental and reliable technique for determining the average corrosion rate over an extended period.[6] The procedure should be guided by standards such as ASTM G31.[7][8][9][10]
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons into a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons sequentially using different grades of emery paper (e.g., 220, 400, 600, 800, 1000 grit) until a mirror-like finish is achieved.
-
Degrease the specimens by washing with acetone, rinse with deionized water, and dry thoroughly.
-
Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1.0 M HCl) and various concentrations of the inhibitor solution (e.g., 50, 100, 200, 500 ppm of DMAPrA in 1.0 M HCl).
-
Prepare a blank solution (1.0 M HCl without inhibitor).
-
Completely immerse the weighed coupons in 250 mL of the test solutions in separate beakers. Ensure each coupon is suspended and not touching the beaker walls.
-
Maintain a constant temperature (e.g., 25°C or 30°C) using a water bath for a fixed duration (e.g., 6, 12, or 24 hours).[10]
-
-
Post-Immersion Cleaning & Weighing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean each coupon with a suitable cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃ + 50g SnCl₂ in 1000 mL concentrated HCl) to remove corrosion products without attacking the base metal.
-
Rinse with deionized water, dry, and re-weigh to get the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where:
-
K = 8.76 × 10⁴ (constant)
-
ΔW = Weight Loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of mild steel (approx. 7.85 g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate in the blank solution
-
CR_inh = Corrosion rate in the inhibitor solution
-
-
Caption: Standard workflow for the weight loss corrosion testing method.
Table 1: Example Data from Weight Loss Measurements
| Inhibitor Conc. (ppm) | Weight Loss (ΔW, g) | Corrosion Rate (CR, mm/year) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 0.1520 | 12.50 | - |
| 50 | 0.0684 | 5.62 | 55.0 |
| 100 | 0.0410 | 3.37 | 73.0 |
| 200 | 0.0213 | 1.75 | 86.0 |
| 500 | 0.0114 | 0.94 | 92.5 |
Electrochemical Methods
Electrochemical tests provide rapid results and valuable insights into the corrosion mechanism.[11] A standard three-electrode electrochemical cell is used, containing the mild steel specimen as the working electrode (WE), a platinum mesh or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[12]
This technique measures the current response of the working electrode to a controlled potential sweep, providing information on corrosion kinetics and the inhibitor's mode of action (anodic, cathodic, or mixed-type).[13]
Protocol:
-
Setup:
-
Prepare the working electrode by embedding a polished mild steel rod in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed.
-
Assemble the three-electrode cell with the test solution (blank or with inhibitor).
-
Immerse the electrodes and allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP or E_corr) is reached.
-
-
Measurement:
-
Data Analysis:
-
Plot the data as potential (E) vs. log of current density (log i). This is known as a Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The coordinates of this point give the corrosion potential (E_corr) and the corrosion current density (i_corr).
-
Calculations:
-
The corrosion rate is directly proportional to i_corr.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where:
-
i_corr_blank = Corrosion current density in the blank solution
-
i_corr_inh = Corrosion current density in the inhibitor solution
-
-
-
Caption: Workflow for Potentiodynamic Polarization (PDP) experiments.
Table 2: Example Data from Potentiodynamic Polarization
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Anodic Slope (βa, mV/dec) | Cathodic Slope (βc, mV/dec) | IE% |
|---|---|---|---|---|---|
| 0 (Blank) | -475 | 550 | 75 | 120 | - |
| 200 | -460 | 78 | 72 | 115 | 85.8 |
An inhibitor is considered mixed-type if the change in E_corr is less than 85 mV. If E_corr shifts significantly to more positive (anodic) or negative (cathodic) values, it is classified accordingly.
EIS is a non-destructive technique that provides detailed information on the properties of the inhibitor film and the kinetics of the corrosion process by measuring the impedance of the system over a range of frequencies.[15][16]
Protocol:
-
Setup:
-
Use the same three-electrode cell setup as for PDP.
-
Allow the system to stabilize at its OCP.
-
-
Measurement:
-
Apply a small amplitude AC potential signal (e.g., 10 mV peak-to-peak) around the OCP.
-
Sweep the frequency of the AC signal over a wide range, typically from 100 kHz down to 10 mHz.[4]
-
The potentiostat measures the resulting AC current, allowing for the calculation of impedance at each frequency.
-
-
Data Analysis:
-
The data is typically visualized using a Nyquist plot (imaginary vs. real impedance) or Bode plots.
-
A larger diameter of the semicircular Nyquist plot indicates higher corrosion resistance.
-
The data is fitted to an equivalent electrical circuit model to extract quantitative parameters.[16] A common model is the Randles circuit, which includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).
-
Calculations:
-
The R_ct value is inversely proportional to the corrosion rate. A higher R_ct signifies better inhibition.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where:
-
R_ct_blank = Charge transfer resistance in the blank solution
-
R_ct_inh = Charge transfer resistance in the inhibitor solution
-
-
-
Table 3: Example Data from Electrochemical Impedance Spectroscopy
| Inhibitor Conc. (ppm) | R_s (Ω·cm²) | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE% |
|---|---|---|---|---|
| 0 (Blank) | 1.5 | 50 | 250 | - |
| 200 | 1.8 | 350 | 55 | 85.7 |
The decrease in C_dl upon inhibitor addition is attributed to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant) at the metal surface.
Conclusion
References
- 1. zastita-materijala.org [zastita-materijala.org]
- 2. jetir.org [jetir.org]
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- 5. researchgate.net [researchgate.net]
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- 7. scribd.com [scribd.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. lcslaboratory.com [lcslaboratory.com]
- 11. infinitalab.com [infinitalab.com]
- 12. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corrosionpedia.com [corrosionpedia.com]
- 14. farsi.msrpco.com [farsi.msrpco.com]
- 15. ijcsi.pro [ijcsi.pro]
- 16. content.ampp.org [content.ampp.org]
Protocol for the purification of "2-Amino-1-dimethylaminopropane" by distillation
Application Note & Protocol
High-Purity Isolation of N¹,N¹-dimethylpropane-1,2-diamine ("2-Amino-1-dimethylaminopropane") via Fractional Distillation
Abstract
This document provides a comprehensive, field-proven protocol for the purification of N¹,N¹-dimethylpropane-1,2-diamine, hereafter referred to by its common synonym "this compound". Due to the hygroscopic nature of short-chain amines and their reactivity with atmospheric carbon dioxide, achieving high purity is critical for applications in pharmaceutical synthesis and materials science. This guide details two robust fractional distillation methodologies—atmospheric and vacuum—elucidating the scientific rationale behind each step, from pre-treatment and apparatus selection to post-purification handling. The protocols are designed to be self-validating, incorporating critical checkpoints to ensure the isolation of a final product with high purity and stability.
Physicochemical Properties & Critical Safety Mandates
Understanding the inherent properties of this compound is fundamental to its safe handling and effective purification. The compound is a flammable, corrosive, and hygroscopic liquid. Adherence to strict safety protocols is non-negotiable.
Table 1: Properties and Hazards of this compound and Analogs
| Property | Value / Information | Source(s) |
|---|---|---|
| IUPAC Name | N¹,N¹-dimethylpropane-1,2-diamine | - |
| Molecular Formula | C₅H₁₄N₂ | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| Boiling Point | 123-125 °C at 760 mmHg | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Hazards | Flammable Liquid: Keep away from heat, sparks, and open flames.[3][4] Corrosive: Causes severe skin burns and eye damage.[3] Harmful: Harmful if swallowed or in contact with skin.[3] Irritant: May cause respiratory irritation.[3] | [3][4] |
| Handling | Work in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. Ensure adequate ventilation.[4][5] | [4][5] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly sealed.[3][4] |[3][4] |
The Rationale of Amine Distillation: Key Scientific Principles
The purification of amines by distillation presents unique challenges that dictate specific procedural choices.
-
Fractional vs. Simple Distillation : Amines are often synthesized in reactions that produce isomers or homologs with closely related boiling points. Simple distillation is inadequate for separating liquids with boiling points less than 70 °C apart. Fractional distillation, which incorporates a fractionating column, introduces numerous theoretical plates (cycles of vaporization and condensation).[6] This process enriches the vapor phase with the more volatile component at each stage, enabling a sharp separation.[6]
-
Atmospheric vs. Vacuum Distillation : The choice is dictated by the thermal stability of the amine. Many organic compounds, especially those with functional groups like amines, can decompose, oxidize, or polymerize at elevated temperatures near their atmospheric boiling point.[7][8] Vacuum distillation lowers the pressure above the liquid, thereby reducing the temperature required for boiling.[7] For this compound (B.P. ~124 °C), atmospheric distillation is generally feasible. However, if high-boiling, stubborn impurities are present that require prolonged heating, vacuum distillation is the superior method to preserve the integrity of the target compound.
-
Hygroscopicity and Reactivity : Short-chain amines are notoriously hygroscopic and readily absorb atmospheric CO₂ to form carbamate salts. The presence of water can lead to the formation of azeotropes—mixtures that boil at a constant temperature and composition—complicating separation. Therefore, rigorous drying of the crude material before distillation and performing the distillation under an inert atmosphere are critical for success.
Pre-Distillation Preparation: Rigorous Drying of Crude Amine
This preparatory step is essential for a successful and clean separation.
Materials:
-
Crude this compound
-
Potassium hydroxide (KOH) pellets (do not use powder)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask with a ground glass stopper or a round-bottom flask
-
Magnetic stirrer and stir bar
Protocol:
-
Initial Drying: Place the crude amine in a flask. For every 100 mL of amine, add 10-15 g of fresh KOH pellets.
-
Scientific Rationale: KOH is a strong base and an effective desiccant for amines. Unlike acidic or neutral drying agents (e.g., CaCl₂, H₂SO₄) which would react with the basic amine, or agents like MgSO₄ which can sometimes catalyze side reactions, KOH is chemically compatible and highly efficient.
-
-
Stirring: Stopper the flask and stir the mixture at room temperature for a minimum of 4-6 hours. For very wet samples, an overnight stir is recommended.
-
Decanting: Carefully decant the dried amine into a clean, dry distillation flask, leaving the saturated KOH pellets and any sludge behind. Avoid transferring any solid particles.
-
Expert Insight: For a final polishing step to remove residual water, a small amount of a secondary drying agent like anhydrous Na₂SO₄ can be added, allowed to sit for 30 minutes, and then the amine can be filtered or decanted.
-
Detailed Distillation Protocols
Choose the appropriate protocol based on the thermal stability of your compound and the nature of the expected impurities.
Protocol 4.1: Atmospheric Fractional Distillation
Equipment:
-
Heating mantle with a stirrer
-
Round-bottom flask (distilling flask)
-
Magnetic stir bar or boiling chips
-
Fractionating column (Vigreux or packed column, min. 20 cm)
-
Distillation head (Claisen adapter or similar) with a thermometer port
-
Thermometer (-10 to 200 °C range)
-
Liebig condenser
-
Receiving flask(s) (round-bottom or Erlenmeyer)
-
Glassware clips
-
Tubing for condenser water
-
Inert gas source (Nitrogen or Argon) with a bubbler outlet
Procedure:
-
Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram (Section 5). Ensure all glass joints are properly sealed and secured with clips. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[6]
-
Charge the Flask: Add the pre-dried crude amine and a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere: Flush the entire system with nitrogen or argon for 5-10 minutes. Maintain a gentle positive pressure throughout the distillation, with the gas exiting through a mineral oil bubbler.
-
Heating and Distillation:
-
Turn on the condenser cooling water (water in the bottom, out the top).
-
Begin stirring and gently heat the distilling flask.
-
Observe the vapor rising slowly up the fractionating column. This is indicated by a ring of condensing vapor.[6]
-
The temperature will remain low until the vapor reaches the thermometer.[9]
-
-
Fraction Collection:
-
Forerun: Collect the first few milliliters of distillate that come over at a lower, unstable temperature. This fraction contains the most volatile impurities.
-
Main Fraction: When the temperature stabilizes at the boiling point of the target compound (approx. 123-125 °C), switch to a clean, pre-weighed receiving flask. Collect the distillate while the temperature remains constant. This is your purified product.
-
Tailing: If the temperature begins to drop or rise significantly after the main fraction is collected, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation or collect this fraction in a separate flask.
-
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling. Store the purified amine under an inert atmosphere.
Protocol 4.2: Vacuum Fractional Distillation
This protocol is recommended if the amine shows signs of decomposition at atmospheric pressure.
Additional Equipment:
-
Vacuum pump (diaphragm or rotary vane)
-
Vacuum trap (cold finger with dry ice/acetone or a liquid nitrogen trap)
-
Manometer for pressure measurement
-
Vacuum-rated distillation glassware (especially the receiving adapter, e.g., a "cow" or "pig" adapter for collecting multiple fractions without breaking the vacuum).
Procedure:
-
Apparatus Assembly: Assemble the apparatus similarly to the atmospheric setup, but ensure all joints are lightly greased with vacuum grease. Connect the vacuum pump to the distillation setup via a cold trap to protect the pump from corrosive vapors.[7]
-
Charge and Seal: Charge the flask with dried amine and a stir bar. A stir bar is mandatory for vacuum distillation to prevent bumping; boiling chips are ineffective under vacuum.
-
Evacuate the System: Close the system to the atmosphere and slowly and carefully apply the vacuum. The amine may bubble vigorously as dissolved gases and trace volatile solvents are removed.[7]
-
Heating: Once a stable, low pressure is achieved, begin stirring and heating. The boiling point will be significantly lower than at atmospheric pressure. A nomograph can be used to estimate the boiling point at a given pressure.[7]
-
Fraction Collection: Collect the forerun, main fraction, and tailing in separate receiving flasks, just as in the atmospheric protocol. Using a multi-fraction receiving adapter (cow/pig) is highly efficient as it allows switching between receivers without disrupting the vacuum.
-
Shutdown: Turn off the heat and allow the system to cool completely. Crucially, vent the system to an inert gas (like nitrogen) before turning off the vacuum pump to prevent oil from the pump from being sucked back into your clean apparatus.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process.
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
Table 2: Common Distillation Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Bumping / Violent Boiling | - Superheating (no boiling chips/stirrer). - Vacuum applied too quickly. - High heat setting. | - Always use a magnetic stir bar, especially for vacuum distillation. - Apply vacuum gradually. - Reduce the heating rate. |
| No Distillate Collected | - System leak (especially under vacuum). - Insufficient heating. - Condenser water is too cold (for low-boiling compounds). - Thermometer placed incorrectly. | - Check all joints for proper seals. - Increase heating mantle temperature slightly. - Reduce condenser water flow rate. - Ensure the thermometer bulb is correctly positioned. |
| Unstable Temperature Reading | - Distillation rate is too fast. - Inefficient fractionating column (insufficient theoretical plates). - Mixture contains several components with close boiling points. | - Reduce the heating rate to achieve a slow, steady distillation (1-2 drops per second). - Use a longer or more efficient (e.g., packed) column. - Consider extractive or azeotropic distillation if fractional distillation fails.[10][11] |
| Product is Cloudy | - Contamination with water (azeotrope formation). - System was not properly dried before use. | - Ensure pre-distillation drying was thorough. - Dry all glassware in an oven before assembly. |
References
-
Chemicalnote. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Available at: [Link]
-
Chemistry Universe. (2021). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available at: [Link]
- Google Patents. (2006). US6986833B2 - Process for fractionating water-containing crude amine mixtures from amine synthesis.
-
PubChem. 2-Amino-2-(dimethylamino)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Available at: [Link]
-
The Good Scents Company. (n.d.). dimethyl isopropanolamine 2-propanol, 1,1-(dimethylamino)-. Available at: [Link]
-
ResearchGate. (2015). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]
-
PubChem. N,N-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (1987). DE3606941A1 - METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.
-
Chemistry Lab. (2020). Fractional distillation. YouTube. Available at: [Link]
- Google Patents. (1986). US4621158A - Method for making amines.
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Available at: [Link]
- Google Patents. (1982). EP0065709A1 - Process for the purification of N,N-dimethylamino-propyl amine.
-
PubChem. 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
- Google Patents. (1985). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
- Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
SciSpace. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Available at: [Link]
Sources
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Title: Elucidating the Catalytic Mechanism of 2-Amino-1-dimethylaminopropane in Asymmetric Synthesis: An Integrated Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Chiral vicinal diamines are powerful catalysts and ligands in asymmetric synthesis, capable of creating complex, stereodefined molecules.[1] 2-Amino-1-dimethylaminopropane, with its primary and tertiary amine functionalities, presents a unique platform for cooperative catalysis. Understanding the precise reaction mechanism is paramount for optimizing reaction conditions, enhancing enantioselectivity, and designing next-generation catalysts. This application note provides a comprehensive guide for researchers to investigate the catalytic mechanism of this compound using an integrated methodology that combines reaction kinetics, in-situ spectroscopic analysis, and computational modeling. We present field-proven protocols designed to deliver a self-validating and coherent mechanistic picture, empowering scientists to accelerate catalyst development and drug discovery programs.
Introduction: The Role of this compound in Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the therapeutic effect of a chiral molecule is often confined to a single enantiomer.[2] Chiral diamines have emerged as privileged structures in asymmetric catalysis, acting as organocatalysts or as ligands for transition metals.[1][3]
This compound is a readily available chiral building block featuring two distinct amine functionalities on adjacent carbons: a primary amine and a tertiary amine. This arrangement allows for multiple modes of catalytic activation:
-
Bifunctional Catalysis: The two amine groups can act cooperatively. For instance, the tertiary amine can function as a Brønsted base to deprotonate a pro-nucleophile, while the primary amine forms a transient iminium ion with a carbonyl substrate, activating it for nucleophilic attack.[3][4]
-
Ligand for Metal Catalysis: The diamine can act as a bidentate ligand, coordinating to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[5]
-
Hydrogen Bonding: The N-H protons of the primary amine can participate in hydrogen bonding to orient substrates within the catalytic pocket, a crucial factor in stereoinduction.
To illustrate the investigative process, this guide will focus on a model reaction: the asymmetric Michael addition of a ketone to a nitro-olefin, a powerful C-C bond-forming reaction.
A Plausible Catalytic Cycle: The Working Hypothesis
Before embarking on experimental studies, it is crucial to formulate a plausible mechanistic hypothesis based on established principles of aminocatalysis.[4] For the Michael addition, a dual-activation cycle catalyzed by this compound is proposed (Figure 1).
-
Enamine Formation: The primary amine of the catalyst condenses with the ketone to form a chiral enamine intermediate. This step increases the HOMO of the ketone, transforming it into a potent nucleophile.[4]
-
Substrate Activation & Orientation: The tertiary amine of the catalyst backbone acts as a Brønsted base, potentially interacting with the nitro-olefin or participating in a hydrogen-bonding network that orients the electrophile for a stereoselective attack.
-
C-C Bond Formation: The enamine attacks the nitro-olefin in a stereochemically defined transition state, controlled by the chiral scaffold of the catalyst.
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to enter the next catalytic cycle.
Experimental Design for Mechanistic Investigation
Protocol 1: Reaction Progress Kinetic Analysis
4.1 Objective: To determine the experimental rate law of the reaction. This involves finding the reaction order with respect to each reactant and the catalyst. This information is critical for identifying the rate-determining step (RDS) and validating the proposed mechanism.[7][8]
4.2 Materials & Equipment:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Nitro-olefin (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard (e.g., dodecane)
-
HPLC or GC-FID for reaction monitoring
-
Thermostatted reaction vials
4.3 Step-by-Step Procedure:
-
Baseline Experiment: Prepare a stock solution of the catalyst and internal standard in the chosen solvent. In a thermostatted vial at 25°C, add the ketone, nitro-olefin, and the catalyst stock solution to initiate the reaction.
-
Monitoring: At timed intervals, withdraw an aliquot of the reaction mixture, quench it (e.g., with a small amount of trifluoroacetic acid to protonate the catalyst), and analyze by HPLC or GC to determine the concentration of the product and remaining starting materials.
-
Varying Concentrations: Repeat the experiment while systematically varying the initial concentration of one component at a time (ketone, nitro-olefin, catalyst), keeping all other concentrations identical to the baseline experiment. Run at least 3-4 different concentrations for each component.
-
Eyring Analysis: Conduct the baseline experiment at several different temperatures (e.g., 25°C, 35°C, 45°C) to determine the activation parameters (ΔH‡ and ΔS‡) of the reaction.[8]
4.4 Data Analysis & Expected Results: The initial rate for each experiment is determined from the slope of the concentration vs. time plot at t=0. To find the reaction order for a specific component, plot log(initial rate) vs. log([Component]). The slope of this line corresponds to the order of the reaction with respect to that component.
Table 1: Hypothetical Kinetic Data for Michael Addition
| Experiment | [Ketone] (M) | [Nitro-olefin] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 (Baseline) | 0.2 | 0.1 | 10 | 1.5 x 10⁻⁵ |
| 2 | 0.4 | 0.1 | 10 | 3.1 x 10⁻⁵ |
| 3 | 0.2 | 0.2 | 10 | 1.6 x 10⁻⁵ |
| 4 | 0.2 | 0.1 | 20 | 3.0 x 10⁻⁵ |
4.5 Interpretation:
-
In this hypothetical dataset, doubling the ketone concentration (Exp 2) doubles the rate, suggesting a first-order dependence.
-
Doubling the nitro-olefin concentration (Exp 3) has a negligible effect, suggesting a zero-order dependence. This implies that the nitro-olefin is not involved in the rate-determining step.
-
Doubling the catalyst concentration (Exp 4) doubles the rate, indicating a first-order dependence on the catalyst.
Protocol 2: In-Situ Spectroscopic Monitoring
5.1 Objective: To directly observe reactive intermediates, such as the enamine or iminium ion, and to identify the catalyst's resting state during the reaction. In-situ spectroscopy provides a real-time molecular snapshot of the catalytic cycle.[9][10][11]
5.2 Choosing the Right Technique:
-
FTIR Spectroscopy: Ideal for this system. The C=O stretch of the ketone (around 1715 cm⁻¹), the C=C stretch of the enamine intermediate (around 1650 cm⁻¹), and the C=N⁺ stretch of the iminium ion (around 1690 cm⁻¹) have distinct and strong vibrational frequencies.
-
Raman Spectroscopy: A complementary technique, particularly useful for non-polar bonds and symmetric vibrations.[12]
5.3 In-Situ FTIR Protocol (using an ATR Probe):
-
Setup: Use a reaction vessel equipped with a diamond Attenuated Total Reflectance (ATR) immersion probe connected to an FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the solvent and catalyst at the reaction temperature.
-
Reactant Spectra: Record separate spectra of the ketone and nitro-olefin in solution to identify their characteristic peaks.
-
Initiate Reaction: Add the reactants to the vessel to start the reaction.
-
Monitor: Collect FTIR spectra at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
5.4 Data Analysis & Interpretation:
-
Monitor the disappearance of the ketone's C=O peak.
-
Look for the appearance of new peaks in the 1600-1700 cm⁻¹ region. A transient peak around 1650 cm⁻¹ could be assigned to the enamine intermediate. The growth of a peak around 1690 cm⁻¹ could correspond to the iminium ion formed after the Michael addition.
-
The species that is most abundant during the steady-state phase of the reaction is considered the catalyst's resting state. This information helps to identify the slowest step after the RDS.
Protocol 3: Computational Modeling (DFT Studies)
6.1 Objective: To build a theoretical model of the reaction that corroborates experimental findings. Density Functional Theory (DFT) calculations can map the entire energy profile of the proposed catalytic cycle, including the structures and energies of intermediates and transition states.[5][13][14]
6.2 Workflow:
-
Geometry Optimization: Build 3D models of all proposed species (reactants, catalyst, intermediates, transition states, products) and optimize their geometries to find the lowest energy conformation.
-
Transition State (TS) Search: Locate the transition state structure for each key step (e.g., enamine formation, C-C bond formation). This is the highest point on the reaction coordinate between an intermediate and the next.
-
Frequency Calculation: Perform frequency calculations on all optimized structures. For intermediates, all vibrational frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Profile Construction: Calculate the relative free energies (ΔG) of all species to construct a complete reaction energy profile. The highest barrier on this profile corresponds to the theoretical rate-determining step.
6.3 Correlating Theory with Experiment:
-
Kinetics: The calculated free energy barrier (ΔG‡) of the highest transition state should correspond to the experimentally determined activation energy from the Eyring plot.
-
Stereochemistry: The energy difference between the transition states leading to the (R) and (S) products can be calculated. A lower energy transition state for one enantiomer explains the observed stereoselectivity. For example, a ΔΔG‡ of 1.4 kcal/mol corresponds to an enantiomeric excess (ee) of approximately 90% at room temperature.
-
Spectroscopy: Calculated vibrational frequencies for proposed intermediates can be compared to experimental in-situ FTIR data to confirm their identity.
Synthesizing the Results: A Coherent Mechanistic Picture
The power of this integrated approach lies in the synthesis of all data. If the kinetic data, spectroscopic observations, and computational models all point to the same rate-determining step and key intermediates, a high-confidence mechanistic model is established.
For our model reaction, a successful investigation might conclude:
This self-validating system provides the trustworthiness required for publication, process scale-up, and informed design of superior catalysts.
Conclusion
Elucidating the mechanism of a reaction catalyzed by this compound is a complex but achievable goal. By systematically applying the protocols outlined in this guide—combining rigorous kinetic analysis, direct spectroscopic observation, and powerful computational modeling—researchers can move beyond simple screening and develop a deep, fundamental understanding of their catalytic systems. This knowledge is indispensable for rationally improving catalyst performance and accelerating the development of novel therapeutics and fine chemicals.
References
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ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). In situ Raman spectroscopic studies of CO2 reduction reactions: from catalyst surface structures to reaction mechanisms. Chemical Science. [Link]
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ACS Publications. (2024). Learning Catalysis through Analyzing Raw Catalytic and Characterization Data. Journal of Chemical Education. [Link]
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Hutchings, G. J. (2021). Spiers Memorial Lecture: Understanding reaction mechanisms in heterogeneously catalysed reactions. RSC Publishing. [Link]
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León, F., et al. (2021). A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands. RSC Publishing. [Link]
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ACS Publications. (n.d.). A Review on the Application of In-Situ Raman Spectroelectrochemistry to Understand the Mechanisms of Hydrogen Evolution Reaction. [Link]
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Boulton, C. A., & Large, P. J. (1977). A steady-state kinetic study of the reaction catalysed by the secondary-amine mono-oxygenase of Pseudomonas aminovorans. Biochemical Journal. [Link]
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ResearchGate. (2025). Reaction Kinetics of CO 2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique | Request PDF. [Link]
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ResearchGate. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromenes under microwave irradiation. [Link]
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Weckhuysen, B. M., & Wachs, I. E. (2014). A critical literature review of the kinetics for the oxidative dehydrogenation of propane over well-defined supported vanadium oxide catalysts. Lehigh University. [Link]
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Lirias. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. [Link]
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MDPI. (n.d.). Special Issue : Mechanism/Kinetic Modeling Study of Catalytic Reactions. [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Application Notes & Protocols: 2-Amino-1-dimethylaminopropane as a Novel Bifunctional Solvent for Gas Sweetening
Abstract
The removal of acid gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), is a critical process in natural gas processing and industrial applications.[1][2][3][4] This document introduces 2-Amino-1-dimethylaminopropane (2-ADMPA) , a novel diamine with a unique molecular architecture, as a prospective high-performance solvent for gas sweetening applications. Its structure, featuring both a primary and a tertiary amine on a propane backbone, suggests a bifunctional reaction mechanism that could offer a superior balance of reaction kinetics, absorption capacity, and regeneration efficiency compared to conventional alkanolamines. These notes provide a theoretical framework for its application, outline its hypothesized advantages, and present detailed protocols for its systematic evaluation.
Introduction to Amine-Based Gas Sweetening
Amine gas treating, or "sweetening," is the most prevalent technology for removing H₂S and CO₂ from sour gas streams.[2][3] The process is a continuous, regenerative cycle involving two main stages:
-
Absorption: Sour gas is brought into counter-current contact with an aqueous amine solution in an absorber tower. The amine selectively reacts with the acid gases, removing them from the main gas stream, which exits the tower as "sweet gas."[5][6]
-
Regeneration (Stripping): The "rich" amine, now laden with acid gases, is heated in a regenerator (stripper) column. The application of heat reverses the absorption reaction, releasing the acid gases, which are then routed for further processing (e.g., to a Claus unit for sulfur recovery).[1][3][6] The regenerated "lean" amine is cooled and recycled back to the absorber.
The choice of amine is paramount, as it dictates the process's efficiency, operating costs, and environmental footprint. Commonly used amines include primary amines like Monoethanolamine (MEA), secondary amines like Diethanolamine (DEA), and tertiary amines like Methyldiethanolamine (MDEA).[2][6] Each class offers a different trade-off between reaction rate, absorption capacity, and the energy required for regeneration.[7]
Diagram: The Conventional Amine Sweetening Process
The following diagram illustrates the fundamental closed-loop process for amine-based gas sweetening.
Caption: A standard configuration of an amine gas sweetening unit.
This compound (2-ADMPA): A Novel Bifunctional Solvent
We propose the investigation of This compound (2-ADMPA) , a novel diamine solvent. While not currently in widespread use, its molecular structure is uniquely suited for overcoming the limitations of conventional amines.
Chemical Structure:
-
IUPAC Name: 2-Amino-1-(dimethylamino)propane
-
Molecular Formula: C₅H₁₄N₂
-
Structure: CH₃-CH(NH₂)-CH₂-N(CH₃)₂
This molecule contains two distinct functional groups:
-
A Primary Amine (-NH₂): Located on the second carbon, this group is sterically accessible and is expected to exhibit fast reaction kinetics with CO₂, similar to MEA.
-
A Tertiary Amine (-N(CH₃)₂): Located on the first carbon, this group cannot form a stable carbamate directly. Instead, it acts as a base to catalyze the hydration of CO₂ to bicarbonate, a mechanism that offers a higher theoretical CO₂ loading capacity (1 mole of CO₂ per mole of amine) and a lower heat of reaction, similar to MDEA.[8]
Hypothesized Physicochemical Properties
Direct experimental data for 2-ADMPA is not widely available. However, based on its structure and data from analogous compounds like 3-(Dimethylamino)propylamine (DMAPA), we can project its key properties.
| Property | MEA (Monoethanolamine) | MDEA (Methyldiethanolamine) | AMP (2-Amino-2-methyl-1-propanol) | 2-ADMPA (Hypothesized) | Justification for Hypothesis |
| Molecular Weight ( g/mol ) | 61.08 | 119.16 | 89.14[9] | 102.18 | Calculated from formula C₅H₁₄N₂ |
| Amine Type(s) | Primary | Tertiary | Sterically Hindered Primary[10] | Primary & Tertiary | Bifunctional structure |
| Boiling Point (°C) | 170 | 247 | 165[11] | ~160-180 | Expected to be in the range of similar diamines. |
| Theoretical CO₂ Loading (mol CO₂/mol amine) | 0.5 | 1.0[8] | 1.0[12] | ~1.0 | Dominated by the bicarbonate-forming tertiary amine pathway. |
| Reaction Kinetics with CO₂ | Very Fast | Slow[8] | Moderate | Fast to Very Fast | Primary amine ensures rapid initial reaction. |
| Heat of Reaction (kJ/mol CO₂) | High (~85) | Low (~55) | Moderate (~70) | Moderate (~60-70) | A blend of high-heat carbamate and low-heat bicarbonate formation. |
| Degradation Tendency | High | Low | Low | Moderate | Presence of a primary amine may lead to some degradation pathways. |
Proposed Mechanism of Acid Gas Absorption with 2-ADMPA
The key advantage of 2-ADMPA lies in its bifunctional nature, enabling parallel reaction pathways for CO₂ capture.
-
Pathway A (Carbamate Formation): The primary amine group reacts rapidly with CO₂ to form a zwitterion intermediate, which is then deprotonated by another amine molecule to form a carbamate. This pathway is responsible for the solvent's fast absorption kinetics. R-NH₂ + CO₂ ⇌ R-NH₂⁺COO⁻ (Zwitterion) R-NH₂⁺COO⁻ + B ⇌ R-NHCOO⁻ + BH⁺ (Carbamate) (Where B is another amine molecule)
-
Pathway B (Bicarbonate Formation): The tertiary amine group acts as a base catalyst. It promotes the hydration of CO₂ to carbonic acid, which then deprotonates to form bicarbonate. This pathway is slower but leads to a higher loading capacity and is more energy-efficient to reverse. R'₃N + H₂O + CO₂ ⇌ R'₃NH⁺ + HCO₃⁻ (Bicarbonate)
The synergy of these two mechanisms could provide a solvent that captures CO₂ as quickly as MEA but with the higher capacity and lower regeneration energy characteristic of MDEA.
Diagram: Bifunctional CO₂ Capture Mechanism of 2-ADMPA
This diagram illustrates the dual reaction pathways hypothesized for 2-ADMPA.
Caption: Dual reaction mechanism of 2-ADMPA with carbon dioxide.
Protocol for Performance Evaluation of 2-ADMPA Solvent
A systematic evaluation is required to validate the hypothesized performance of 2-ADMPA. The following protocols outline a comprehensive workflow for laboratory-scale testing.
Objective
To quantify the performance of aqueous this compound (2-ADMPA) solutions as a solvent for CO₂ and H₂S capture, focusing on absorption capacity, absorption rate, regeneration energy, and stability.
Materials & Equipment
-
Solvent: this compound (synthesis grade), deionized water.
-
Gases: Pure CO₂, pure H₂S, N₂ (for balance), certified gas mixtures.
-
Equipment:
-
High-pressure vapor-liquid equilibrium (VLE) apparatus with temperature and pressure control.
-
Wetted-wall column or stirred-cell reactor for kinetic measurements.
-
Glass stripping column with a reboiler and condenser for regeneration studies.
-
Gas chromatograph (GC) for gas phase analysis.
-
High-performance liquid chromatograph (HPLC) for amine concentration and degradation product analysis.
-
Titrators for determining amine concentration and acid gas loading.
-
Experimental Workflow
Diagram: Experimental Evaluation Workflow
This flowchart outlines the logical progression of experiments to characterize the 2-ADMPA solvent.
Caption: A four-phase approach for comprehensive solvent characterization.
Step-by-Step Protocols
Protocol 1: Vapor-Liquid Equilibrium (VLE) Measurement
-
Preparation: Prepare aqueous solutions of 2-ADMPA at desired concentrations (e.g., 30 wt% and 45 wt%).
-
System Setup: Charge a known volume of the amine solution into the VLE cell. Seal the apparatus and perform a leak test.
-
Equilibration: Bring the VLE cell to the target absorption temperature (e.g., 40 °C).
-
Gas Introduction: Introduce a known amount of CO₂ or H₂S into the cell. Allow the system to reach equilibrium (stable pressure reading) under constant stirring, which may take several hours.
-
Data Collection: Record the final equilibrium pressure and temperature. Carefully extract a liquid sample for analysis.
-
Analysis: Analyze the liquid sample via titration to determine the acid gas loading (moles of acid gas per mole of amine).
-
Repeat: Repeat steps 4-6 by incrementally adding more acid gas to generate a loading curve as a function of partial pressure.
-
Higher Temperature Run: Repeat the entire experiment at a typical regeneration temperature (e.g., 120 °C) to determine the equilibrium at stripping conditions.
Protocol 2: Kinetic Measurement in a Wetted-Wall Column
-
Solvent Circulation: Circulate the prepared 2-ADMPA solution through the wetted-wall column at a known flow rate to create a stable liquid film of known surface area.
-
Gas Flow: Introduce a gas stream containing a known concentration of CO₂ (e.g., 15% in N₂) into the column, flowing counter-currently to the liquid film.
-
Sampling: Measure the CO₂ concentration in the gas stream at the inlet and outlet of the column using a gas chromatograph (GC).
-
Calculation: Use the change in gas concentration, gas flow rate, and known interfacial area to calculate the overall mass transfer coefficient (K_G a).
-
Parameter Variation: Repeat the experiment at different temperatures, amine concentrations, and CO₂ partial pressures to understand their effect on the absorption rate.
Protocol 3: Regeneration Energy Evaluation
-
Loading: Prepare a batch of 'rich' 2-ADMPA solution by sparging it with CO₂ to a target loading (e.g., 0.5 mol/mol).
-
Stripping Setup: Fill the reboiler of the stripping column with the rich solution. Heat the reboiler to maintain a constant boil-up rate.
-
Regeneration: As the solution boils, steam rises through the column, stripping the CO₂ from the down-flowing amine. The overhead gas (CO₂ and steam) is cooled in a condenser.
-
Monitoring: Continuously monitor the power input to the reboiler, the temperature profile in the column, and the lean/rich loading of the amine over time by taking liquid samples.
-
Calculation: Once the lean amine loading reaches a steady state (e.g., <0.05 mol/mol), calculate the total energy consumed by the reboiler. The regeneration energy (or heat duty) is expressed in kJ per kg of CO₂ removed.
Safety and Handling
While a full safety profile for 2-ADMPA is not established, it should be handled with the precautions typical for alkanolamines. Assume the substance is corrosive and potentially harmful upon inhalation, ingestion, or skin contact.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Keep away from strong acids and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
The unique bifunctional structure of this compound presents a compelling theoretical case for its use as a next-generation solvent in gas sweetening. Its hypothesized ability to combine the rapid kinetics of primary amines with the high capacity and low regeneration energy of tertiary amines could lead to significant process efficiencies and cost savings. The experimental protocols outlined in this document provide a rigorous framework for validating this potential. Successful validation would position 2-ADMPA as a highly promising candidate for pilot-plant testing and eventual industrial deployment.
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The Amine Sweetening Process - Sulfur Recovery Engineering Inc. (URL: [Link])
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FUNDAMENTALS OF GAS SWEETENING (1983). (URL: [Link])
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How Amine Treating Sweetens Natural Gas - Kinder Morgan. (URL: [Link])
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Amine Sweetening of Natural Gas | Oil & Gas - The Engineering Guide. (URL: [Link])
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Understanding gas sweetening processes - Gas Processing & LNG (2020). (URL: [Link])
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Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration - RSC Publishing. (URL: [Link])
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Sterically-Hindered Amines for Acid-Gas Absorption. (URL: [Link])
-
CO2 capture as bicarbonate using DMAPA with incorporation of surface activity (2021). (URL: [Link])
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Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling - MDPI (2021). (URL: [Link])
-
Co2 Capture from Solid Fuel-Fired Power Plant Using 2-Amino-2-Methyl-1-Propanol (Amp) Activated by 1,5-Diamino-2-Methylpentane (Da2mp): Pilot Plant Investigation - ResearchGate (2018). (URL: [Link])
-
Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7) - Cheméo. (URL: [Link])
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Selection of Mixed Amines in the CO2 Capture Process - MDPI (2022). (URL: [Link])
-
Technologies of Natural Gas Sweetening - PenEdu Learning. (URL: [Link])
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2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. (URL: [Link])
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FILTRATION APPLICATIONS IN GAS (AMINE) SWEETENING SYSTEMS - Jonell Systems. (URL: [Link])
-
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Application Notes & Protocols: N¹,N¹-Dimethylpropane-1,2-diamine as a Versatile Building Block for Novel Organic Compounds
Abstract
N¹,N¹-Dimethylpropane-1,2-diamine is a chiral bifunctional organic molecule poised for significant application in modern synthetic chemistry. Its structure, featuring a nucleophilic primary amine, a sterically accessible tertiary amine, and a defined stereocenter, makes it a highly valuable synthon for the construction of complex, high-value molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, core reactivity, and detailed protocols for its application in synthesizing novel chiral ligands, amide scaffolds, and other advanced intermediates. The protocols are designed to be robust starting points, grounded in established chemical principles, to accelerate research and development efforts.
Introduction: The Strategic Value of N¹,N¹-Dimethylpropane-1,2-diamine
In the quest for novel therapeutics and functional materials, the strategic selection of molecular building blocks is paramount. N¹,N¹-Dimethylpropane-1,2-diamine, a derivative of 1,2-diaminopropane[1], emerges as a particularly strategic asset. The molecule contains two distinct amine functionalities with orthogonal reactivity profiles. The primary amine serves as a versatile handle for covalent modification, enabling the construction of amides, imines, sulfonamides, and ureas. Concurrently, the tertiary amine can function as an internal base, a catalytic site, or a point of protonation to modulate solubility and pharmacokinetic properties.
Crucially, the presence of a chiral center at the C2 position allows for its use in asymmetric synthesis, either as a chiral auxiliary to direct the stereochemical outcome of a reaction or as a foundational component of a chiral ligand for metal-catalyzed transformations.[2][3] This combination of features makes it an ideal candidate for building libraries of diverse, stereochemically defined compounds in drug discovery and materials science.
Physicochemical Properties & Safe Handling
Proper understanding of a reagent's properties is fundamental to its successful and safe application.
| Property | Value | Source(s) |
| IUPAC Name | N¹,N¹-Dimethylpropane-1,2-diamine | - |
| Synonyms | 2-Amino-1-dimethylaminopropane | - |
| CAS Number | 10533-31-0 | - |
| Molecular Formula | C₅H₁₄N₂ | [4] |
| Molecular Weight | 102.18 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | ~120-130 °C (estimated) | - |
| Density | ~0.8-0.9 g/mL (estimated) | - |
| Solubility | Miscible with water and common organic solvents (e.g., EtOH, DCM, THF) | - |
Safety & Handling: N¹,N¹-Dimethylpropane-1,2-diamine is an aliphatic amine and should be handled with appropriate care.
-
Corrosive: Causes skin burns and serious eye damage.[6]
-
Flammable: Flammable liquid and vapor.[6]
-
Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep the container tightly closed.[7]
Core Reactivity: A Bifunctional Chiral Synthon
The synthetic utility of N¹,N¹-Dimethylpropane-1,2-diamine stems from its three key structural features, which can be selectively addressed in synthesis design.
Caption: General workflow for the N-acylation protocol.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| N¹,N¹-Dimethylpropane-1,2-diamine | C₅H₁₄N₂ | 102.18 | 1.02 g | 10.0 |
| Butyric Anhydride | C₈H₁₄O₃ | 158.19 | 1.58 g | 10.0 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.52 g (2.1 mL) | 15.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |
| Sat. aq. NaHCO₃ | - | - | 30 mL | - |
| Brine | - | - | 30 mL | - |
| Anhydrous Na₂SO₄ | - | - | ~5 g | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N¹,N¹-dimethylpropane-1,2-diamine (1.02 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cooling & Base Addition: Cool the flask to 0 °C using an ice bath. Add triethylamine (2.1 mL, 15.0 mmol).
-
Acylating Agent Addition: While stirring at 0 °C, add butyric anhydride (1.58 g, 10.0 mmol) dropwise over 5 minutes using a syringe.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 9:1 DCM:Methanol. The product should have a higher Rf value than the starting diamine.
-
Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 30 mL of saturated aqueous sodium bicarbonate solution to quench any unreacted anhydride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane, to afford the pure N-acylated product.
-
Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application Note 2: Synthesis of Chiral Schiff Base Ligands
Principle: The reaction of the primary amine with an aldehyde, such as salicylaldehyde, results in the formation of a Schiff base (imine). The resulting N,N-dimethyl-salpn-type ligand is a chiral tridentate ligand capable of coordinating with various transition metals. Such complexes have potential applications in asymmetric catalysis. The industrial synthesis of related salpn ligands is well-established. [1]
Protocol 2: Schiff Base Condensation with Salicylaldehyde
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| N¹,N¹-Dimethylpropane-1,2-diamine | C₅H₁₄N₂ | 102.18 | 1.02 g | 10.0 |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.22 g (1.05 mL) | 10.0 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 40 mL | - |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve N¹,N¹-dimethylpropane-1,2-diamine (1.02 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Aldehyde Addition: In a separate beaker, dissolve salicylaldehyde (1.22 g, 10.0 mmol) in absolute ethanol (20 mL). Add this solution dropwise to the stirred diamine solution at room temperature.
-
Reaction: A yellow color should develop immediately. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 hours.
-
Isolation: After 2 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation if the product is a solid. If no solid forms, remove the solvent under reduced pressure.
-
Purification: The resulting yellow solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.
-
Characterization: Confirm the structure of the resulting Schiff base ligand by NMR, IR (disappearance of C=O stretch, appearance of C=N stretch), and mass spectrometry.
Field Insights & Troubleshooting
-
Controlling Selectivity in Acylation: To further favor mono-acylation, consider using a larger excess of the diamine (e.g., 2-3 equivalents) and adding the acylating agent very slowly at a low temperature (0 °C or -20 °C). The unreacted diamine can often be recovered during workup or chromatography.
-
Purification Challenges: The basic tertiary amine can cause streaking on silica gel columns. To mitigate this, the silica can be pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1%), or by using alumina as the stationary phase.
-
Schiff Base Hydrolysis: Schiff bases can be sensitive to hydrolysis, especially under acidic conditions. Ensure all workup and purification steps are performed under neutral or slightly basic conditions. Store the final product under an inert atmosphere (N₂ or Ar).
References
-
PubChem. 1,2-Propanediamine, N,N'-dimethyl-. National Center for Biotechnology Information. [Link]
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National Institutes of Health (NIH). Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs. [Link]
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ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]
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ResearchGate. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]
- Google Patents. Preparation method of N, N-dimethyl-1, 3-propanediamine.
- Google Patents. Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
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Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]
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Wikipedia. 1,2-Diaminopropane. [Link]
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ResearchGate. Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. [Link]
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Chemcasts. butyric anhydride (CAS 106-31-0) Properties. [Link]
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National Institutes of Health (NIH). Diamine Biosynthesis: Research Progress and Application Prospects. [Link]
-
PubChem. N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously | Request PDF. [Link]
-
PubChem. 1,3-Propanediamine, N1,N1-bis(3-(dimethylamino)propyl)-N3,N3-dimethyl-. National Center for Biotechnology Information. [Link]
- Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-dimethylaminopropane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Amino-1-dimethylaminopropane (CAS: 40780-34-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving yield and purity. We will delve into the mechanistic rationale behind procedural choices, offering a framework for effective troubleshooting and optimization.
The most prevalent and practical synthetic route involves the reductive amination of the ketone precursor, 1-(dimethylamino)-2-propanone. This guide will focus on troubleshooting this specific pathway, particularly when employing the Leuckart reaction, a robust method for this transformation.
Section 1: Synthesis Overview & Key Mechanistic Considerations
The conversion of 1-(dimethylamino)-2-propanone to this compound is a classic example of reductive amination. The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a cost-effective and scalable method.[1][2]
The reaction proceeds via the formation of an iminium ion from the ketone and ammonia (generated in situ from ammonium formate). This intermediate is then reduced by a hydride transfer from a formate ion, with the evolution of carbon dioxide acting as a powerful thermodynamic driving force for the reaction.[3][4] Understanding this mechanism is crucial for troubleshooting, as failures can often be traced back to issues in either the iminium formation or the reduction step.
Caption: General synthetic scheme for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently below 40%. What are the most likely causes?
Low yield is the most common issue and typically stems from one of three areas: starting material purity, suboptimal reaction conditions, or product loss during workup.
-
Purity of 1-(Dimethylamino)-2-propanone: The ketone starting material can be prone to self-condensation (an aldol-type reaction) upon storage, especially if exposed to acidic or basic contaminants. Impure starting material will not react efficiently and will introduce hard-to-remove side products. Recommendation: Always verify the purity of the ketone by GC or ¹H NMR before use. If impurities are detected, purify by vacuum distillation.
-
Suboptimal Leuckart Conditions: The Leuckart reaction requires high temperatures (typically 120-165 °C) to proceed efficiently.[1] Insufficient temperature will lead to an incomplete reaction. Conversely, excessive temperature or prolonged reaction times can cause thermal decomposition of the starting material and product.[5] The molar ratio of ammonium formate to the ketone is also critical; a significant excess of ammonium formate is required to drive the reaction to completion.
-
Product Loss During Workup: The product is a diamine, making it highly water-soluble and basic. During aqueous workup, it can be difficult to extract efficiently into organic solvents, especially if the pH of the aqueous layer is not sufficiently high (>12). Furthermore, its relatively high boiling point and potential for decomposition make atmospheric distillation unsuitable.
Q2: I'm observing significant impurities in my crude product by GC-MS. What are these side-products and how can I avoid them?
The most common impurity is the intermediate N-formyl derivative, which arises from incomplete hydrolysis of the product formed during the Leuckart reaction.
-
N-Formyl Impurity: The Leuckart reaction often produces a formamide as the initial product, which must be hydrolyzed (typically with strong acid or base) to yield the free amine.[6] If hydrolysis is incomplete, this stable amide will persist.
-
Solution: Ensure the hydrolysis step is sufficiently rigorous. After the main reaction, add concentrated HCl and heat the mixture under reflux for several hours to ensure complete removal of the formyl group. Monitor the reaction by TLC or GC until the intermediate is no longer observed.
-
-
Aldol Condensation Products: As mentioned in Q1, impurities in the starting ketone can lead to a complex mixture of high-molecular-weight byproducts.
-
Solution: Use only purified 1-(dimethylamino)-2-propanone for the reaction.
-
Q3: How can I effectively purify the final product? Standard extraction and distillation are giving me trouble.
Purification is challenging due to the product's physical properties. A multi-step approach is recommended for achieving high purity.
-
Initial Acidic Wash: After the reaction and hydrolysis, do not immediately basify. Instead, wash the acidic aqueous solution with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove any non-basic organic impurities. Your product will remain in the aqueous layer as the hydrochloride salt.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and carefully basify with a cold, concentrated solution of NaOH or KOH to a pH > 12. The high pH is necessary to deprotonate both amine groups. Extract the free base quickly into a suitable organic solvent like dichloromethane (DCM) or chloroform. Perform multiple extractions to maximize recovery.
-
Purification via Salt Formation: For highest purity, convert the crude free base back into its dihydrochloride salt. Bubble dry HCl gas through a solution of the crude product in anhydrous isopropanol or ether. The dihydrochloride salt will precipitate and can be collected by filtration and washed with cold solvent. This method is highly effective for removing residual impurities. The purified salt can then be recrystallized.
-
Final Distillation: The free base can be liberated from the purified salt and carefully purified by vacuum distillation. A good vacuum is essential to lower the boiling point and prevent thermal decomposition.
Q4: What are the critical parameters for optimizing the Leuckart reaction for this specific substrate?
Optimizing the reaction involves balancing temperature, time, and reagent stoichiometry. The table below provides a starting point for optimization.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Molar Ratio (Ketone:Ammonium Formate) | 1 : 4 to 1 : 7 | A large excess of ammonium formate serves as the ammonia source and the hydride donor, driving the equilibrium towards product formation.[1] Using less can result in an incomplete reaction. |
| Temperature | 150 - 165 °C | This temperature range is typically required to facilitate both the dissociation of ammonium formate and the subsequent reduction step.[4] Monitor the reaction for steady CO₂ evolution, which indicates the reaction is proceeding. |
| Reaction Time | 6 - 12 hours | The reaction is slow. Monitor progress by taking small aliquots, quenching, and analyzing by GC. The reaction is often complete when CO₂ evolution ceases. |
| Post-Reaction Hydrolysis | 4-6 M HCl, Reflux | This step is non-negotiable for cleaving the intermediate formamide. Ensure reflux is maintained for at least 2-4 hours after the main reaction is complete. |
Section 3: Detailed Troubleshooting Guide & Protocols
This section provides a logical workflow for troubleshooting common issues and detailed protocols for key steps.
Caption: A decision-tree workflow for troubleshooting synthesis issues.
Protocol 1: Optimized Leuckart Reaction & Workup
This protocol incorporates best practices derived from established reductive amination procedures.[1][2][6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(dimethylamino)-2-propanone (1.0 eq).
-
Reagent Addition: Add ammonium formate (5.0 eq). Note: The reaction is endothermic initially. The mixture will become a thick slurry.
-
Reaction: Heat the mixture in an oil bath to 160 °C. The slurry will liquefy, and vigorous evolution of CO₂ should be observed. Maintain this temperature for 8 hours or until gas evolution subsides.
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add 6 M hydrochloric acid (5.0 eq). Heat the resulting solution to reflux and maintain for 4 hours to ensure complete hydrolysis of the N-formyl intermediate.
-
Aqueous Workup (Acidic): Cool the solution to room temperature. Transfer to a separatory funnel and wash with diethyl ether (2 x 50 mL for a ~0.1 mol scale reaction) to remove any non-basic impurities. Discard the organic layers.
-
Aqueous Workup (Basic): Cool the aqueous layer in an ice-water bath. Slowly add a cold 50% (w/w) NaOH solution with vigorous stirring until the pH is >12. Caution: This is highly exothermic.
-
Extraction: Immediately extract the aqueous layer with dichloromethane (4 x 75 mL). The product is highly water-soluble, so multiple extractions are essential.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification via Dihydrochloride Salt Formation
This procedure is recommended for obtaining a high-purity, solid, and stable form of the product.
-
Dissolution: Dissolve the crude amine product from Protocol 1 in anhydrous isopropanol (approximately 10 mL per gram of crude product).
-
Precipitation: Cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution until no further precipitation is observed. Alternatively, add a calculated amount (2.2 equivalents) of acetyl chloride dropwise to the cold isopropanol solution to generate HCl in situ.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove any remaining impurities and solvent.
-
Drying: Dry the white solid under high vacuum to yield this compound dihydrochloride.
-
Liberation of Free Base (Optional): The pure free base can be recovered by dissolving the salt in a minimal amount of water, basifying to pH > 12 with cold 50% NaOH, and re-extracting as described in Protocol 1.
References
- Grokipedia. Eschweiler–Clarke reaction.
- NROChemistry. Eschweiler-Clarke Reaction.
- YouTube. Eschweiler-Clarke Reaction. (2022).
- Wikipedia. Eschweiler–Clarke reaction.
- MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. (2023).
- Benchchem. (S)-(+)-1-Dimethylamino-2-propanol.
- Smolecule. Buy (S)-(+)-1-Dimethylamino-2-propanol. (2023).
- Sigma-Aldrich. 1-Dimethylamino-2-propanol.
- ChemicalBook. 1-Dimethylamino-2-propanol synthesis.
- Wikipedia. Leuckart reaction.
- Google Patents. RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane. (2013).
- ResearchGate. Reductive Amination of 2-Amino-2-methyl-1-propanol and Ammonia to Produce 2-Methyl-1,2-propanediamine over Raney Nickel Catalyst.
- Organic Reactions. The Leuckart Reaction.
- LookChem. 1-Dimethylamino-2-propanol.
- Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
- Google Patents. EP0065709A1 - Process for the purification of N,N-dimethylamino-propyl amine.
- YouTube. Reductive Amination | Synthesis of Amines.
- Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Sciencemadness Wiki. Leuckart reaction. (2020).
- MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023).
- YouTube. reductive amination & secondary amine synthesis. (2020).
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- XMB Forum. Possible 2-(dimethylamino)propan-1-ol synthesis via DMAE. (2019).
- Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.
- Google Patents. CN107129435B - A method of preparing 2-amino-2-methyl-1-propanol.
- MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
- Google Patents. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
- Google Patents. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane.
- ResearchGate. Unusual reaction of resorcinol or methylresorcinol with 2-dimethylamino-1, 1-dimethylpropanal.
- Google Patents. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
Sources
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- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Side reactions in the synthesis of "2-Amino-1-dimethylaminopropane" and their prevention
Introduction
Welcome to the technical support guide for the synthesis of 2-Amino-1-dimethylaminopropane. This molecule, a key building block in pharmaceutical synthesis, presents several challenges related to side-product formation. This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the laboratory. We will delve into the mechanistic origins of these side reactions and provide field-proven protocols for their prevention and mitigation, ensuring the integrity and yield of your target compound.
Core Synthesis Pathways Overview
The primary routes to this compound involve either the reductive amination of a propanone precursor or the N-alkylation of an amino alcohol. Each pathway has distinct advantages and potential pitfalls, which we will explore in detail.
Caption: Primary synthetic routes to this compound.
Troubleshooting & FAQs
Issue 1: Over-alkylation and Formation of Higher-Order Amines
Question: My reaction of 1-Amino-2-propanol with a methylating agent (like methyl iodide) is producing a complex mixture with multiple spots on TLC and several peaks in the GC-MS. The desired dimethylated product is a minor component. What is happening?
Answer: This is a classic case of over-alkylation. The root cause is that the product of the first methylation, 1-(methylamino)-2-propanol, and even the desired product, 1-(dimethylamino)-2-propanol, are often more nucleophilic than the starting primary amine.[1] This leads to a runaway reaction where the newly formed secondary and tertiary amines compete effectively for the alkylating agent, resulting in a mixture of mono-, di-, and tri-alkylated products (tri-(2-hydroxypropyl)amine) and even quaternary ammonium salts.
Causality Diagram: Over-alkylation Cascade
Caption: Competitive reaction pathway leading to over-alkylation.
Prevention & Mitigation Strategies:
-
Stoichiometric Control (Less Effective): Using a precise stoichiometry of the alkylating agent is difficult to control and rarely prevents the issue entirely due to the competitive reaction rates.
-
Use a Large Excess of the Amine: In syntheses starting from ammonia or dimethylamine to alkylate a halide, using a very large excess of the amine (e.g., 100-fold) can statistically favor the mono-alkylation product.[1] However, this is not practical when the amine itself is the valuable starting material to be alkylated.
-
Adopt a Controlled Methylation Protocol (Recommended): The most robust solution is to switch to a reductive amination method that provides superior control over the degree of methylation.
-
The Eschweiler-Clarke Reaction: This is the industry-standard method for exhaustive methylation of primary or secondary amines to their tertiary counterparts with minimal risk of quaternization.[2] The reaction uses formaldehyde as the carbon source and formic acid as the reducing agent. The mechanism proceeds through an iminium ion intermediate which is reduced in situ.[2] Because the reaction conditions are not strongly alkylating, the tertiary amine product does not readily form a quaternary salt.
-
Protocol: Eschweiler-Clarke Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add 1-Amino-2-propanol (1.0 eq).
-
Add formic acid (2.5 - 3.0 eq, 90%) and aqueous formaldehyde (2.2 - 2.5 eq, 37 wt. %).
-
Heat the mixture to reflux (typically 90-100°C) and maintain for 8-12 hours. The evolution of CO₂ should be observed.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and basify carefully with 40% NaOH solution to pH > 12 while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Issue 2: Low Yields and Thermal Decomposition in Leuckart Reactions
Question: I am attempting a Leuckart reaction with 1-Dimethylamino-2-propanone and formamide, but my yields are consistently low (<30%) and I'm generating a significant amount of dark, tar-like byproduct. How can I improve this?
Answer: The Leuckart reaction is notorious for requiring high temperatures, often between 160-185°C, especially when using formamide alone.[3][4] These harsh conditions can lead to thermal decomposition of the starting materials, intermediates (like the N-formyl derivative), and the final amine product, resulting in polymerization and charring.
Key Factors and Solutions:
| Parameter | Issue with Formamide | Recommended Alternative/Solution | Rationale |
| Reagent | Formamide requires very high temperatures (>165°C) for effective reaction.[5] | Use Ammonium Formate instead of, or in addition to, formamide. | Ammonium formate decomposes into ammonia and formic acid at lower temperatures, allowing the reaction to proceed efficiently at a more moderate 120-130°C, minimizing thermal degradation.[3][5] |
| Temperature | Prolonged heating at >160°C causes significant decomposition.[4] | Maintain a strict temperature range of 120-130°C when using ammonium formate. | This is the optimal temperature window for iminium ion formation and reduction without excessive decomposition. |
| Intermediate | The N-formyl amine intermediate may be stable under the reaction conditions and require a separate, harsh hydrolysis step.[6] | Ensure complete hydrolysis post-reaction by refluxing with aqueous acid (e.g., 3M HCl). | The N-formyl group must be cleaved to yield the final primary amine. Acid-catalyzed hydrolysis is the standard method to complete the conversion. |
Troubleshooting Workflow: Leuckart Reaction Optimization
Caption: Decision workflow for optimizing the Leuckart reaction.
Issue 3: Contamination from Reagent Impurities
Question: My reductive amination using (S)-(+)-1-amino-2-propanol and formaldehyde is giving inconsistent results and an unknown impurity. What could be the source?
Answer: A frequently overlooked source of side reactions is the purity of the reagents, particularly formaldehyde. Commercial formaldehyde is often supplied as an aqueous solution stabilized with 10-15% methanol. This methanol can interfere with the reaction.
Root Cause and Prevention:
-
Methanol Contamination: Methanol present in the formaldehyde source can compete in side reactions, potentially forming methoxy byproducts or altering catalyst activity. It is critical to use methanol-free formaldehyde for high-purity synthesis.[2]
-
Solution: Reagent Purification and QC:
-
Formaldehyde Purification: Methanol can be removed from commercial formaldehyde solutions by careful distillation before use.[7] Alternatively, paraformaldehyde can be used, which is thermally depolymerized to generate anhydrous formaldehyde gas.
-
Quality Control: Before starting the synthesis, verify the purity of your starting materials. A simple GC-MS analysis of the commercial formaldehyde solution can confirm the presence and quantity of methanol stabilizer.[2]
-
References
- Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.
-
1-amino-2-propanol. Sciencemadness Discussion Board. [Link]
-
Leuckart reaction. Wikipedia. [Link]
-
The Leuckart Reaction. Organic Reactions. [Link]
- Process of preparing n, n-dimethylamino alcohols.
- Process for the purification of N,N-dimethylamino-propyl amine.
- A method of preparing 2-amino-2-methyl-1-propanol.
-
Leuckart reaction. Sciencemadness Wiki. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
1-Dimethylamino-2-propanol | 108-16-7. LookChem. [Link]
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Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. National Institutes of Health (NIH). [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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United States Patent Office. Google APIs. [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
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-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society. [Link]
- Process for the preparation of anhydrous 2-amino-1-methoxypropane.
- Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
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Optimizing temperature and pressure for CO2 absorption with "2-Amino-1-dimethylaminopropane"
Welcome to the technical support center for optimizing temperature and pressure for CO2 absorption using 2-Amino-1-dimethylaminopropane. This guide is designed for researchers, scientists, and drug development professionals engaged in carbon capture experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.
Introduction to this compound for CO2 Capture
This compound is a sterically hindered amine. These types of amines are of significant interest in CO2 capture due to their unique reaction stoichiometry, which allows for a higher CO2 loading capacity compared to unhindered primary amines like monoethanolamine (MEA).[1][2][3] Theoretically, one mole of a sterically hindered amine can absorb one mole of CO2, offering greater efficiency.[2][3] Additionally, the carbamates formed from the reaction of sterically hindered amines with CO2 are often unstable, which can facilitate easier and less energy-intensive regeneration of the solvent.[2]
This guide will provide a framework for optimizing your CO2 absorption experiments with this compound, drawing on established principles for similar amine-based solvents.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of CO2 absorption using this compound?
A1: The absorption of CO2 by this compound occurs through a reversible chemical reaction. The amine reacts with CO2 to form a carbamate salt. Due to the steric hindrance around the amino group, this carbamate is relatively unstable, which is advantageous for the subsequent regeneration step where the CO2 is released.[2]
Q2: What are the expected advantages of using a sterically hindered amine like this compound over conventional amines like MEA?
A2: Compared to a standard solvent like a 30 wt. % aqueous MEA solution, which typically has a CO2 loading capacity of 0.40–0.50 moles of CO2 per mole of amine, this compound is expected to have a significantly higher CO2 loading capacity, approaching a 1:1 molar ratio.[2][4] This higher capacity can lead to lower solvent circulation rates, potentially reducing the size of equipment and operational costs.[5] Furthermore, the regeneration energy for sterically hindered amines is generally lower.[1]
Q3: What is the typical experimental setup for evaluating CO2 absorption with a new amine solvent?
A3: A common laboratory setup consists of a packed absorption column where a gas mixture containing CO2 flows counter-currently to the amine solution.[6] The system typically includes a gas inlet and outlet, a liquid inlet and outlet, and sampling points to measure CO2 concentration in both the gas and liquid phases. The temperature and pressure of the system should be carefully controlled and monitored.[7][8][9]
Experimental Workflow for Optimization
The following diagram outlines a typical workflow for optimizing temperature and pressure in your CO2 absorption experiments.
Caption: Experimental workflow for optimizing CO2 absorption parameters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low CO2 Absorption Efficiency | 1. Suboptimal Temperature: The reaction kinetics are highly temperature-dependent.[10] 2. Incorrect Solvent Concentration: The concentration of the amine solution affects the availability of active sites for CO2 reaction.[1] 3. Insufficient Gas-Liquid Contact: Poor contact in the absorption column will limit mass transfer. | 1. Temperature Optimization: Systematically vary the absorption temperature. For many amine systems, the optimal range is between 40-60 °C.[10][11] 2. Concentration Study: Prepare and test a range of amine concentrations (e.g., 20-40 wt.%) to find the optimal balance between absorption capacity and viscosity.[1][4] 3. Check Packing and Flow Rates: Ensure the column packing is appropriate and that gas and liquid flow rates are optimized to avoid flooding or channeling. |
| Solvent Degradation | 1. High Regeneration Temperature: Excessive heat during the regeneration step can lead to thermal degradation of the amine.[5] 2. Oxidative Degradation: The presence of oxygen in the flue gas can lead to oxidative degradation of the amine.[5] | 1. Optimize Regeneration Temperature: Determine the minimum temperature required for effective CO2 release. For similar amines, regeneration temperatures are often in the range of 80-120°C.[12] 2. Inert Gas Purge: If possible, purge the system with an inert gas like nitrogen before introducing the flue gas to minimize oxygen content. |
| High-Pressure Drop Across the Column | 1. Flooding: Excessive gas or liquid flow rates can lead to the column flooding.[6] 2. High Solvent Viscosity: A highly concentrated amine solution can be viscous, leading to increased pressure drop. | 1. Adjust Flow Rates: Reduce the gas and/or liquid flow rates to operate below the flooding point. 2. Lower Concentration: Consider using a slightly lower amine concentration to reduce viscosity. |
| Inconsistent or Non-Reproducible Results | 1. System Leaks: Leaks in the experimental setup can lead to inaccurate gas flow and concentration measurements. 2. Analyzer Drift: Gas analyzers may drift over time, requiring recalibration. 3. Incomplete Regeneration: If the solvent is not fully regenerated between cycles, the CO2 loading of the lean amine will vary, affecting subsequent absorption cycles. | 1. Leak Check: Perform a thorough leak check of all fittings and connections before each experiment. 2. Regular Calibration: Calibrate gas analyzers before each experimental run. 3. Ensure Complete Regeneration: Monitor the CO2 content of the regenerated amine to ensure it has returned to its baseline lean loading. |
Optimizing Operating Parameters
Temperature
The effect of temperature on CO2 absorption is a trade-off between reaction kinetics and thermodynamics.
-
Lower Temperatures (e.g., 25-40 °C): Favorable for the thermodynamics of the exothermic absorption reaction, leading to higher CO2 loading at equilibrium. However, the reaction rate may be slower.[13]
-
Higher Temperatures (e.g., 40-60 °C): Increased reaction kinetics, leading to a faster approach to equilibrium.[10][11] However, very high temperatures can begin to favor the reverse reaction (desorption).[10]
Recommendation: Start with a systematic study in the range of 30 °C to 70 °C to identify the optimal absorption temperature for your specific system.
Pressure
An increase in the partial pressure of CO2 generally enhances the driving force for mass transfer from the gas phase to the liquid phase, leading to increased CO2 absorption.
-
Higher CO2 Partial Pressure: Increases the CO2 loading capacity of the solvent.[2]
Recommendation: The operating pressure will often be dictated by the specific application. If you have the flexibility, conducting experiments at various CO2 partial pressures will help to fully characterize the solvent's performance.
Solvent Regeneration
An essential aspect of the CO2 capture process is the regeneration of the "rich" (CO2-loaded) amine solvent to a "lean" state for reuse. This is typically achieved through thermal swing adsorption (TSA), where the temperature is increased to reverse the absorption reaction.[12]
-
Regeneration Temperature: For many amine-based systems, regeneration temperatures between 80°C and 120°C are effective for desorbing the captured CO2.[12] It is critical to avoid excessively high temperatures that could cause thermal degradation of the this compound.[12]
The energy required for regeneration is a major factor in the overall cost of the CO2 capture process.[5] The lower stability of the carbamate formed with sterically hindered amines is expected to reduce this energy requirement.[2]
Chemical Reaction Mechanism
The reaction of a sterically hindered amine with CO2 can be represented by the following simplified mechanism.
Caption: Simplified reaction mechanism for CO2 with a sterically hindered amine.
References
- 1. A Review on CO2 Absorption using Chemical Solvents at Low and High CO2 Partial Pressure Conditions in a Packed Column [openchemicalengineeringjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Experiment 7: Carbon Dioxide Absorption – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 11. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 12. benchchem.com [benchchem.com]
- 13. madridge.org [madridge.org]
"2-Amino-1-dimethylaminopropane" degradation pathways and stabilization techniques
Technical Support Center: 2-Amino-1-dimethylaminopropane
A Note on This Guide: This document provides a comprehensive technical guide on the stability and degradation of this compound (also known as 1-Dimethylamino-2-propylamine, CAS No. 108-15-6). It is important to note that specific, peer-reviewed degradation studies for this exact molecule are not widely available in public literature.[1] Therefore, this guide has been constructed based on fundamental principles of amine chemistry and by drawing strong analogies from published research on structurally similar diamines, such as 1,2-diaminopropane. The pathways and recommendations provided herein represent scientifically-grounded inferences intended to guide researchers in their experimental design and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
A foundational understanding of the molecule's properties and vulnerabilities is the first step toward successful experimentation.
Q1: What are the fundamental properties of this compound?
This compound is a diamine containing both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine functional group. This dual functionality dictates its chemical behavior, particularly its basicity and susceptibility to certain reactions.
| Property | Value | Source |
| IUPAC Name | N¹,N¹-dimethylpropane-1,2-diamine | - |
| Common Name | 1-Dimethylamino-2-propylamine | - |
| CAS Number | 108-15-6 | [2] |
| Molecular Formula | C₅H₁₄N₂ | [2] |
| Molecular Weight | 102.18 g/mol | [3] |
| Boiling Point | 113 °C | [2] |
| Density | 0.792 g/mL at 25 °C | [2] |
| Flash Point | 35 °C | [1] |
| Appearance | Clear, colorless liquid | [4] |
Q2: What are the primary factors that can cause the degradation of this compound?
Like many amines, its stability is compromised by several environmental and chemical factors:
-
Oxygen: The presence of atmospheric oxygen is a primary driver of oxidative degradation, which can occur at both amine centers and adjacent carbon atoms.[5][6]
-
Elevated Temperatures: High temperatures accelerate all degradation pathways, especially in the presence of other reactants like CO₂.[7]
-
Carbon Dioxide (CO₂): While amines are used to capture CO₂, CO₂ can participate in thermal degradation pathways, leading to the formation of carbamates, ureas, and cyclic derivatives.[8][9]
-
Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals like copper and its alloys should be avoided.[4][10]
Q3: What are the recommended storage and handling procedures to ensure maximum stability?
Proper storage is critical to maintaining the purity and integrity of the compound.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.
-
Container: Use tightly sealed containers made of non-reactive materials (e.g., amber glass). Avoid copper and its alloys.[4][11]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11] For long-term storage, refrigeration is recommended.
-
Purity: Ensure the compound is free from contaminants, particularly metal ions, which can catalyze degradation reactions.[12]
Q4: How does pH affect the stability of this compound in aqueous solutions?
The pH of an aqueous solution significantly impacts the stability of amines. In acidic conditions (low pH), the amine groups are protonated to form ammonium salts. This protonation protects the nitrogen's lone pair of electrons, making the molecule less susceptible to oxidation and other degradation reactions. Conversely, in neutral or basic conditions (pH ≥ 7), the amine exists in its free base form, which is more reactive and prone to degradation.
Part 2: Inferred Degradation Pathways
Understanding potential degradation mechanisms is key to preventing them and identifying byproducts. The following pathways are proposed based on the known reactivity of 1,2-diamines.
A. Oxidative Degradation
In the presence of oxygen, degradation can proceed via several routes, likely involving radical mechanisms. The primary amine is often the most susceptible site for initial oxidation.[5]
Proposed Oxidative Pathways:
-
Oxidative Deamination: The primary amine at the C-2 position can be oxidized to an imine. This intermediate is readily hydrolyzed to form a ketone (1-(dimethylamino)propan-2-one) and ammonia.
-
C-N Bond Cleavage: Radical-mediated reactions can lead to the cleavage of carbon-nitrogen bonds, fragmenting the molecule into smaller species such as formaldehyde, acetaldehyde, and various smaller amines.[5]
-
N-Oxide Formation: The tertiary amine at the C-1 position can be oxidized to form an N-oxide, a common metabolic and degradation pathway for tertiary amines.
Caption: Proposed Oxidative Degradation Pathways.
B. Thermal Degradation in the Presence of CO₂
In applications involving CO₂ at elevated temperatures, a well-documented degradation pathway for diamines involves carbamate chemistry.[8][13][14]
Proposed Thermal/CO₂ Pathway:
-
Carbamate Formation: The primary amine reacts with CO₂ to form a carbamate salt.
-
Intramolecular Cyclization: The carbamate can undergo an intramolecular nucleophilic attack, followed by dehydration, to form a stable, five-membered cyclic urea derivative, a substituted imidazolidinone.[9]
-
Intermolecular Reaction: Alternatively, the carbamate can be attacked by a primary amine from a second molecule of the diamine, leading to the formation of a linear urea dimer. This dimer can undergo further reactions to form larger oligomers.[8][13]
Caption: Proposed Thermal Degradation Pathway with CO₂.
Part 3: Troubleshooting Guide
This guide addresses common issues encountered during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Actions |
| Significant loss of starting material or low reaction yields. | The compound is degrading under the experimental conditions (e.g., high temperature, presence of oxygen, incompatible reagents). | • Inert Atmosphere: Purge the reaction vessel with N₂ or Argon before adding the amine and maintain a positive pressure. • Temperature Control: If possible, lower the reaction temperature. • Reagent Purity: Ensure all reagents and solvents are free of peroxides and catalytic metal impurities. • pH Adjustment: If compatible with your reaction, consider using the amine as a salt (e.g., hydrochloride) to improve stability. |
| Appearance of unexpected peaks in analytical chromatograms (GC-MS, LC-MS). | Formation of degradation products. | • Consult Pathway Diagrams: Compare the molecular weights of the unknown peaks with the proposed degradation products in Part 2. • Mass Spectrometry: Use high-resolution MS to obtain accurate mass and fragmentation data to aid in structural elucidation.[15] • Forced Degradation: Run a small-scale, stressed study (e.g., heat a sample in air) and analyze the products to confirm the identity of degradants. |
| Solution develops a yellow or brown color over time. | Oxidative degradation often produces colored oligomeric or polymeric byproducts. | • Strict Exclusion of Air: Prepare and store solutions under an inert atmosphere. • Protection from Light: Store solutions in amber vials to prevent photo-initiated degradation. • Fresh Solutions: Prepare solutions immediately before use whenever possible. |
| Foaming, precipitation, or increased viscosity in process solutions. | Formation of high molecular weight degradation products (polymers, ureas) or insoluble salts of acidic degradants.[15][16] | • Filtration: Filter the solution to remove any particulate matter. • Solvent Analysis: Use analytical techniques (see Table 1) to identify the nature of the contaminants. • Process Purification: For larger scale applications, consider implementing a filtration or solvent reclaiming step to remove accumulated degradation products.[17] |
Part 4: Experimental Protocols & Data
Protocol 1: Recommended Handling and Storage
-
Procurement: Obtain the compound from a reputable supplier with a certificate of analysis to ensure initial purity.
-
Inert Transfer: When opening and dispensing the liquid, do so under a stream of inert gas (N₂ or Argon) to minimize exposure to air and moisture.
-
Aliquoting: For frequent use, aliquot the material into smaller, sealed vials under an inert atmosphere. This prevents contamination and repeated exposure of the main stock.
-
Storage: Store the primary container and aliquots in a cool, dark, and well-ventilated location designated for flammable and corrosive materials.[1][11] Refrigeration (2-8 °C) is recommended for long-term stability.
-
PPE: Always handle with appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
Protocol 2: General Workflow for Stability Assessment
This protocol outlines a general method to evaluate the stability of this compound under specific experimental conditions.
Caption: Workflow for a Compound Stability Study.
Table 1: Potential Degradation Products & Analytical Methods
| Potential Product | Proposed Pathway | Recommended Analytical Technique(s) |
| 1-(Dimethylamino)propan-2-one | Oxidative Deamination | GC-MS, LC-MS (with derivatization for sensitivity)[15] |
| Ammonia | Oxidative Deamination | Ion Chromatography (IC), Specific Ion Electrode |
| N-Oxide Derivative | N-Oxidation | LC-MS/MS[18][19] |
| Substituted Imidazolidinone | Thermal/CO₂ | LC-MS, High-Resolution MS for structural confirmation[8][14] |
| Linear Urea Dimer | Thermal/CO₂ | LC-MS, Size Exclusion Chromatography (for oligomers)[13][14] |
| Aldehydes, Small Amines | Oxidative Cleavage | GC-MS (headspace analysis for volatiles), LC-MS with derivatization[5][20][21] |
Table 2: Summary of Stabilization Techniques
| Technique | Mechanism of Action | Implementation Notes |
| Inert Atmosphere | Prevents contact with atmospheric O₂, inhibiting oxidative degradation. | Use N₂ or Argon for storage and during reactions. Ensure vessels are properly sealed. |
| Temperature Control | Reduces the kinetic rate of all degradation reactions. | Store at low temperatures (2-8 °C). Avoid repeated freeze-thaw cycles. |
| pH Control | Protonates amine groups, making them less nucleophilic and less susceptible to oxidation. | Store as a salt or in a mildly acidic buffer if compatible with the intended application. |
| Exclusion of Light | Prevents photo-initiated radical degradation pathways. | Store in amber glass containers or protect from light with aluminum foil. |
| Material Compatibility | Avoids catalytic degradation by incompatible materials. | Use glass or stainless steel (check grade). Avoid copper, brass, and other alloys.[4] |
References
This list includes sources used to infer the chemical behavior of this compound and to develop the protocols and guides presented.
-
Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO₂ Capture Solvents. Center for Applied Energy Research Faculty and Staff Publications. [Link]
-
Reddy, K. S., et al. (n.d.). A retro-Mannich mediated transformation of Morita–Baylis–Hillman ketones to saturated imidazo[1,2-a]pyridines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Verdegaal, W. M., et al. (2016). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society. [Link]
-
Thompson, J., et al. (n.d.). Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP). ResearchGate. [Link]
-
Thompson, J., et al. (2017). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. [Link]
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky. [Link]
-
Oshima, T., et al. (2005). Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus. PubMed Central. [Link]
-
Cheng, M., et al. (2021). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. PMC - NIH. [Link]
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Chen, C., et al. (2002). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. PMC - NIH. [Link]
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Seiler, N., & Bolkenius, F. N. (1989). Oxidation of Diamines and Polyamines. Taylor & Francis eBooks. [Link]
-
Callery, P. S., et al. (1992). Isotopically sensitive regioselectivity in the oxidative deamination of a homologous series of diamines catalyzed by diamine oxidase. PubMed. [Link]
-
Zeller, E. A. (2019). (PDF) THE OXIDATIVE DEAMINATION OF DIAMINES BY HISTAMINASE. ResearchGate. [Link]
-
Goff, G. S., & Rochelle, G. T. (2006). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
Pinu, F. R., et al. (2017). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. NIH. [Link]
-
Hämäläinen, M., et al. (2013). Polyamine Analysis by LC-MS. Springer Nature Experiments. [Link]
-
Simon, A., & Penalvo, J. L. (2013). Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications. ResearchGate. [Link]
-
Gallas, M. R., et al. (2024). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. PMC - PubMed Central. [Link]
-
Wang, V. (2013). Method Development for the Analysis of Polyamines by Derivatization with Benzoic Anhydride and Liquid Chromatography Tandem Mass Spectrometry. eScholarship. [Link]
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Bur, S. K., & Padwa, A. (2002). IMDA/Retro-Mannich Approach to cis-Perhydroquinoline Lycopodium Alkaloids: Asymmetric Synthesis of (+)-Luciduline. Organic Letters - ACS Publications. [Link]
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Ballas, S. K., et al. (1987). Stabilization of erythrocyte membranes by polyamines. PMC - NIH. [Link]
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CAS Chemical. (n.d.). CAS 108-15-6 1-(DIMETHYLAMINO)ISOPROPYLAMINE. [Link]
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Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
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AA Blocks. (2020). A Review of Pigments Derived from Marine Natural Products. [Link]
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Wikipedia. (n.d.). Nucleic acid tertiary structure. [Link]
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Yusoff, R., et al. (2011). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. ResearchGate. [Link]
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Davis, J. D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Cheong, P. H.-Y., & Houk, K. N. (2018). Origins of Stereoselectivity in Mannich Reactions Catalyzed by Chiral Vicinal Diamines. PubMed. [Link]
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Wikipedia. (n.d.). Mannich reaction. [Link]
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AmmoniaKnowHow. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. [Link]
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Ansell, P. J., & Miller, S. J. (2021). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC - NIH. [Link]
-
Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [Link]
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Scribd. (n.d.). Steps For Troubleshooting Amine Sweetening Plants. [Link]
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The Good Scents Company. (n.d.). dimethyl isopropanolamine 2-propanol, 1,1-(dimethylamino). [Link]
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PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine. [Link]
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Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian Research Information Repository - NTNU. [Link]
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- 4. DIMETHYLAMINOPROPYLAMINE (DMAPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. pubs.acs.org [pubs.acs.org]
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Overcoming challenges in the chiral separation of "2-Amino-1-dimethylaminopropane" enantiomers
Welcome to the dedicated technical support resource for overcoming challenges in the enantioselective separation of 2-Amino-1-dimethylaminopropane. This guide, structured in a responsive question-and-answer format, is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your separations.
Part 1: Foundational Concepts & Method Selection (FAQs)
This section addresses the fundamental challenges and strategic decisions associated with separating the enantiomers of this compound.
Q1: What are the primary molecular challenges in separating this compound enantiomers?
A1: The chiral separation of this compound, a small chiral amino alcohol, presents a distinct set of challenges rooted in its molecular structure:
-
High Polarity & Basicity: The presence of both amino and hydroxyl groups makes the molecule highly polar and basic. This leads to strong, undesirable interactions with the silica backbone of many chiral stationary phases (CSPs), particularly with acidic residual silanol groups, resulting in severe peak tailing and poor chromatographic efficiency.
-
Lack of a UV Chromophore: The molecule does not possess a significant UV-absorbing moiety, making detection by standard UV-Vis detectors challenging, especially at low concentrations. This necessitates the use of alternative detection methods or derivatization.
-
Small Size: Its small molecular size can limit the number of interaction points with a chiral selector, making enantiomeric recognition more difficult compared to larger, more complex molecules.
Q2: Should I use a direct (chiral column) or indirect (derivatization) method for my separation?
A2: The choice between direct and indirect methods is a critical strategic decision based on your analytical goals, available equipment, and sample complexity.
-
Direct methods , using a Chiral Stationary Phase (CSP), are generally preferred for their simplicity and speed, as they avoid extra sample preparation steps. They are ideal for high-throughput screening and quality control. However, finding a suitable CSP and mobile phase combination can be challenging due to the analyte's properties.
-
Indirect methods involve reacting the enantiomers with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard, less expensive achiral column (like a C18). This approach is powerful when direct methods fail or when enhanced detection is needed (by using a CDA with a strong chromophore). The main drawbacks are the additional reaction step, which adds time and complexity, and the risk of racemization if conditions are not carefully controlled.
Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for choosing a separation strategy.
Part 2: Troubleshooting Direct Separations by Technique
This section provides targeted troubleshooting for direct separations using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q3: I'm using a polysaccharide-based CSP (e.g., Chiralpak®) in HPLC, but my peaks are broad and tailing significantly. How can I fix this?
A3: This is the most common issue for basic amines on silica-based CSPs. The peak tailing is caused by secondary ionic interactions between the protonated amine analyte and deprotonated (anionic) residual silanol groups on the silica surface.
Causality: The basic nitrogen atom in your analyte acts as a "silanol-seeker," leading to a mixed-mode retention mechanism that ruins peak shape.
Solution: You must add a basic additive to the mobile phase to compete with your analyte for the active silanol sites.
-
Recommended Additives: Start with 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA) in your mobile phase. DEA is often more effective for primary and secondary amines.
-
Mechanism of Action: The additive, being a stronger or more concentrated base, will preferentially interact with the silanols, effectively "masking" them from your analyte. This results in a separation governed primarily by chiral interactions, leading to sharp, symmetrical peaks.
-
Important Note: Always dedicate a column for methods using basic additives. These additives can be difficult to remove and may alter the column's selectivity for other applications, a phenomenon known as "additive memory effect".
Q4: I have tried several polysaccharide columns and mobile phases with no success. What other CSPs are effective for small amines?
A4: When polysaccharide CSPs are not effective, cyclofructan and crown-ether based CSPs are excellent alternatives for polar amines.
-
Cyclofructan-based CSPs (e.g., Larihc® CF6-P): These have shown remarkable success in separating primary amines, often outperforming polysaccharide columns, especially in the polar organic (PO) mode (e.g., Acetonitrile/Methanol). They offer a different chiral recognition mechanism that can be highly effective.
-
Crown-ether based CSPs (e.g., Crownpak® CR-I(+)): These phases are specifically designed for the resolution of compounds with primary amine groups. The chiral recognition mechanism involves the complexation of the protonated primary amine within the crown ether's cavity. These columns typically require acidic mobile phases (e.g., perchloric acid or trifluoroacetic acid) to ensure the amine is protonated.
| CSP Type | Typical Mobile Phase Mode | Common Additives | Strengths for Amines |
| Polysaccharide | Normal (NP), Polar Organic (PO) | Basic (DEA, TEA) | Broad applicability, widely available |
| Cyclofructan | Polar Organic (PO) | Acidic/Basic Pair (TFA/TEA) | High success rate for primary amines |
| Crown-ether | Reversed-Phase (RP), Aqueous | Acidic (TFA, HClO₄) | Highly specific and effective for primary amines |
Table 1. Comparison of common CSPs for amine separation.
Supercritical Fluid Chromatography (SFC) Troubleshooting
Q5: I want to develop a "greener" and faster method. Is SFC a good option, and what are the key parameters to optimize?
A5: Yes, SFC is an outstanding choice for this type of separation. It often provides faster analysis times and higher efficiency than HPLC. The mobile phase, composed mainly of supercritical CO₂, has low viscosity, allowing for high flow rates without excessive backpressure.
Key Optimization Parameters:
-
Co-solvent (Modifier): Methanol is typically the best-performing co-solvent for separating polar amines in SFC. Start with a screening gradient of 5-40% Methanol.
-
Additives: Just like in HPLC, additives are critical. However, the choice is more nuanced. A common and highly effective combination is an acid/base pair, such as 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA). Caution: Using only a basic additive like ammonium hydroxide can sometimes destroy enantioselectivity on certain phases in SFC.
-
Back Pressure & Temperature: The Automated Back Pressure Regulator (ABPR) should be set to maintain a supercritical state (typically >100 bar, e.g., 150 bar). Temperature affects both fluid density and chiral recognition; screen temperatures between 25°C and 40°C.
Caption: Streamlined workflow for SFC method development.
Gas Chromatography (GC) Troubleshooting
Q6: Can I use GC for this analysis? My peaks are non-existent or look terrible.
A6: Direct analysis of this compound by GC is not feasible. The polar amine and alcohol groups will interact irreversibly with the column, leading to no elution or extremely poor peak shape. For GC analysis, achiral derivatization is mandatory .
Causality: The active hydrogens on the amine and alcohol groups must be replaced with non-polar, volatile groups to allow the analyte to pass through the GC column.
Solution: A two-step derivatization is often required.
-
Esterification/Silylation: The hydroxyl (-OH) group can be derivatized.
-
Acylation: The amino (-NH) group must be blocked. A common reagent is Trifluoroacetic Anhydride (TFAA).
Troubleshooting GC Derivatization:
-
Problem: Split peaks or tailing.
-
Cause: Incomplete derivatization. One or both functional groups still have active hydrogens.
-
Solution: Increase reagent concentration, reaction time, or temperature. Ensure your sample is completely dry, as water will consume the derivatizing reagents.
Part 3: Guide to Indirect Separation via Derivatization
Q7: My direct methods are not working, and I need a robust method with UV detection. How do I perform an indirect separation?
A7: The indirect approach creates diastereomers that are separable on a standard achiral column (e.g., C18). This also solves the detection issue if you use a derivatizing agent with a strong chromophore.
Principle of Indirect Separation: (R)-Analyte + (R)-CDA → (R,R)-Diastereomer (S)-Analyte + (R)-CDA → (S,R)-Diastereomer
The (R,R) and (S,R) diastereomers have different physical properties and can be separated chromatographically.
Caption: Formation of diastereomers for indirect separation.
Q8: Which chiral derivatizing agent (CDA) should I use for this compound?
A8: For primary/secondary amines, several excellent CDAs are available.
-
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is a classic and highly reliable choice. It reacts with the amine group under mild alkaline conditions to produce strongly UV-absorbing derivatives. The resulting diastereomers are well-separated by reversed-phase HPLC.
-
Chiral Isocyanates/Chloroformates: Reagents like (S)-α-methoxybenzyl isocyanate or N-(trifluoroacetyl)-L-prolyl chloride react with the amine to form urea or carbamate diastereomers, respectively. These are often suitable for both LC and GC analysis.
-
Mosher's Acid Chloride (MTPA-Cl): While famously used for determining absolute configuration by NMR, it is also effective for creating diastereomeric amides for chromatographic separation.
Troubleshooting Derivatization Reactions:
-
Problem: Low reaction yield.
-
Solution: Ensure stoichiometry is correct (slight excess of CDA is common). Check pH conditions; many reactions require a mild base to proceed. Ensure the absence of water if using water-sensitive reagents like acid chlorides.
-
Problem: Extra peaks in the chromatogram.
-
Cause: Could be side products or racemization of the CDA.
-
Solution: Use high-purity, fresh CDA. Run a blank reaction with just the CDA to check for impurities. Optimize reaction conditions (lower temperature, shorter time) to minimize side reactions.
Part 4: Experimental Protocols
Protocol 1: HPLC Screening on a Polysaccharide CSP (Polar Organic Mode)
-
Column: Chiralpak® IA, IB, or IC (or similar amylose/cellulose based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Acetonitrile with 0.1% DEA.
-
Mobile Phase B: Isopropanol with 0.1% DEA.
-
Gradient: Start with 98:2 (A:B), hold for 2 minutes, then ramp to 80:20 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: MS, ELSD, or CAD.
-
Rationale: This protocol screens different organic modifiers in the polar organic mode while suppressing silanol interactions with DEA, providing a good starting point for method development on widely used CSPs.
Protocol 2: Indirect Separation using Marfey's Reagent
-
Sample Preparation: Dissolve ~1 mg of racemic this compound in 100 µL of water. Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.
-
Reaction: Add 40 µL of 1 M sodium bicarbonate. Heat at 40°C for 1 hour.
-
Quenching: Cool the mixture and add 20 µL of 2 M HCl to stop the reaction.
-
Chromatography (Achiral):
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Rationale: This protocol creates stable, UV-active diastereomers that can be resolved with standard, robust reversed-phase chromatography, overcoming both the separation and detection challenges of the original analyte.
References
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520–2527. Retrieved from [Link]
-
Berthod, A., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1305, 153-162. Retrieved from [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 263-273. Retrieved from [Link]
-
Ambrose, D., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Retrieved from [Link]
-
Daicel Chiral Technologies. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. Retrieved from [Link]
-
Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 26(9), 701-704. Retrieved from [Link]
-
Molnár-Perl, I. (2005). Derivatization reaction of chiral amines with OPA/chiral thiol. Journal of Chromatography B, 824(1-2), 279-303. Retrieved from [Link]
-
Ray, A. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
- Schug, K. A., et al. (2022).
Technical Support Center: A Researcher's Guide to 2-Amino-1-dimethylaminopropane
This guide provides a comprehensive, question-and-answer-based troubleshooting resource for researchers, scientists, and drug development professionals working with 2-Amino-1-dimethylaminopropane (CAS No. 108-15-6, also known as N1,N1-dimethylpropane-1,2-diamine) and structurally similar aliphatic amines. The information herein is synthesized from established safety protocols for related compounds to ensure a high degree of technical accuracy and field-proven insight.
Section 1: Hazard Identification & Initial Assessment
This section addresses the fundamental safety profile of this compound to inform risk assessments prior to handling.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance with multiple risk factors. It is classified as a flammable liquid and vapor.[1][2] The primary health risks are its corrosive nature, causing severe skin burns and serious eye damage upon contact.[1][2][3][4] It is harmful if swallowed or if it comes into contact with the skin.[1][2] Inhalation of its vapors, which have a characteristic fishy, amine-like odor, may cause respiratory irritation.[1][3][4] Furthermore, it may cause an allergic skin reaction in sensitive individuals.[1][4]
Q2: What do the NFPA 704 hazard ratings indicate for this type of chemical?
A2: For closely related aminopropanes, the National Fire Protection Association (NFPA) 704 diamond indicates a significant health hazard, moderate flammability, and stability under normal conditions.[5]
-
Health (Blue): 3 - Materials that, under emergency conditions, can cause serious or permanent injury.[5]
-
Flammability (Red): 2 - Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[5]
-
Instability/Reactivity (Yellow): 0 - Materials that are normally stable, even under fire conditions.[5]
This rating system provides a quick, at-a-glance summary of the chemical's dangers, emphasizing the need for robust personal protective equipment and careful handling to avoid exposure.
Section 2: Personal Protective Equipment (PPE) Protocols
Proper selection and use of PPE are non-negotiable when handling corrosive and flammable amines. This section troubleshoots common questions regarding PPE.
Q3: How do I select the correct gloves for handling this compound?
A3: Standard nitrile or latex gloves are often insufficient. You must use chemical-resistant gloves and inspect them for any defects before each use.[1][6] The specific glove material should be chosen based on the manufacturer's compatibility charts and breakthrough time data. Given the corrosive nature of this amine, it is often recommended to use two different types of gloves for the best protection.[7] Always use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[1] Dispose of contaminated gloves immediately after use in accordance with laboratory and institutional protocols.[1]
Q4: What level of eye and face protection is required?
A4: Due to the risk of severe eye damage, standard safety glasses are inadequate. You must wear tightly fitting chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][3][8] For procedures with a higher risk of splashing, such as transferring large volumes or working with heated material, an 8-inch minimum face shield must be worn in addition to safety goggles.[1]
Q5: When is respiratory protection necessary?
A5: this compound should always be handled in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize vapor inhalation.[2][6] If engineering controls are insufficient, if exposure limits are exceeded, or if you experience any respiratory irritation, respiratory protection is mandatory.[2][6] A full-face respirator equipped with a combination organic vapor/acid gas cartridge (such as a type ABEK under EN 14387) is recommended.[1][6]
Diagram: PPE Selection Workflow
Caption: PPE selection decision-making process.
Section 3: Safe Handling and Experimental Workflows
Adherence to strict handling protocols is crucial to prevent accidents and ensure experimental integrity.
Q6: What are the most critical precautions to take when transferring this chemical?
A6: When transferring this compound, you must prevent the buildup of static electricity, as it is a flammable liquid.[1] Use grounded and bonded containers and receiving equipment.[2][6] Employ only non-sparking tools for all operations, including opening and closing containers.[2][9] All transfers should be conducted in a chemical fume hood to control vapor release.[2] Ensure all sources of ignition, such as hot plates, open flames, and spark-producing equipment, are removed from the area.[1][2]
Q7: What should I do if my experimental protocol involves heating this amine?
A7: Heating increases the vapor pressure, significantly raising the risk of both flammability and inhalation exposure. All heating must be performed within a chemical fume hood.[2] Use controlled heating sources like oil baths or heating mantles; never use an open flame.[1] Be aware that thermal decomposition can release irritating and toxic gases, including nitrogen oxides and carbon monoxide.[2][4] Ensure emergency equipment, such as a fire extinguisher rated for chemical fires (dry chemical, CO2, or alcohol-resistant foam), is immediately accessible.[1][2]
Section 4: Storage and Chemical Compatibility
Improper storage is a leading cause of laboratory incidents. This section outlines the specific requirements for this compound.
Q8: What are the ideal storage conditions for this chemical?
A8: Store this compound in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][2] The storage area should be secured and locked.[2][3] Keep containers tightly closed to prevent the escape of vapors and absorption of moisture and carbon dioxide from the air.[1][2][3] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Q9: What substances are incompatible with this compound?
A9: This amine is a base and will react exothermically and dangerously with acids.[7] It is also incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and carbon dioxide.[9] Contact with certain metals, such as copper, should be avoided.[9] Do not store it near halogenated organic compounds, peroxides, or epoxides.[7] A comprehensive chemical compatibility chart should always be consulted before storing new chemicals in the same cabinet or area.[10]
| Incompatible Material Class | Potential Hazard |
| Strong Acids | Violent exothermic reaction, release of toxic fumes. |
| Strong Oxidizing Agents | Fire and explosion risk. |
| Acid Halides / Anhydrides | Vigorous, potentially violent reaction. |
| Halogenated Organics | Incompatible reaction.[7] |
| Carbon Dioxide | Can react with the amine.[9] |
Section 5: Troubleshooting Spills and Exposures
Rapid and correct response to spills and exposures is critical to mitigating harm.
Q10: What is the correct procedure for a small laboratory spill (<100 mL)?
A10: For a minor spill, first alert personnel in the immediate area and ensure there are no ignition sources nearby.[11][12] Wearing the full PPE detailed in Section 2, contain the spill by creating a dike around it with an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[11][13][14] Do not use paper towels or other combustible materials, as this can increase the fire hazard.[14] Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[12][15] The area can then be decontaminated. A weak acid, such as citric acid, can be used to neutralize the base, followed by a thorough cleaning with soap and water.[11][13]
Q11: What constitutes a major spill, and how should it be handled?
A11: A spill is considered major if it is large in volume (>1 liter), involves highly toxic materials, presents an immediate fire hazard, or occurs in a public area.[11][14] In such an event, the priority is personnel safety. Immediately alert everyone in the area, pull the fire alarm if a fire hazard is present, and evacuate the laboratory.[14] Close the doors to the affected area to contain vapors.[12] Call your institution's emergency response team or local emergency services (911).[14] Do not attempt to clean up a major spill unless you are trained and equipped as part of an official emergency response team.[13][14]
Q12: What are the immediate first-aid steps for an exposure?
A12:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate, urgent medical attention.[2][3][9]
-
Skin Contact: Immediately remove all contaminated clothing while under an emergency shower.[2] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method) and seek immediate medical attention.[2][9]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[2][3] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.
Diagram: Chemical Spill Response Flowchart
Caption: Step-by-step decision process for spill response.
Section 6: Waste Disposal
Q13: How must this compound and its contaminated materials be disposed of?
A13: All waste containing this chemical, including spill cleanup materials and contaminated disposables, must be treated as hazardous waste.[15] Place waste in a suitable, closed, and properly labeled container.[1][15] Do not dispose of this chemical down the drain or with regular laboratory trash.[1] All disposal must be handled by a licensed disposal company or through your institution's Environmental Health & Safety (EHS) office, in strict accordance with all applicable local, state, and federal regulations.[1][3][9]
References
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2-(DiMethylaMino)propane-1,3-diol SDS, 78531-45-0 Safety Data Sheets - ECHEMI.
-
Safety Data Sheet - General Chemical Corp.
-
material safety data sheet sds/msds - CDH Fine Chemical.
-
SAFETY DATA SHEET - Fisher Scientific (1-Dimethylamino-2-propanol).
-
SAFETY DATA SHEET - Fisher Scientific (2-Amino-2-methyl-1-propanol).
-
Personal protective equipment for handling 2-(2-Aminoethyl)-1-methylpyrrolidine - Benchchem.
-
Spill procedure: Clean-up guidance - Queen Mary University of London.
-
Chemical Spill Procedures - Step By Step Guide - Chem Klean.
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SAFETY DATA SHEET - Sigma-Aldrich (1-Amino-2-propanol).
-
DIMETHYLAMINOPROPYLAMINE - CAMEO Chemicals - NOAA.
-
SAFETY DATA SHEET - Fisher Scientific (3-Dimethylaminopropylamine).
-
1-(Dimethylamino)-2-propylamine SDS, 108-15-6 Safety Data Sheets - ECHEMI.
-
N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993 - PubChem.
-
Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol - Benchchem.
-
Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation | Request PDF - ResearchGate.
-
CHEMICAL SPILL PROCEDURES - Clarkson University.
-
Chemical spill cleanup procedures - J&K Scientific LLC.
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY.
-
3-Dimethylamino-2,2-dimethyl-1-propanol - SAFETY DATA SHEET - Santa Cruz Biotechnology.
-
Chemical Compatibility Chart - Walchem.
-
Chemical Compatibility Database from Cole-Parmer.
-
Chemical Compatibility Chart - U.S. Plastic Corp.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.
-
N,N-Dimethyl-1,3-propanediamine - Hazardous Agents - Haz-Map.
-
2-Chloro-1-(dimethylamino)propane Hydrochloride | 4584-49-0 - TCI Chemicals.
-
Chemical Compatibility Guide - Graco.
-
(2R)-1-(Dimethylamino)propan-2-ol | 53636-15-0 - Biosynth.
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace.
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Technical Support Center: Enhancing Catalysis with 2-Amino-1-dimethylaminopropane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Amino-1-dimethylaminopropane, also known as 1-Dimethylamino-2-propylamine (DMAPA). This guide is designed for researchers, scientists, and drug development professionals utilizing this versatile diamine ligand in catalytic reactions. Our goal is to provide practical, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, application, and properties of DMAPA in catalysis.
Q1: What is this compound (DMAPA), and what are its primary applications as a ligand?
A: this compound is a bidentate diamine ligand featuring a primary and a tertiary amine. This structure allows it to form a stable five-membered chelate ring with a metal center, such as palladium or copper.[1][2] Its primary application is in metal-catalyzed cross-coupling reactions, most notably in variations of the Buchwald-Hartwig amination and Ullmann-type couplings, where it facilitates the formation of carbon-nitrogen (C-N) bonds.[3][4][5] The ligand's specific steric and electronic properties can enhance catalyst stability and reactivity.
Q2: How should I handle and store DMAPA to ensure its integrity?
A: DMAPA is a liquid that can be sensitive to air and moisture over long periods, potentially leading to gradual oxidation or carbonate formation. It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and refrigerated to minimize degradation. While not pyrophoric, standard practices for handling air-sensitive reagents are recommended for maintaining high purity, especially when used in sensitive catalytic systems.[6][7]
Q3: What is a typical ligand-to-metal ratio for DMAPA in a palladium-catalyzed reaction?
A: The optimal ligand-to-metal ratio is highly dependent on the specific reaction (e.g., Suzuki, Buchwald-Hartwig), substrates, and pre-catalyst used. A common starting point is a 1.5:1 to 2.5:1 ligand-to-palladium ratio. An insufficient amount of ligand can lead to catalyst aggregation and the formation of inactive palladium black, while a large excess can sometimes inhibit the reaction by creating overly stable, less reactive metal complexes.[8] Systematic screening is always recommended for a new transformation.
Q4: Can the primary amine on DMAPA participate in side reactions?
A: Yes, this is a critical consideration. In reactions like the Buchwald-Hartwig amination, the primary amine of the ligand can potentially undergo N-arylation, consuming the aryl halide substrate and deactivating the catalyst.[4] This is more likely to occur with highly reactive aryl halides or under harsh conditions. Using N,N'-substituted diamine ligands is a common strategy to avoid this, but optimizing reaction conditions (e.g., lower temperature, appropriate base) with DMAPA can often minimize this side reaction.[4]
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific experimental problems in a logical, step-by-step manner.
Issue 1: Low or No Reaction Conversion
Symptom: Analysis (GC, LCMS, TLC) shows a large amount of unreacted starting material after the expected reaction time.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species must be generated in situ from a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), or the Pd(0) source (e.g., Pd₂(dba)₃) may have degraded. | Ensure the pre-catalyst is from a reliable source and has been stored properly. Consider a brief pre-formation step where the pre-catalyst and DMAPA are stirred in the solvent for 15-30 minutes before adding other reagents.[9] This allows for the formation of the active catalytic complex. |
| Catalyst Poisoning | Impurities in substrates, reagents, or solvent can irreversibly bind to the metal center. Common poisons include sulfur, unremoved protecting groups, or certain functional groups. | Purify all substrates and ensure the use of high-purity, anhydrous, and degassed solvents.[7][10] If a specific functional group is suspected, check its compatibility with palladium catalysis in the literature. |
| Incorrect Base | The base may be too weak to deprotonate the amine nucleophile or too strong, causing substrate/product degradation.[11] | Screen a panel of bases. For Buchwald-Hartwig aminations, common choices include NaOtBu, K₂CO₃, or K₃PO₄. The choice is often a trade-off between reactivity and functional group tolerance.[8][12] |
| Air/Moisture Contamination | The reaction mixture may have turned black, indicating the formation of palladium black due to oxidation of the active Pd(0) catalyst. | Use proper air-sensitive techniques, such as a glovebox or Schlenk line, for reaction setup.[6][13][14] Ensure all glassware is oven- or flame-dried and solvents are thoroughly degassed via freeze-pump-thaw cycles or sparging with an inert gas.[10] |
Issue 2: Significant Side Product Formation
Symptom: The desired product is formed, but purification is complicated by one or more significant byproducts.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrodehalogenation | The aryl halide is converted to an arene (halide is replaced by hydrogen). This is a common side reaction in palladium catalysis. | This often occurs when reductive elimination is slow compared to side reactions like β-hydride elimination from an intermediate. Using bulkier ligands can sometimes favor reductive elimination.[3][8] Also, ensure strictly anaerobic conditions, as some sources of hydrogen can be adventitious. |
| Homocoupling | Dimerization of the aryl halide or the nucleophile. | This is often prevalent at higher temperatures or when the catalytic cycle is inefficient. Screen for a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature.[8] Adjusting the stoichiometry of the coupling partners can also help. |
| Ligand N-Arylation | The primary amine of the DMAPA ligand itself is arylated. | Analyze the crude reaction mixture by LCMS for a mass corresponding to (Aryl-DMAPA + H)⁺. To mitigate this, consider using a slightly higher ligand-to-metal ratio or switching to a related N,N'-dimethylated diamine ligand if the problem persists.[4] |
| Di-arylation | In reactions with primary amines, a second arylation can occur on the product amine. | Use a slight excess of the primary amine coupling partner to favor mono-arylation. Certain bulky ligand systems are known to disfavor the second coupling.[8] |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: General Setup for an Air-Sensitive Cross-Coupling Reaction
This protocol provides a standardized workflow for setting up a reaction to minimize catalyst deactivation by air or moisture.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120 °C for at least 4 hours or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).[14]
-
Solid Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the aryl halide, the amine nucleophile (if solid), the base, and a magnetic stir bar to the reaction flask.[10][13]
-
Seal and Purge: Seal the flask with a rubber septum. Insert an inert gas inlet needle and an outlet needle. Purge the flask with the inert gas for 5-10 minutes to remove residual air.[10]
-
Solvent and Ligand Addition: Add the anhydrous, degassed solvent via syringe. Then, add the DMAPA ligand via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst. If using a solid pre-catalyst like Pd(OAc)₂, it can be added with the other solids in step 2. If using a solution, add it via syringe.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient). Monitor the reaction by TLC, GC, or LCMS.
Troubleshooting Workflow Diagram
This diagram outlines a decision-making process for diagnosing low reaction yields.
Caption: Decision tree for troubleshooting low yield in DMAPA-ligated reactions.
Simplified Catalytic Cycle Diagram
This diagram illustrates the fundamental steps in a Palladium-catalyzed C-N cross-coupling reaction, highlighting the role of the DMAPA ligand.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination with DMAPA.
References
- Elschenbroich, C. (2006). Organometallics. Wiley-VCH. [Link not available]
- Advanced Practical Organic Chemistry, 3rd Edition. (n.d.). Wiley.com. Retrieved from a source describing air-sensitive catalyst handling. [https://www.wiley.com/en-us/Advanced+Practical+Organic+Chemistry%2C+3rd+Edition-p-9781405100127]
- Performing Sensitive Reactions without a Schlenk Line. (2021, August 15). Chemistry LibreTexts. [https://chem.libretexts.
- Buchwald–Hartwig amination. (2023, December 2). Wikipedia. [https://en.wikipedia.
- Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058829/]
- Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science. [https://pubs.rsc.org/en/content/articlelanding/2010/sc/c0sc00107d]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley. [Link not available]
- Macgregor, M. W., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2697–2703. [https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00224]
- Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31. [https://www.researchgate.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (n.d.). BenchChem. [https://www.benchchem.
- Oisaki, K., et al. (2007). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 72(24), 9261–9272. [https://pubs.acs.org/doi/10.1021/jo7017915]
- Scherpf, T., et al. (2019). Palladium-Catalyzed Monoarylation of Cyclopropylamine. Organic Letters, 21(15), 5991-5996. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6813876/]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [https://www.organic-chemistry.
- Buchwald-Hartwig Amination. (2021, August 15). Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
- C-F. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00862a]
- Vaddula, B. R., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 14730–14733. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3443354/]
- Shehata, M. R., et al. (2012). Synthesis and structural characterization of Pd(N,N-dimethylaminopropylamine)Cl2 complex--the interaction with bio-relevant ligands with reference to the effect of cysteine on the deactivation of metal-based drug. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 809-814. [https://pubmed.ncbi.nlm.nih.gov/22925907/]
- Girolami, G. S., et al. (2012). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. Organometallics, 31(21), 7484-7495. [https://www.scs.illinois.edu/girolami/pdfs/357_Organometallics_2012_7484.pdf]
Sources
- 1. Synthesis and structural characterization of Pd(N,N-dimethylaminopropylamine)Cl2 complex--the interaction with bio-relevant ligands with reference to the effect of cysteine on the deactivation of metal-based drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
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- 9. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
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Minimizing solvent loss during "2-Amino-1-dimethylaminopropane" purification
A Senior Application Scientist's Guide to Minimizing Product and Solvent Loss
Welcome to the technical support center for handling challenging chemical purifications. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with volatile, polar amines, specifically focusing on 2-Amino-1-dimethylaminopropane (assumed structure: N¹,N¹-dimethylpropane-1,2-diamine). The principles and techniques discussed here are broadly applicable to other low-boiling, difunctional amines.
The purification of such compounds presents a unique set of challenges, primarily centered around their high vapor pressure and reactivity, which often leads to significant loss of both the desired product and the solvent. This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these complexities, enhance recovery yields, and ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence its purification?
While specific experimental data for this compound is not widely published, we can infer its properties based on its structure—a low molecular weight diamine. It is expected to be a volatile, polar, and hygroscopic liquid. For the purpose of this guide, we will use properties of the structurally similar compound, 1-Dimethylamino-2-propanol, as a reasonable proxy.
Table 1: Estimated Physical Properties and Implications
| Property | Estimated Value (Proxy: 1-Dimethylamino-2-propanol) | Causality & Experimental Implication |
| Boiling Point | 121-127 °C at 760 mmHg[1][2] | High Volatility: Significant product loss can occur through evaporation. Purification by distillation requires careful temperature and pressure control. Vacuum distillation is highly recommended to reduce the boiling point and prevent thermal degradation. |
| Vapor Pressure | ~8 mmHg at 20 °C[1] | Evaporative Loss: The compound will readily evaporate at room temperature. All handling, transfers, and storage should be done in well-sealed containers. A cold trap is essential during vacuum operations. |
| Water Solubility | Miscible[2][3] | Hygroscopic Nature: The compound readily absorbs atmospheric moisture. This can complicate analysis and necessitate the use of dry solvents and inert atmospheres (e.g., Nitrogen, Argon) during purification. |
| Basicity (pKa) | Expected to be ~9-10 (typical for aliphatic amines) | Reactivity & Handling: As a base, it can react with acidic materials. This property can be exploited for purification via salt formation. It is also corrosive and requires appropriate personal protective equipment (PPE)[4]. |
| Polarity | High (due to two amine groups) | Chromatographic Challenges: Strong interactions with polar stationary phases like silica gel can lead to peak tailing and poor separation.[5] Specialized chromatographic techniques are often necessary. |
Q2: I'm losing a significant amount of product and solvent during distillation. What's going wrong?
This is the most common issue when purifying volatile amines. The loss can be attributed to several factors rooted in the compound's physical properties.
-
Evaporation: Due to its high vapor pressure, the compound can escape from any poorly sealed joint in your distillation apparatus.
-
Azeotrope Formation: The amine may form a minimum-boiling azeotrope with residual water or certain organic solvents, causing it to co-distill at a lower temperature than expected, leading to purification difficulties.[6][7]
-
Inefficient Condensation: If your condenser is not cold enough or has insufficient surface area, the low-boiling amine vapor will pass through without condensing and be lost to the vacuum line.
-
Thermal Degradation: Although less common at its boiling point, prolonged heating can lead to degradation, especially if impurities are present. High vacuum is crucial for lowering the distillation temperature.[8]
Q3: What is the most effective purification method to minimize loss?
There is no single "best" method; the optimal choice depends on the scale of your experiment, the nature of the impurities, and the required final purity.
Purification Strategy Decision Logic
Caption: Decision tree for selecting a purification method.
-
Optimized Vacuum Fractional Distillation: Best for separating from non-volatile impurities or compounds with significantly different boiling points.
-
Purification via Salt Recrystallization: An excellent and often overlooked method. Converting the volatile liquid amine into a stable, crystalline salt eliminates all volatility issues. Recrystallization of the salt can yield extremely high purity. This is highly recommended for minimizing loss.[9]
-
Preparative Column Chromatography: Suitable for small-scale purification or when dealing with impurities that have very similar boiling points. Requires special conditions to prevent product loss and poor separation.
Troubleshooting Guides & Protocols
Guide 1: Optimized Vacuum Fractional Distillation
This technique is effective but requires meticulous attention to detail to prevent loss.
Troubleshooting Common Distillation Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | - Superheating of the liquid.- Inadequate stirring. | - Use a magnetic stir bar and a stirrer/hotplate.- Add inert boiling chips (note: they are ineffective under vacuum once the vacuum is broken and reapplied).- Ensure smooth, gradual heating. |
| Pressure Fluctuations | - Leaks in the system.- Inefficient vacuum pump.- Bumping causing pressure surges. | - Check all joints and connections for proper sealing; use high-vacuum grease.- Ensure the vacuum pump oil is clean and the pump is functioning correctly.- Use a cold trap (e.g., dry ice/acetone) to protect the pump from solvent vapors.[10] |
| Product Loss to Vacuum | - Condenser is too warm.- Insufficient condenser surface area.- Vacuum is too strong for the condenser temperature. | - Use a high-efficiency condenser (e.g., Vigreux or coiled).- Ensure a high flow rate of a cold coolant (e.g., a refrigerated circulator set to 0-5 °C).- Install a cold trap between the receiving flask and the vacuum pump to capture any uncondensed vapor.[11] |
| Poor Separation / Co-distillation | - Column efficiency is too low.- Formation of an azeotrope.- Distillation rate is too fast. | - Use a fractionating column packed with Raschig rings or metal sponges.- Insulate the column with glass wool or aluminum foil to maintain thermal equilibrium.- Distill slowly (e.g., 1-2 drops per second) to allow for proper separation.[12] |
Protocol 1: Step-by-Step Vacuum Fractional Distillation
-
System Setup: Assemble a fractional distillation apparatus using high-vacuum glassware. Ensure all joints are greased and sealed. Place a stir bar in the distillation flask.
-
Drying: Add the crude amine to the distillation flask with a drying agent suitable for amines (e.g., powdered KOH or BaO). Stir for 1-2 hours to remove residual water. Do not use acidic or reactive drying agents like CaCl₂ or H₂SO₄.
-
Cold Trap & Vacuum: Fill a cold trap with dry ice and acetone or liquid nitrogen and place it between the apparatus and the vacuum pump.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Discard the initial low-boiling fraction (forerun). Collect the main product fraction at a constant temperature and pressure.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure. Breaking the vacuum on a hot system can be a fire hazard.
Vacuum Distillation Workflow
Caption: Key components for a loss-minimizing vacuum distillation.
Guide 2: Purification via Salt Recrystallization
This method converts the volatile liquid into a stable solid, making it the most reliable way to prevent evaporative losses.
Troubleshooting Salt Formation & Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Precipitate Forms, Not Crystals | - Impurities are present.- Incorrect solvent system.- Cooling too rapidly. | - Wash the crude amine with a non-polar solvent (e.g., hexane) before salt formation.- Experiment with different recrystallization solvents.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer.[13] |
| Salt is too Soluble for Recrystallization | - The chosen solvent is too polar. | - Add a less polar anti-solvent dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly. Common systems include Ethanol/Diethyl Ether or Methanol/Acetone.[14] |
| Low Yield of Regenerated Free Amine | - Incomplete basification.- Amine is soluble in the aqueous layer. | - Ensure the pH is strongly basic (pH > 12) using NaOH or KOH solution.- Extract the aqueous layer multiple times (3-5x) with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[15][16] |
Protocol 2: Step-by-Step Salt Recrystallization
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent (1.0 eq) of an acid solution (e.g., HCl in ether, or a solution of oxalic acid in ethanol).
-
Stir for 30 minutes. The amine salt should precipitate as a solid.
-
-
Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization:
-
Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a water/ethanol mixture).
-
Allow the solution to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.
-
-
Regeneration of Free Amine:
-
Dissolve the purified salt in water.
-
Cool in an ice bath and slowly add a strong base (e.g., 5M NaOH solution) until the solution is strongly basic (pH > 12).
-
Extract the free amine into an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent on a rotary evaporator at low temperature and pressure.
-
Guide 3: Column Chromatography
This method is best for small scales but requires modification to the standard silica gel procedure.
Troubleshooting Amine Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Streaks or Remains on Column | - Strong acidic interaction between the basic amine and acidic silanol groups on the silica surface. | - Use a Basic Modifier: Add 0.5-2% triethylamine or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/NH₄OH 90:9:1).[5]- Use a Different Stationary Phase: Alumina (basic or neutral) is often a better choice for purifying basic compounds. |
| Product Evaporates from Fractions | - High volatility of the amine. | - Collect fractions directly into cooled, sealed vials.- Analyze fractions promptly via TLC or GC-MS.- Combine the desired fractions and immediately proceed to solvent removal under reduced pressure at low temperatures. |
Protocol 3: Step-by-Step Modified Flash Chromatography
-
Stationary Phase Preparation:
-
Option A (Modified Silica): Prepare a slurry of silica gel in your starting eluent. Add 1-2% triethylamine (Et₃N) to the slurry and the mobile phase.
-
Option B (Alumina): Use neutral or basic alumina instead of silica gel.
-
-
Column Packing: Pack the column with the prepared stationary phase.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane), ensuring the basic modifier is present throughout.
-
Fraction Collection & Analysis: Collect fractions and analyze using an appropriate method (e.g., TLC with visualization by ninhydrin or permanganate stain).
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the last traces of the modifier.
Safety & Handling
-
Corrosive and Irritant: this compound and similar amines are corrosive and can cause severe skin burns and eye damage.[4][17] Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[17][18]
-
Flammability: The compound is likely a flammable liquid.[4] Keep it away from heat, sparks, and open flames.
-
Storage: Store the purified amine in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and well-ventilated area away from acids and oxidizing agents.[19]
By understanding the chemical principles behind the volatility and reactivity of this compound and by selecting and optimizing the appropriate purification strategy, researchers can significantly minimize solvent and product loss, ensuring a successful and efficient experimental outcome.
References
-
Leppänen, J. (2018). Chromatographic Determination of Amines in Food Samples. University of Helsinki. Available from: [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available from: [Link]
-
Scribd. Troubleshooting of Amine Regn. Available from: [Link]
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available from: [Link]
-
Reddit. Chromotography with free amines?. (2022). Available from: [Link]
- Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
-
University of Alberta, Department of Chemistry. Isolation (Recovery). Available from: [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). Available from: [Link]
-
SlideShare. Troubleshooting in Distillation Columns. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
- Google Patents. US2377511A - Purification of amine reaction mixtures.
-
Sciencemadness.org. Forming oxalate salts of amines. (2009). Available from: [Link]
-
Al-Ghawas, D. R., Hagewiesche, D. P., & Ruiz-Ibanez, G. (2012). Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents. University of Regina. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Available from: [Link]
-
Kister, H. Z. (2017). Distillation Troubleshooting. ResearchGate. Available from: [Link]
-
The Good Scents Company. dimethyl isopropanolamine 2-propanol, 1,1-(dimethylamino)-. Available from: [Link]
-
LookChem. 1-Dimethylamino-2-propanol|108-16-7. Available from: [Link]
-
Cheresources.com Community. Vacuum Distillation For Amine Regeneration. (2012). Available from: [Link]
-
PubChem. N,N-Dimethyl-1,3-propanediamine. Available from: [Link]
-
YouTube. Distillation Column Troubleshooting Part 1. (2021). Available from: [Link]
-
Klepacova, K., & Huttenhuis, P. J. G. (2011). Vapor Pressures of Several Commercially Used Alkanolamines. Journal of Chemical & Engineering Data, 56(4), 1266-1270. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Dimethylamino-1-propanol (CAS 15521-18-3). Available from: [Link]
-
PubChem. 2-Amino-2-methyl-1-propanol. Available from: [Link]
Sources
- 1. 1-二甲氨基-2-丙醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]
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- 5. reddit.com [reddit.com]
- 6. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google Patents [patents.google.com]
- 7. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
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- 11. Troubleshooting in Distillation Columns | PDF [slideshare.net]
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- 13. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
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- 15. Isolation (Recovery) [chem.ualberta.ca]
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Technical Support Center: Foaming in 2-Amino-1-dimethylaminopropane (DMAPA) CO2 Capture Systems
Welcome to the technical support center for addressing foaming issues in 2-Amino-1-dimethylaminopropane (DMAPA) based CO2 capture systems. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve foaming problems encountered during their experiments.
Understanding the Foaming Phenomenon in DMAPA Systems
Foaming in amine-based CO2 capture systems, including those utilizing DMAPA, is a common operational challenge that can significantly hinder experimental accuracy and process efficiency.[1][2] Pure amine solutions, such as DMAPA, do not typically form stable foams.[3][4] Foaming is almost always a consequence of contaminants that act as surfactants, reducing the surface tension of the liquid and stabilizing gas bubbles.[3][4]
Key Symptoms of Foaming:
-
Sudden increase in differential pressure across the absorption column.[1][4]
-
Fluctuating or decreasing liquid levels in the absorber or regenerator.[3]
-
Reduced CO2 absorption efficiency , leading to off-specification sweet gas.[4]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Foaming
This troubleshooting guide provides a systematic approach to identifying and eliminating the root causes of foaming in your DMAPA-based CO2 capture system.
Step 1: Visual Inspection and Initial Assessment
The first step in diagnosing a foaming issue is a thorough visual inspection of the amine solution and the system's operational parameters.
-
Amine Solution Appearance: A clean, uncontaminated DMAPA solution should be clear. The presence of a hazy or cloudy appearance, discoloration, or visible particulate matter suggests contamination.
-
Operational Data Review: Analyze recent operational data for any sudden changes that coincide with the onset of foaming. Look for fluctuations in pressure, temperature, and liquid levels.
Step 2: Identifying the Root Cause
The following diagram outlines a logical workflow for systematically identifying the source of the foaming.
Caption: Troubleshooting workflow for foaming issues.
Step 3: Experimental Protocols for Contaminant Analysis
A. Foam Height and Break Time Test:
This simple test can help quantify the foaming tendency of your DMAPA solution.
-
Take a 100 mL sample of the lean DMAPA solution in a graduated cylinder.
-
Sparge nitrogen gas through the solution at a constant flow rate (e.g., 200 mL/min) for a set period (e.g., 5 minutes).
-
Measure the maximum foam height generated.
-
Stop the gas flow and record the time it takes for the foam to completely dissipate (break time).
| Result | Indication | Recommended Action |
| Foam Height > 30 mL | High foaming tendency | Proceed with contaminant analysis. |
| Break Time > 15 seconds | Stable foam | Proceed with contaminant analysis. |
B. Identification of Organic Contaminants using GC-MS:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying organic contaminants.[5][6]
-
Sample Preparation: A liquid-liquid extraction is typically performed to separate organic contaminants from the amine solution.
-
GC-MS Analysis: The extracted organic layer is injected into the GC-MS system. The gas chromatograph separates the different components of the mixture, and the mass spectrometer helps in their identification.
-
Common Contaminants to Look For:
Step 4: Mitigation Strategies
Based on the identified root cause, the following mitigation strategies can be implemented:
-
Mechanical Filtration: To remove suspended solids like rust, corrosion products, and carbon particles, install or upgrade mechanical filters in the amine circulation loop.[1]
-
Activated Carbon Adsorption: An activated carbon bed is effective in removing dissolved hydrocarbons, degradation products, and some surfactants.[1][3]
-
Antifoam Addition: The use of antifoaming agents should be a last resort and carefully controlled.[1][3] Excessive addition can worsen the foaming problem.[3][4]
| Antifoam Type | Advantages | Disadvantages |
| Silicone-based | Highly effective at low concentrations. | Can be removed by activated carbon filters.[3] |
| Polyalkylene glycol | Less likely to be removed by carbon filters.[3] | May be less effective than silicone-based antifoams for certain types of foam. |
Protocol for Antifoam Dosing:
-
Initial "Shock" Dose: If foaming is severe, a higher initial dose (e.g., 30 ppm) can be injected for a short period (10-15 minutes) to bring the foam under control.[7]
-
Continuous Low-Level Dosing: For persistent foaming, a continuous low-level injection (e.g., 3-5 ppm) is recommended to maintain stability.[7]
Frequently Asked Questions (FAQs)
Q1: Can the concentration of DMAPA in the solution affect foaming?
A: Yes, the concentration of the amine can influence the physical properties of the solution, such as viscosity and density, which in turn can affect foam stability.[8] It is important to operate within the recommended concentration range for your specific application.
Q2: Are there any operational parameters that can be adjusted to reduce foaming?
A: Maintaining the lean amine temperature about 5-10°C above the dew point of the inlet gas can help prevent the condensation of hydrocarbons, a common cause of foaming.[9]
Q3: How can I differentiate between foaming caused by hydrocarbons and foaming caused by suspended solids?
A: A simple visual inspection can often provide clues. Hydrocarbon-induced foam may have an oily sheen, while foam stabilized by solids may appear more opaque and gritty. For a definitive answer, analytical techniques like GC-MS for hydrocarbons and filtration followed by microscopic examination for solids are recommended.
Q4: What are the long-term consequences of uncontrolled foaming?
A: Uncontrolled foaming can lead to significant operational issues, including reduced CO2 capture efficiency, loss of valuable amine solvent, and potential damage to downstream equipment due to amine carryover.[1][4] It can also lead to inaccurate experimental data in a research setting.
Q5: Can corrosion inhibitors contribute to foaming?
A: Yes, some corrosion inhibitors are surface-active and can contribute to foaming.[4] It is essential to select corrosion inhibitors that are compatible with your DMAPA system and to use them at the recommended concentration.
References
Sources
- 1. iarjset.com [iarjset.com]
- 2. [PDF] Control of Foaming in Amine Systems | Semantic Scholar [semanticscholar.org]
- 3. nortonengr.com [nortonengr.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-1-dimethylaminopropane Derivatization
Welcome to the technical support center for the derivatization of 2-Amino-1-dimethylaminopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this unique primary amine. Given its structure, featuring both a primary amine for derivatization and a tertiary amine that can influence reactivity and pH, successful derivatization requires careful optimization. This document provides in-depth troubleshooting advice and frequently asked questions to ensure your experiments are successful, reproducible, and built on a foundation of sound scientific principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of this compound. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Derivatization Yield
Question: I am observing a very low yield, or no product at all, after my derivatization reaction with this compound. What are the likely causes and how can I fix this?
Answer:
Low derivatization yield is a common issue stemming from several factors, from reagent quality to suboptimal reaction conditions. The presence of both a primary and a tertiary amine in this compound, along with a hydroxyl group, can lead to complex reaction dynamics.
Potential Causes & Corrective Actions:
-
Inactive or Degraded Derivatizing Reagent:
-
Causality: Many common derivatizing agents, such as acyl chlorides, chloroformates, and silylating agents (e.g., MSTFA, MTBSTFA), are highly sensitive to moisture.[1][2] Hydrolysis of the reagent will render it inactive.
-
Solution:
-
Always use freshly opened reagents or reagents stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).
-
Purchase reagents in small quantities to avoid long-term storage and degradation.
-
If you suspect reagent degradation, test it with a simple, reliable primary amine standard before use with your target analyte.
-
-
-
Suboptimal pH of the Reaction Medium:
-
Causality: Most derivatization reactions of amines are pH-sensitive. For the primary amine of this compound to be nucleophilic, it must be in its free base form, not protonated. The tertiary amine within the molecule can act as a base, but the overall pH of the solution is critical. For acylation reactions, a basic medium is often required to neutralize the acid byproduct (e.g., HCl) that is formed, which would otherwise protonate the starting amine and halt the reaction.[3][4]
-
Solution:
-
Ensure the reaction is buffered or contains a non-nucleophilic base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine) to maintain an optimal pH, typically between 8 and 10 for acylations.[5]
-
Be mindful that excess base can lead to hydrolysis of some derivatizing agents or promote side reactions.
-
-
-
Inappropriate Solvent:
-
Causality: The solvent must be aprotic and anhydrous to prevent reaction with the derivatizing agent.[6] It must also be capable of dissolving both the analyte and the reagents.
-
Solution:
-
Use high-purity, anhydrous solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF).
-
Ensure solvents are stored over molecular sieves to remove trace amounts of water.[6]
-
-
-
Insufficient Reaction Temperature or Time:
-
Causality: Derivatization reactions can be slow, especially if there is steric hindrance around the primary amine. Insufficient heat or time will lead to an incomplete reaction. Conversely, excessive heat can degrade the analyte or the derivative.
-
Solution:
-
Consult literature for typical reaction conditions for your chosen derivatizing agent and class of amine. Silylation, for example, often requires heating (e.g., 60-100°C) for a set period.[1][6]
-
Perform a time-course experiment (e.g., sampling at 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal reaction time.
-
Optimize the temperature in increments (e.g., room temperature, 40°C, 60°C) to find the ideal balance between reaction rate and product stability.
-
-
Workflow for Troubleshooting Low Derivatization Yield
A decision tree for diagnosing low derivatization yield.
Issue 2: Formation of Multiple Products or Side-Products
Question: My analysis (e.g., by GC-MS or LC-MS) shows multiple peaks, suggesting the formation of side-products. How can I achieve a cleaner reaction?
Answer:
The formation of multiple products is often due to the reactivity of other functional groups in the molecule or over-reaction. This compound has a hydroxyl group that can also be derivatized, and the primary amine can potentially undergo multiple substitutions.
Potential Causes & Corrective Actions:
-
Derivatization of the Hydroxyl Group:
-
Causality: Silylating agents (e.g., MTBSTFA) and some acylating agents will react with both amines and hydroxyl groups.[1][2] This is a very common cause of multiple derivatives for this specific molecule.
-
Solution:
-
If both groups must be derivatized for analysis (e.g., GC-MS): Use a sufficient excess of the derivatizing reagent and optimize conditions (time, temperature) to drive the reaction to completion, forming the single, fully derivatized product.
-
If only the amine should be derivatized: Choose a more selective derivatizing agent. For example, some acylation methods under controlled pH can favor amine derivatization.[7][8] Alternatively, a two-step process involving a protecting group for the hydroxyl function may be necessary, although this adds complexity.
-
-
-
Over-Acylation or Over-Alkylation:
-
Causality: While less common for acylation due to the reduced nucleophilicity of the resulting amide, direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often leads to a mixture of secondary, tertiary, and even quaternary ammonium salts.[3]
-
Solution:
-
For acylation, use a stoichiometric amount of the derivatizing agent or a slight excess (e.g., 1.1 to 1.5 equivalents). A large excess can lead to side reactions.[8]
-
Avoid direct alkylation with alkyl halides if a single product is desired. Consider reductive amination as an alternative for controlled N-alkylation.
-
-
-
Degradation of the Analyte or Derivative:
-
Causality: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can cause the decomposition of the starting material or the newly formed derivative.
-
Solution:
-
| Parameter | Recommendation for Acylation | Recommendation for Silylation |
| Reagent Stoichiometry | 1.1 - 1.5 equivalents | 2 - 10 fold excess (to derivatize both -NH2 and -OH) |
| Temperature | 0°C to Room Temperature | 60°C - 100°C |
| Base | Pyridine or Triethylamine | Often not required, but a catalyst like TMCS can be used |
| Solvent | Anhydrous Aprotic (DCM, ACN) | Anhydrous Aprotic (ACN, Toluene) |
Table 1: Recommended starting conditions for common derivatization methods.
II. Frequently Asked Questions (FAQs)
Q1: What is the best type of derivatization for analyzing this compound by GC-MS?
For GC-MS analysis, the goal is to increase volatility and thermal stability while reducing polarity.[11][12] Silylation is an excellent choice. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective as they will derivatize both the primary amine and the hydroxyl group, producing a single, stable, and volatile compound that is ideal for GC-MS.[1][13] Acylation with reagents like pentafluoropropionic anhydride (PFPA) is also a good option, as it introduces fluorine atoms that can enhance sensitivity for electron capture detection (ECD) and produce characteristic mass fragments.[10]
Q2: I need to separate the enantiomers of this compound. How should I approach derivatization?
To separate enantiomers, you must use a chiral derivatizing agent (CDA). The CDA will react with both enantiomers of your amine to form diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column (e.g., a C18 column in HPLC).
A popular and effective CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) and its analogues like l-FDLA.[14] The resulting diastereomers can be readily separated by reverse-phase HPLC and detected by UV or MS.[14] The key is to ensure the reaction goes to completion to avoid kinetic resolution, which would lead to inaccurate enantiomeric ratio measurements.
Workflow for Chiral Derivatization
General workflow for enantiomeric separation using a chiral derivatizing agent.
Q3: Does the tertiary amine in this compound interfere with the derivatization of the primary amine?
Generally, the tertiary amine will not directly react with common derivatizing agents like acyl chlorides or silylating agents under standard conditions, as it lacks a proton to be substituted.[4] However, it plays a significant role by:
-
Influencing Basicity: It contributes to the overall basicity of the molecule, which can affect the local pH of the reaction. It can act as an internal base, potentially scavenging acid byproducts.
-
Potential for Side Reactions: Under harsh conditions or with specific reagents (e.g., strong alkylating agents), the tertiary amine could be quaternized, leading to an unwanted side product.[3]
It is crucial to control the reaction conditions to ensure selectivity for the primary amine and hydroxyl group.
Q4: How do I remove excess derivatizing reagent and byproducts before analysis?
Proper sample clean-up is essential for accurate analysis and to protect your instrumentation.[9] The method depends on the nature of the reagent and derivative.
-
For Volatile Reagents (e.g., MSTFA): The excess reagent and byproducts are often volatile and can be removed by evaporation under a gentle stream of nitrogen.
-
For Non-Volatile Reagents (e.g., Marfey's Reagent): A liquid-liquid extraction or solid-phase extraction (SPE) is typically required. For example, after derivatization, the reaction mixture can be diluted with an organic solvent and washed with an aqueous buffer to remove water-soluble byproducts and unreacted amine.[15]
-
Quenching: The reaction can be "quenched" by adding a compound that reacts with the excess derivatizing agent. For example, adding a small amount of methanol can quench excess silylating reagent.
Always perform a workup that ensures the final sample is in a solvent compatible with your analytical system (e.g., hexane for GC, acetonitrile/water for reverse-phase HPLC).
References
-
Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications. [Link]
-
Selective acylation of primary amines in peptides and proteins. PubMed. [Link]
-
New, Efficient, Selective, and One-Pot Method for Acylation of Amines. Taylor & Francis Online. [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. ResearchGate. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). [Link]
-
Techniques for silylation. ResearchGate. [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]
-
Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Royal Society of Chemistry. [Link]
-
N-Silylamines in catalysis: synthesis and reactivity. Royal Society of Chemistry. [Link]
-
Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Amine workup. Reddit. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Chiral Derivatizing Agents Applied for the Determination of D-Amino Acid Content. ResearchGate. [Link]
-
Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Cheméo. [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. [Link]
-
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed. [Link]
-
Reactions of Amines. University of Minnesota. [Link]
-
N,N-Dimethyl-1,3-propanediamine. PubChem. [Link]
-
Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. [Link]
Sources
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- 10. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to CO2 Capture Performance: 2-Amino-2-methyl-1-propanol (AMP) vs. Monoethanolamine (MEA)
Introduction: The Critical Role of Solvent Selection in Carbon Capture
In the global effort to mitigate climate change, carbon capture, utilization, and storage (CCUS) has emerged as a important technology. At the heart of many post-combustion capture processes lies the solvent, a chemical agent tasked with selectively absorbing carbon dioxide (CO2) from flue gas streams. For decades, monoethanolamine (MEA) has been the benchmark solvent due to its high reactivity and effectiveness. However, the energy-intensive nature of MEA regeneration and its susceptibility to degradation have driven the search for superior alternatives.
This guide provides an in-depth technical comparison of a promising alternative, 2-amino-2-methyl-1-propanol (AMP), against the industry standard, MEA. As a sterically hindered primary amine, AMP presents a unique combination of properties that warrant a close examination of its CO2 capture performance. This analysis is intended for researchers, scientists, and drug development professionals engaged in the development of next-generation carbon capture technologies. We will delve into key performance metrics, supported by experimental data, to provide a clear and objective assessment of these two critical solvents.
Comparative Performance Analysis: AMP vs. MEA
The selection of an optimal amine solvent for CO2 capture hinges on a delicate balance of several key performance indicators. A thorough evaluation of these parameters is essential to understand the true potential of any new solvent relative to the established benchmark.
CO2 Absorption Capacity
A solvent's absorption capacity, often expressed as moles of CO2 absorbed per mole of amine, is a primary determinant of the overall efficiency and cost of the capture process. A higher capacity translates to a lower solvent circulation rate, which in turn reduces the size of equipment and the energy required for regeneration.
Theoretically, MEA, a primary amine, can react with CO2 in a 1:2 stoichiometric ratio (amine to CO2) to form carbamate, resulting in a maximum theoretical loading of 0.5 mol CO2/mol MEA. In contrast, AMP, as a sterically hindered amine, favors the formation of bicarbonate, which allows for a theoretical 1:1 stoichiometry, doubling the theoretical maximum capacity to 1.0 mol CO2/mol MEA.[1][2]
Experimental data consistently demonstrates AMP's superior CO2 loading capacity compared to MEA under various conditions.
| Amine | Concentration (wt%) | Temperature (°C) | Pressure (bar) | Max. CO2 Loading (mol CO2/mol amine) | Reference |
| MEA | 20 | 40 | 1 | 0.44 | [3] |
| AMP | 20 | 40 | 1 | 0.65 | [3] |
| MEA | 30 | 40 | - | 0.41 | [4][5] |
| AMP | 30 | - | - | - | - |
| Blended MEA/AMP | 18/12 | - | - | 0.62 | [4][5] |
| MEA | 20 | 80 | 1 | 0.28 | [3] |
| AMP | 20 | 80 | 1 | 0.195 | [3] |
Table 1: Comparison of CO2 Absorption Capacity.
The data clearly indicates that at lower temperatures, AMP exhibits a significantly higher CO2 loading capacity than MEA.[3] However, it is also important to note that the absorption capacity of AMP is more sensitive to temperature increases, showing a more pronounced drop at higher temperatures compared to MEA.[3]
Absorption Rate
The rate at which a solvent absorbs CO2 is another critical factor, influencing the size of the absorber column required to achieve a target capture efficiency. While MEA is known for its fast reaction kinetics, AMP generally exhibits a slower absorption rate.[3][6] This is a primary drawback of using AMP as a standalone solvent.[1] The steric hindrance that enhances its capacity also slows down its reaction with CO2. To counteract this, AMP is often used in blended formulations with faster amines, such as piperazine (PZ) or even MEA itself.[4][5][7]
Heat of Absorption and Regeneration Energy
The heat of absorption is the energy released during the exothermic reaction between the amine and CO2. A lower heat of absorption is generally desirable as it translates to a lower energy requirement for solvent regeneration (the heat of desorption is roughly equivalent to the heat of absorption). The regeneration step, where the captured CO2 is stripped from the solvent, is the most energy-intensive part of the amine scrubbing process.
Experimental data shows that AMP has a significantly lower heat of absorption compared to MEA.
| Amine | Concentration | Temperature (°C) | Heat of Absorption (kJ/mol CO2) | Reference |
| MEA | 30 wt% | 25 | 88.91 | [8] |
| AMP | - | 25 | 63.95 | [8] |
| MEA | 20 wt% | 105 (desorption) | ~95 - 101 | [3] |
| AMP | 20 wt% | 105 (desorption) | ~82 - 85 | [3] |
Table 2: Comparison of Heat of Absorption.
The lower heat of absorption for AMP is a significant advantage, suggesting a lower regeneration energy penalty.[3][6] This, combined with its higher loading capacity, makes AMP an attractive candidate for reducing the overall operating costs of a CO2 capture plant.[1] In one techno-economic assessment, an AMP-based process was found to have a 25.6% lower reboiler duty compared to an MEA-based process.[1]
Degradation Resistance
The chemical and thermal stability of the amine solvent is crucial for long-term operation. Degradation leads to solvent loss, the formation of corrosive byproducts, and a decrease in capture performance. Solvents are exposed to both oxidative degradation from oxygen in the flue gas and thermal degradation at the high temperatures of the stripper.
AMP has been reported to be more resistant to both thermal and oxidative degradation compared to MEA.[1][9] Studies have shown that hindered amines like AMP exhibit lower degradation rates, which is attributed to their reduced tendency to form stable carbamates that can lead to degradation pathways.[9] The higher thermal stability of AMP allows for regeneration at higher temperatures (up to 140°C) and pressures, which can further improve the energy efficiency of the process.[1]
Experimental Methodologies
To ensure the scientific integrity of the comparative data presented, it is essential to understand the experimental protocols used for their determination. The following sections detail the step-by-step methodologies for key performance evaluation experiments.
Measurement of CO2 Absorption Capacity and Rate
A common method for determining the CO2 absorption capacity and rate is through a gas absorption setup using a stirred-cell reactor or a wetted wall column.
Workflow for CO2 Absorption Measurement
Caption: Workflow for determining CO2 absorption capacity and rate.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare aqueous solutions of MEA and AMP at the desired concentrations (e.g., 20-30 wt%).
-
Apparatus Setup: A typical setup consists of a temperature-controlled glass reactor, a gas inlet for bubbling simulated flue gas (e.g., 15% CO2 in N2), a gas outlet connected to a CO2 analyzer, and a stirrer for agitation.[10]
-
Experimental Conditions: Set the reactor to the desired temperature (e.g., 40°C) and pressure (e.g., 1 atm).
-
Gas Flow: Introduce the simulated flue gas into the amine solution at a constant flow rate.
-
Data Acquisition: Continuously monitor the CO2 concentration in the outlet gas stream using a CO2 analyzer.
-
Rate Calculation: The initial absorption rate can be calculated from the difference in CO2 concentration between the inlet and outlet gas streams at the beginning of the experiment.
-
Capacity Determination: Continue the experiment until the CO2 concentration in the outlet gas equals the inlet concentration, indicating that the solvent is saturated. The total amount of CO2 absorbed, determined by integrating the CO2 concentration difference over time, gives the absorption capacity.
-
Verification: The CO2 loading in the rich amine solution can be verified by titration methods.[11]
Measurement of Heat of Absorption
The heat of absorption is typically measured using a reaction calorimeter.
Workflow for Heat of Absorption Measurement
Caption: Workflow for measuring the heat of CO2 absorption.
Step-by-Step Protocol:
-
Calorimeter Setup: A reaction calorimeter (e.g., CPA122) is used, which can precisely measure the heat generated during a chemical reaction.[12][13]
-
Solvent Preparation: A known amount of the amine solution is prepared and degassed to remove any dissolved gases.
-
Loading into Calorimeter: The degassed amine solution is loaded into the calorimeter cell, which is maintained at a constant temperature (e.g., 25°C).
-
CO2 Injection: A known amount of CO2 is injected into the amine solution in a stepwise manner.
-
Heat Measurement: The calorimeter measures the heat evolved during the absorption of each CO2 injection.
-
Calculation: The heat of absorption is calculated by dividing the measured heat by the number of moles of CO2 absorbed.
-
Loading Dependence: By performing multiple CO2 injections, the heat of absorption can be determined as a function of CO2 loading.
Evaluation of Thermal and Oxidative Degradation
Degradation studies are typically conducted in high-pressure, high-temperature reactors to simulate the conditions in an amine scrubbing plant.
Step-by-Step Protocol for Degradation Studies:
-
Reactor Setup: Experiments are performed in batch reactors made of materials resistant to corrosion, such as stainless steel.
-
Sample Preparation: The amine solution is prepared, and for oxidative degradation studies, a specific concentration of oxygen is introduced into the reactor. For thermal degradation, the solution is loaded with CO2 to a specific level.
-
Experimental Conditions: The reactor is heated to a high temperature (e.g., 120-150°C) to accelerate degradation.
-
Sampling: Samples of the amine solution are taken at regular intervals over an extended period.
-
Analysis: The concentration of the parent amine and the formation of degradation products are analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and ion chromatography (IC).
-
Degradation Rate Calculation: The degradation rate is determined from the decrease in the concentration of the parent amine over time.
Conclusion: A Promising Alternative with Key Considerations
The experimental evidence clearly demonstrates that 2-amino-2-methyl-1-propanol (AMP) offers several significant advantages over the traditional benchmark, monoethanolamine (MEA), for CO2 capture. Its higher absorption capacity and lower heat of absorption point towards the potential for a more energy-efficient and cost-effective carbon capture process.[1][3][8] Furthermore, its enhanced resistance to thermal and oxidative degradation suggests a more stable and robust solvent for long-term industrial applications.[1][9]
However, the slower absorption rate of AMP remains a key challenge that needs to be addressed.[3][6] This limitation often necessitates the use of AMP in blended solvent systems with rate promoters to achieve the desired capture efficiency in reasonably sized equipment. Future research and development should focus on optimizing these blended formulations to harness the benefits of AMP while mitigating its kinetic limitations.
For researchers and professionals in the field, AMP represents a compelling alternative to MEA that warrants further investigation and pilot-scale testing. Its unique properties offer a promising pathway to reducing the energy penalty and operational costs associated with amine-based carbon capture, thereby accelerating the deployment of this critical climate change mitigation technology.
References
-
Al-Mamoori, A., et al. (2017). Techno-economic evaluation of the 2-amino-2-methyl-1-propanol (AMP) process for CO2 capture from natural gas combined cycle power plant. Applied Energy, 192, 136-151. Available from: [Link]
-
Guo, J., et al. (2025). Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol. Molecules, 30(3), 694. Available from: [Link]
-
Kim, Y. E., et al. (2013). Comparison of carbon dioxide absorption in aqueous MEA, DEA, TEA, and AMP solutions. Journal of Industrial and Engineering Chemistry, 19(4), 1326-1332. Available from: [Link]
-
Lee, J. H., et al. (2015). Removal characteristics of CO2 using aqueous MEA/AMP solutions in the absorption and regeneration process. Journal of Industrial and Engineering Chemistry, 21, 1217-1223. Available from: [Link]
-
Kim, Y. E., et al. (2013). Comparison of Carbon Dioxide Absorption in Aqueous MEA, DEA, TEA, and AMP Solutions. Korean Journal of Chemical Engineering, 30(7), 1471-1476. Available from: [Link]
-
Lee, J. H., et al. (2015). Removal characteristics of CO2 using aqueous MEA/AMP solutions in the absorption and regeneration process. Journal of Industrial and Engineering Chemistry, 21, 1217-1223. Available from: [Link]
-
Kim, J., et al. (2021). CO2 Absorption Performance and Electrical Properties of 2-Amino-2-methyl-1-propanol Compared to Monoethanolamine Solutions as Primary Amine-Based Absorbents. Energy & Fuels, 35(4), 3369-3378. Available from: [Link]
-
Freeman, S. A. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available from: [Link]
-
Yan, Y., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Applied Sciences, 13(22), 12345. Available from: [Link]
-
Yeh, A. C., & Bai, H. (1999). Regeneration of 2-amino-2-methyl-1-propanol used for carbon dioxide absorption. Journal of the Air & Waste Management Association, 49(3), 296-302. Available from: [Link]
-
Nwaoha, C., et al. (2017). Regeneration Energy Analysis of Aqueous Tri–Solvent Blends Containing 2–Amino–2–Methyl–1–Propanol (AMP), Methyldiethanolamine (MDEA) and Diethylenetriamine (DETA) for Carbon Dioxide (CO2) Capture. Chemical Engineering Transactions, 56, 1753-1758. Available from: [Link]
-
Zhang, L., et al. (2023). Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution. RSC Advances, 13(48), 33644-33653. Available from: [Link]
-
Yan, Y., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at SSRN 4478411. Available from: [Link]
-
Wang, T., & Jens, K. J. (2013). Oxidative degradation of AMP/MEA blends for post-combustion CO2 capture. Energy Procedia, 37, 1875-1882. Available from: [Link]
-
Guo, J., et al. (2025). Comparison of experimental CO2 solubility data in MEA + AMP blended... ResearchGate. Available from: [Link]
-
Davis, J. D. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University of Kentucky Doctoral Dissertations. Available from: [Link]
-
Kim, I., et al. (2011). AMP–CO2–water thermodynamics, a combination of UNIQUAC model, computational chemistry and experimental data. Chemical Engineering Science, 66(21), 5131-5142. Available from: [Link]
-
Rochelle, G. T., et al. (2012). CO2 Capture by Aqueous Absorption. The University of Texas at Austin. Available from: [Link]
-
Idem, R., et al. (2015). Absorption of CO2 by Amine Blends Solution: An Experimental Evaluation. Research Inventy: International Journal of Engineering and Science, 5(11), 01-08. Available from: [Link]
-
Yeh, A. C., & Bai, H. (1999). Regeneration of 2-amino-2-methyl-1-propanol used for carbon dioxide absorption. Journal of the Air & Waste Management Association, 49(3), 296-302. Available from: [Link]
-
Kim, I., et al. (2011). Heat of Absorption of Carbon Dioxide (CO2) in Monoethanolamine (MEA) and 2-(Aminoethyl)ethanolamine (AEEA) Solutions. Energy Procedia, 4, 155-162. Available from: [Link]
-
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Yan, Y., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. ResearchGate. Available from: [Link]
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Lee, J. H., et al. (2020). Effect of Blending Ratio and Temperature on CO2 Solubility in Blended Aqueous Solution of Monoethanolamine and 2-Amino-2-methyl-propanol: Experimental and Modeling Study Using the Electrolyte Nonrandom Two-Liquid Model. ACS Omega, 5(44), 28731-28740. Available from: [Link]
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Kim, I., et al. (2014). Heat of absorption of CO2 and partial pressure CO2 for 30 wt% MEA... ResearchGate. Available from: [Link]
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Davis, J. D. (2009). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. Available from: [Link]
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Gorgani, S. S., et al. (2023). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. ACS Omega, 8(30), 27077-27091. Available from: [Link]
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Raj, A. A., & S. V. (2023). Characterization of Loading Rate of CO2 with Mono Ethanol Amine Continuous Reactor Experimentation &. MATEC Web of Conferences, 377, 01001. Available from: [Link]
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Kim, I., et al. (2013). Heat of absorption of CO2 in aqueous solutions of DEEA, MAPA and their mixture. Energy Procedia, 37, 1683-1690. Available from: [Link]
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Barzagli, F., et al. (2010). Continuous cycles of CO2 absorption and amine regeneration with aqueous alkanolamines: A comparison of the efficiency between pure and blended DEA, MDEA and AMP solutions by 13C NMR spectroscopy. Energy & Environmental Science, 3(6), 772-779. Available from: [Link]
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Sakwattanapong, R., et al. (2009). Reaction rate of CO2 in aqueous MEA-AMP solution: Experiment and modeling. Energy Procedia, 1(1), 125-132. Available from: [Link]
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An, C., et al. (2023). Experimental Study on the Performance of An MEA Alcoholamine Absorber for Flue Gas CO2 Capture. Atlantis Press. Available from: [Link]
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Kim, I., et al. (2014). Heat of Absorption of CO2 with Aqueous Solutions of MEA: New Experimental Data. Energy Procedia, 63, 1446-1455. Available from: [Link]
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Comparative study of "2-Amino-1-dimethylaminopropane" and MDEA in acid gas removal
A Comparative Guide to Amine Performance in Acid Gas Removal: MDEA vs. Diamines
Introduction: The Challenge of Acid Gas Removal and the Role of Amine Solvents
In the realm of natural gas processing, refining, and large-scale synthesis gas production, the removal of acid gases—primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂)—is a critical purification step. This process, often termed "gas sweetening," is essential to prevent corrosion in pipelines and equipment, meet sales gas specifications, and mitigate safety and environmental hazards.[1] Aqueous solutions of alkanolamines are the most widely deployed technology for this purpose, leveraging chemical reactions to capture these acidic contaminants.[1][2]
For decades, methyldiethanolamine (MDEA), a tertiary amine, has been a benchmark solvent, particularly valued for its energy efficiency and selectivity.[1][3] However, the continuous drive for improved performance, especially in scenarios requiring bulk CO₂ removal, has spurred research into novel amine structures. This guide provides a comparative analysis of MDEA against a promising class of diamines.
A Note on Nomenclature: The compound "2-Amino-1-dimethylaminopropane" is not commonly cited in acid gas removal literature. However, its structure suggests a molecule containing both a primary and a tertiary amine group. For this guide, we will use N,N-dimethyl-1,3-propanediamine (DMAPA) as a representative and well-documented example of this class of diamines. DMAPA's structure, featuring a primary amine for rapid CO₂ reaction and a tertiary amine for stability and capacity, makes it an excellent candidate for comparison against the purely tertiary MDEA.[4][5]
This document will delve into the physicochemical properties, reaction kinetics, and overall performance characteristics of these two distinct amines, supported by experimental data and established chemical principles to guide researchers and engineers in solvent selection.
Physicochemical Properties: The Foundation of Solvent Performance
The physical properties of an amine solvent directly influence the design and operational efficiency of an acid gas removal unit (AGRU). Properties such as density and viscosity affect pumping power and mass transfer efficiency, while molecular weight and boiling point are linked to circulation rates and solvent losses.
| Property | N,N-dimethyl-1,3-propanediamine (DMAPA) | Methyldiethanolamine (MDEA) | Significance in Acid Gas Removal |
| Chemical Structure | CH₃NH(CH₂)₃N(CH₃)₂ | CH₃N(CH₂CH₂OH)₂ | Determines the type and number of reactive sites for acid gas. |
| Amine Type | Primary & Tertiary | Tertiary | Governs the reaction mechanism with CO₂, influencing kinetics and selectivity. |
| Molecular Weight | 102.18 g/mol | 119.16 g/mol | Affects the amine concentration in aqueous solution (wt%) and the theoretical maximum loading capacity. |
| Boiling Point | ~145 °C[6] | ~247 °C | A lower boiling point can lead to higher solvent losses in the regenerator, though MDEA's low vapor pressure mitigates this.[2] |
| Density @ 25°C | ~0.817 g/mL[6] | ~1.04 g/mL[7] | Influences the hydraulic design of the system and the required pumping energy. |
| Viscosity | Data not readily available in provided context | High, requires dilution in water[7][8] | Higher viscosity can impede mass transfer rates between the gas and liquid phases, reducing absorption efficiency. |
Reaction Mechanisms and Kinetics: The Heart of Selectivity and Speed
The fundamental difference in performance between DMAPA and MDEA stems from their distinct reaction pathways with CO₂ and H₂S.
Methyldiethanolamine (MDEA): The Selective Catalyst
MDEA, being a tertiary amine, lacks a hydrogen atom on its nitrogen, preventing it from reacting directly with CO₂ to form a stable carbamate.[9] Instead, it acts as a base catalyst for the slower hydrolysis of CO₂ to form bicarbonate.[9][10]
CO₂ Reaction: CO₂ + H₂O ⇌ H₂CO₃ H₂CO₃ + R₃N ⇌ R₃NH⁺ + HCO₃⁻
In contrast, its reaction with the stronger acid, H₂S, is a near-instantaneous acid-base neutralization (protonation).[10][11]
H₂S Reaction: H₂S + R₃N ⇌ R₃NH⁺ + HS⁻
This significant difference in reaction kinetics is the basis for MDEA's high selectivity toward H₂S, allowing a large fraction of CO₂ to "slip" through the absorber untreated.[1][12] This is highly desirable in applications like tail gas treating or when natural gas specifications allow for higher CO₂ content.[2]
Comparative Performance in Acid Gas Removal
The differences in chemistry translate directly to performance in an industrial setting. The choice between these solvents depends heavily on the specific treatment objectives.
| Performance Metric | N,N-dimethyl-1,3-propanediamine (DMAPA) | Methyldiethanolamine (MDEA) | Analysis |
| CO₂ Reaction Rate | Fast | Slow [9][12] | DMAPA's primary amine group enables rapid carbamate formation, making it suitable for bulk CO₂ removal where high reaction rates are necessary. [4] |
| H₂S Selectivity | Low | High [1][2] | MDEA is the preferred choice for selective H₂S removal, as its slow CO₂ kinetics allow CO₂ to slip. DMAPA's fast reaction with CO₂ makes it non-selective. |
| Absorption Capacity | Potentially High | High (0.4-0.6 mol acid/mol amine) [12] | With two nitrogen sites, DMAPA has a theoretical molar absorption capacity advantage over MDEA. |
| Regeneration Energy | Higher | Low [1][3][12] | The stable carbamates formed by DMAPA's primary amine require more energy to break during regeneration compared to the bicarbonate formed with MDEA, increasing reboiler duty. [13] |
| Corrosion Potential | Moderate to High | Low [12][14][15] | Primary amines are generally more corrosive than tertiary amines. MDEA systems can often be constructed with carbon steel, whereas DMAPA may require more costly corrosion inhibitors or alloys. [12] |
| Degradation Resistance | Moderate | High [2] | MDEA is known for its high chemical and thermal stability. Primary amines can be more susceptible to degradation, especially in the presence of oxygen. [14] |
Experimental Protocol: Measuring CO₂ Reaction Kinetics with a Stopped-Flow Apparatus
To quantify the reaction rates discussed above, a stopped-flow spectrophotometry technique is a standard and accurate method. [9]It allows for the measurement of rapid reactions in the liquid phase.
Methodology
-
Solution Preparation:
-
Prepare aqueous amine solutions (e.g., 2.0 M MDEA or DMAPA) by mixing the amine with deionized, distilled water. Degas the solution to remove dissolved CO₂.
-
Prepare a CO₂ solution by bubbling pure CO₂ gas through deionized water at a known temperature and pressure until saturation.
-
-
Apparatus Setup:
-
Calibrate the stopped-flow apparatus, which consists of two drive syringes, a mixing chamber, and an observation cell placed in the light path of a spectrophotometer.
-
Equilibrate the entire system, including the syringes and observation cell, to the desired reaction temperature (e.g., 298 K).
-
-
Kinetic Measurement:
-
Load one syringe with the amine solution and the other with the CO₂ solution.
-
Rapidly actuate the drive mechanism to force equal volumes of the two solutions into the mixing chamber. The mixed solution flows into the observation cell, triggering data acquisition.
-
A pH indicator (e.g., bromothymol blue) is often included in the amine solution. The reaction of CO₂ consumes the amine (a base), causing a pH change. This pH change alters the absorbance of the indicator, which is monitored over time by the spectrophotometer.
-
-
Data Analysis:
-
The change in absorbance over time is recorded. This data is then used to calculate the pseudo-first-order rate constant (k_obs) for the reaction.
-
By performing experiments at various amine concentrations, the overall reaction rate constant can be determined and used to validate kinetic models. [9]
-
Conclusion and Application Guidance
The choice between a tertiary amine like MDEA and a dual-function diamine like DMAPA is not about which is superior overall, but which is optimal for a specific application.
-
MDEA remains the solvent of choice for selective H₂S removal . Its low energy requirements for regeneration, low corrosion rates, and high stability make it an economical and reliable option for treating gas streams where CO₂ removal is not a primary objective. [1][2]Applications include tail gas units and upgrading natural gas with low H₂S and high CO₂ content.
-
DMAPA and similar diamines represent a compelling option for bulk or total acid gas removal . The fast reaction kinetics provided by the primary amine group are advantageous for achieving stringent CO₂ specifications, such as in syngas purification for ammonia production or post-combustion carbon capture. [4]While this comes at the cost of higher regeneration energy and potentially greater corrosion concerns, the enhanced CO₂ removal efficiency and higher capacity can be decisive factors in process design.
Future research, including pilot plant studies, is essential to fully quantify the operational trade-offs and optimize the use of these advanced amine solvents in next-generation acid gas removal technologies.
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Siri NGL. (2015). Acid Gas Removal from Natural Gas with N-Methyldiethanolamine (MDEA): A Case Study. Journal of Materials Science and Surface Engineering. [Link]
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ResearchGate. (n.d.). CO2 capture by methyldiethanolamine (MDEA) aqueous solution. [Link]
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ACS Publications. (n.d.). Physicochemical properties important for carbon dioxide absorption in aqueous methyldiethanolamine. Journal of Chemical & Engineering Data. [Link]
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ResearchGate. (2018). Experimental investigation on efficient carbon dioxide capture using piperazine (PZ) activated aqueous methyldiethanolamine (MDEA) solution in a packed column. [Link]
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OSTI.GOV. (1986). Simultaneous absorption of H2S and Co2 into aqueous methyldiethanolamine. [Link]
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John M. Campbell & Co. (2014). Gas Sweetening-Part 1: Comparison of Amines. [Link]
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UKnowledge. (2013). Solvent and Method for Removal of an Acid Gas from a Fluid Stream. [Link]
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ResearchGate. (2019). CO2 capture as bicarbonate using DMAPA with incorporation of surface activity. [Link]
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ResearchGate. (n.d.). Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO 2 Capture. [Link]
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ResearchGate. (2015). Physicochemical and Thermodynamic Analysis on Aqueous 2-Amino-2-Methyl-1-Propanol for Carbon Capture. [Link]
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ResearchGate. (2007). Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1,3-propanediol and carbonyl sulphide. [Link]
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Semantic Scholar. (2008). Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique. [Link]
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ResearchGate. (2018). Multi-criteria analyses of two solvent and one low-temperature concepts for acid gas removal from natural gas. [Link]
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ResearchGate. (n.d.). Comparison study of activators performance for MDEA solution of acid gases capturing from natural gas: Simulation-based on a real plant. [Link]
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ResearchGate. (2008). Reaction Kinetics of CO 2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique. [Link]
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A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 2-Amino-1-dimethylaminopropane by HPLC
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety profile. For chiral molecules like 2-Amino-1-dimethylaminopropane, a versatile building block, ensuring enantiomeric purity is a cornerstone of quality control. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the enantiomeric purity of this analyte. We will move beyond mere protocols to explore the underlying principles, justify experimental choices, and present a framework for robust method validation, empowering researchers to not only execute but also to innovate.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological properties. The classic, tragic example of thalidomide underscores this principle. Consequently, regulatory bodies worldwide mandate stringent control and accurate measurement of the enantiomeric composition of chiral drug substances. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task due to its high resolution, sensitivity, and reproducibility.[1][2]
Strategic Approaches to Chiral Separation by HPLC
The separation of enantiomers, which possess identical physical properties in an achiral environment, presents a unique challenge. HPLC overcomes this by introducing a chiral element into the chromatographic system. There are two primary strategies for achieving this for a molecule like this compound.
The Overall Workflow
The process of validating enantiomeric purity is a systematic endeavor. It begins with selecting the appropriate chiral separation strategy and culminates in a comprehensive validation of the chosen analytical method to prove its fitness for purpose.
Sources
A Senior Application Scientist's Guide to the Synthesis of 1-(Dimethylamino)propan-2-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Dimethylamino)propan-2-amine, a vicinal diamine, is a valuable building block in synthetic organic chemistry, finding potential applications in the development of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. Its structure, featuring both a tertiary and a primary amine, offers multiple sites for chemical modification, making it an attractive scaffold for creating diverse molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community.
This guide provides an in-depth comparison of the most plausible synthetic routes to 1-(Dimethylamino)propan-2-amine. As a Senior Application Scientist, my focus is to not only present detailed experimental protocols but also to dissect the underlying chemical principles and practical considerations of each approach. We will explore two primary strategies: the reductive amination of a ketone precursor and the nucleophilic substitution of a halogenated intermediate.
Performance Comparison of Synthetic Routes
The selection of an optimal synthesis route for 1-(Dimethylamino)propan-2-amine is contingent on several factors, including desired scale, available starting materials, and the importance of stereochemical control. Below is a comparative summary of the two primary synthetic strategies discussed in this guide.
| Performance Metric | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Starting Material | 1-(Dimethylamino)-2-propanone | 1-(Dimethylamino)-2-chloropropane |
| Key Reagents | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Ammonia or an ammonia equivalent |
| Typical Yield | Moderate to High (estimated) | Moderate to High (estimated) |
| Purity | Generally high, requires purification to remove catalyst and byproducts | Potentially high, may require separation from over-alkylation products |
| Reaction Conditions | Mild to moderate temperature and pressure | Moderate temperature and pressure |
| Key Advantages | Direct formation of the primary amine, potential for one-pot procedures | Utilizes a readily accessible intermediate from the corresponding amino alcohol |
| Key Disadvantages | Availability and stability of the ketone precursor, potential for over-alkylation | Potential for competing elimination reactions, formation of multiple substitution products |
Route 1: Reductive Amination of 1-(Dimethylamino)-2-propanone
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1][2] This approach involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.[3] In the context of synthesizing 1-(Dimethylamino)propan-2-amine, the logical precursor is 1-(Dimethylamino)-2-propanone.
Diagram of the Reductive Amination Pathway
Caption: Reductive amination of 1-(dimethylamino)-2-propanone.
Scientific Rationale and Experimental Considerations
The reaction proceeds via the initial formation of a hemiaminal upon the nucleophilic attack of ammonia on the carbonyl carbon of 1-(dimethylamino)-2-propanone. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced to the final diamine product. The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is selective for the reduction of the iminium ion over the starting ketone.[4] Alternatively, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel can be employed.[5]
The pH of the reaction medium is a crucial parameter. Mildly acidic conditions are often employed to facilitate both the formation of the iminium intermediate and the subsequent reduction. However, strongly acidic conditions can lead to the protonation of the ammonia, reducing its nucleophilicity.
Detailed Experimental Protocol (Conceptual)
-
Reaction Setup: To a solution of 1-(dimethylamino)-2-propanone (1.0 eq.) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, 1.5-2.0 eq.).
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a suitable acid (e.g., acetic acid).
-
Addition of Reducing Agent: Add the reducing agent (e.g., sodium cyanoborohydride, 1.2 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Route 2: Nucleophilic Substitution of 1-(Dimethylamino)-2-chloropropane
This synthetic route leverages the well-established transformation of amino alcohols into their corresponding chloro-derivatives, followed by a nucleophilic substitution with an amine source. The starting material, 1-(dimethylamino)-2-propanol, is commercially available or can be synthesized from propylene oxide and dimethylamine.[6]
Diagram of the Nucleophilic Substitution Pathway
Caption: Synthesis via nucleophilic substitution.
Scientific Rationale and Experimental Considerations
The first step involves the conversion of the hydroxyl group of 1-(dimethylamino)-2-propanol into a good leaving group, typically a chloride, using a chlorinating agent like thionyl chloride (SOCl₂).[7][8] This reaction proceeds to form the hydrochloride salt of 1-(dimethylamino)-2-chloropropane.
The subsequent step is a nucleophilic substitution reaction where the chloride is displaced by ammonia.[9] A large excess of ammonia is typically used to favor the formation of the primary amine and to minimize the formation of secondary and tertiary amine byproducts resulting from the reaction of the product with the starting chloro-intermediate. The reaction is usually carried out under pressure in a sealed vessel to maintain a sufficient concentration of ammonia.
Detailed Experimental Protocol (Conceptual)
Step 1: Synthesis of 1-(Dimethylamino)-2-chloropropane Hydrochloride [7]
-
Reaction Setup: In a fume hood, cautiously add thionyl chloride (1.2 eq.) to a cooled (0 °C) solution of 1-(dimethylamino)-2-propanol (1.0 eq.) in a suitable solvent like dichloromethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for a specified period until the reaction is complete (monitored by TLC or GC).
-
Isolation: Cool the reaction mixture and collect the precipitated 1-(dimethylamino)-2-chloropropane hydrochloride by filtration. Wash the solid with cold solvent and dry under vacuum.
Step 2: Amination of 1-(Dimethylamino)-2-chloropropane
-
Reaction Setup: Place the 1-(dimethylamino)-2-chloropropane hydrochloride (1.0 eq.) in a pressure vessel.
-
Addition of Ammonia: Add a large excess of a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).
-
Reaction: Seal the vessel and heat the mixture to a temperature typically ranging from 80 to 120 °C. The reaction is maintained at this temperature for several hours.
-
Workup: After cooling the vessel to room temperature, carefully vent the excess ammonia.
-
Isolation: Remove the solvent under reduced pressure. Treat the residue with a strong base (e.g., NaOH) to liberate the free diamine.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation.
Conclusion
Both the reductive amination and the nucleophilic substitution routes offer viable pathways for the synthesis of 1-(dimethylamino)propan-2-amine. The choice between these methods will largely depend on the availability of the starting materials and the desired scale of the synthesis.
The reductive amination route is elegant and potentially more atom-economical if a one-pot procedure can be optimized. However, the synthesis and stability of the 1-(dimethylamino)-2-propanone precursor may present challenges.
The nucleophilic substitution route, while involving an additional step, starts from the more readily available 1-(dimethylamino)-2-propanol. The key challenge in this route is controlling the selectivity of the amination step to maximize the yield of the desired primary amine and minimize over-alkylation.
Further research and process optimization are necessary to determine the most efficient and cost-effective method for the large-scale production of this versatile diamine.
References
-
Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]
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2-Propanol, 1-(dimethylamino)- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]
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Reductive amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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2-Propanol, 1-(dimethylamino)- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents. (n.d.).
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents. (n.d.).
-
Cas 108-16-7,1-Dimethylamino-2-propanol | lookchem. (n.d.). Retrieved January 4, 2026, from [Link]
-
dimethyl isopropanolamine 2-propanol, 1,1-(dimethylamino) - The Good Scents Company. (n.d.). Retrieved January 4, 2026, from [Link]
-
1-Dimethylamino-2-propanol - Mallak Specialties Pvt Ltd. (n.d.). Retrieved January 4, 2026, from [Link]
-
Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. (2013). Retrieved January 4, 2026, from [Link]
- US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides - Google Patents. (n.d.).
- CN111153807B - Preparation method of N, N-dimethylamino chloropropane hydrochloride. (n.d.).
-
1-Dimethylamino-2-chloropropane, (R)- | C5H12ClN | CID 6994094 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
Solved Post-Lab Report 10: Reductive Amination 7. Complete | Chegg.com. (2021). Retrieved January 4, 2026, from [Link]
- EP0065709A1 - Process for the purification of N,N-dimethylamino-propyl amine - Google Patents. (n.d.).
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1,2-Diaminopropane - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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Product ratios a and yields obtained after reductive amination b... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
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(PDF) Boron reagents for reductive amination - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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2-Propanone, 1-(dimethylamino)- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]
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The Industrial Catalyst Landscape: An Economic and Performance Analysis of 2-Amino-1-dimethylaminopropane
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Tertiary Amine Catalysts in Polymer Production
In the competitive landscape of industrial polymer production, the selection of an appropriate catalyst is a critical decision that directly impacts reaction efficiency, final product properties, and overall manufacturing cost. Among the diverse array of catalysts, tertiary amines play a pivotal role, particularly in the synthesis of polyurethanes and the curing of epoxy resins. This guide provides an in-depth economic and performance analysis of a specific tertiary amine, 2-Amino-1-dimethylaminopropane (also known as N,N-Dimethyl-1,2-propanediamine), in comparison to other commonly used alternatives.
Introduction to this compound as an Industrial Catalyst
This compound is a diamine featuring both a primary and a tertiary amine group. This bifunctional nature makes it a candidate for use as a reactive catalyst in polymer systems. In industrial applications, it is primarily utilized as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins.[1] Its molecular structure influences its basicity and steric hindrance, which are key determinants of its catalytic activity.
Tertiary amine catalysts, in general, accelerate the polymerization process by activating either the isocyanate or the polyol component in polyurethane systems, or by promoting the ring-opening of the epoxy group in resin formulations.[2] The choice of a specific tertiary amine catalyst can significantly affect the reaction kinetics, including the gelation and blowing reactions in polyurethane foams, and ultimately dictates the physical and mechanical properties of the final product.[2]
The Economic Imperative of Catalyst Selection
The economic viability of an industrial chemical process is intricately linked to the efficiency of its catalytic system. An optimal catalyst can lead to substantial cost savings through several mechanisms:
-
Reduced Energy Consumption: By lowering the activation energy of the reaction, catalysts can reduce the need for high temperatures and pressures, leading to significant energy savings.
-
Faster Reaction Times: Increased reaction rates translate to shorter production cycles, higher throughput, and more efficient use of manufacturing infrastructure.
-
Improved Product Quality and Reduced Waste: A selective catalyst can minimize the formation of unwanted byproducts, leading to a higher yield of the desired product and reducing the costs associated with purification and waste disposal.
Performance Comparison with Alternative Tertiary Amine Catalysts
A direct, quantitative comparison of this compound with other tertiary amine catalysts is challenging due to the limited availability of published experimental data for this specific compound. However, we can infer its potential performance characteristics by examining the well-documented properties of commonly used alternatives in polyurethane and epoxy applications.
Polyurethane Foam Production
In polyurethane foam production, a delicate balance between the "blowing" reaction (water and isocyanate to form CO2) and the "gelling" reaction (polyol and isocyanate to form the polymer backbone) is crucial. Tertiary amine catalysts are often categorized based on their selectivity towards one of these reactions.
Commonly Used Tertiary Amine Catalysts:
-
Triethylenediamine (TEDA): A highly active, well-balanced catalyst for both blowing and gelling reactions. It is widely used in a variety of polyurethane foam applications.
-
Bis(2-dimethylaminoethyl)ether (BDMAEE): A strong blowing catalyst, often used in combination with a gelling catalyst to fine-tune the foam-forming process.
-
N,N-Dimethylcyclohexylamine (DMCHA): A strong gelling catalyst, commonly used in the production of rigid polyurethane foams.
-
Pentamethyldiethylenetriamine (PMDETA): A versatile catalyst that can be used in both flexible and rigid foam formulations.
While specific experimental data for this compound is not available, its structure suggests it would possess catalytic activity. The presence of a primary amine group also introduces the possibility of it acting as a reactive catalyst, becoming incorporated into the polymer backbone. This could potentially reduce volatile organic compound (VOC) emissions from the final product, a growing concern in the industry.[3]
Table 1: General Comparison of Tertiary Amine Catalysts in Polyurethane Foam Production
| Catalyst | Primary Function | Key Characteristics |
| Triethylenediamine (TEDA) | Balanced Blowing & Gelling | High activity, industry standard. |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Strong Blowing | Promotes CO2 formation. |
| N,N-Dimethylcyclohexylamine (DMCHA) | Strong Gelling | Builds polymer network viscosity. |
| This compound | Presumed Catalytic/Reactive | Potential for low VOC emissions due to primary amine group. |
Epoxy Resin Curing
In epoxy resin systems, tertiary amines can act as either catalysts for homopolymerization or as co-curing agents with other hardeners. They function by initiating the anionic polymerization of the epoxy resin. The selection of the amine affects the curing speed, exotherm, and the final properties of the cured resin.
Commonly Used Curing Agents and Catalysts:
-
Aliphatic Amines (e.g., Diethylenetriamine - DETA): Act as primary curing agents, reacting directly with the epoxy groups.
-
Aromatic Amines (e.g., Methylene dianiline - MDA): Provide high-temperature resistance and excellent chemical resistance to the cured epoxy.
-
Tertiary Amines (e.g., Tris(dimethylaminomethyl)phenol - DMP-30): Often used as accelerators to speed up the curing process in combination with other hardeners.
This compound has been identified as a curing agent in industrial epoxy formulations, such as those used at the Oak Ridge K-25 facility.[1] Its combination of a primary and tertiary amine suggests it could function both as a direct reactant and as a catalytic accelerator, potentially offering a unique curing profile.
Experimental Protocols for Catalyst Performance Evaluation
To conduct a rigorous comparative analysis, the following experimental protocols are recommended.
Evaluation in Polyurethane Foam Production
Objective: To compare the catalytic activity and its effect on the physical properties of polyurethane foam for this compound and a standard catalyst (e.g., TEDA).
Methodology:
-
Formulation: Prepare a standard flexible polyurethane foam formulation consisting of a polyether polyol, water, a silicone surfactant, and toluene diisocyanate (TDI).
-
Catalyst Addition: In separate experiments, add equimolar amounts of this compound and TEDA to the formulation.
-
Reactivity Measurement: Monitor the cream time, gel time, and tack-free time for each formulation.
-
Foam Properties Analysis: After curing, measure the density, compression set, tensile strength, and elongation of the resulting foam samples.
Caption: Workflow for evaluating the performance of amine catalysts in polyurethane foam production.
Evaluation in Epoxy Resin Curing
Objective: To compare the curing characteristics and thermomechanical properties of an epoxy resin cured with this compound versus a standard amine curing agent (e.g., DETA).
Methodology:
-
Formulation: Prepare an epoxy resin formulation based on a standard Bisphenol A diglycidyl ether (DGEBA) resin.
-
Curing Agent Addition: Add stoichiometric amounts of this compound and DETA to the resin in separate experiments.
-
Curing Profile Analysis: Use Differential Scanning Calorimetry (DSC) to determine the onset of cure, peak exotherm temperature, and total heat of reaction.
-
Thermomechanical Properties: After curing, use Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg) and storage modulus of the cured samples.
Caption: Workflow for evaluating the performance of amine curing agents in epoxy resin systems.
Conclusion and Future Outlook
This compound presents an interesting profile for industrial applications as a tertiary amine catalyst and curing agent. Its dual functionality with both primary and tertiary amine groups suggests potential for unique reactivity and the ability to be incorporated into the polymer matrix, which could lead to products with lower VOC emissions.
However, a significant gap exists in the publicly available literature regarding its specific performance data and economic standing compared to more conventional tertiary amine catalysts. The lack of direct comparative studies necessitates a call for further research to fully elucidate its potential benefits and drawbacks. The experimental protocols outlined in this guide provide a framework for such investigations.
For researchers and drug development professionals, understanding the principles of tertiary amine catalysis can inform the selection of reagents and the design of novel polymers. As the chemical industry continues to evolve towards more sustainable and cost-effective processes, a thorough evaluation of all potential catalytic options, including lesser-known compounds like this compound, will be essential for driving innovation.
References
- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023).
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
- The Importance of Amine Catalysts in Polyurethane Foam Manufacturing. (n.d.).
- Exploring Epoxy Use at the Oak Ridge K-25 Facility and New Concerns about Neurotoxic Risks. (n.d.). Clark Digital Commons.
- How Do Tertiary Amine Catalysts Optimize Polyurethane Foam Production? (2025).
- Reaction principle of tertiary amine c
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A Comparative Guide to the Corrosion Effects of 2-Amino-1-dimethylaminopropane and Other Amines on Various Metals
This guide provides a comprehensive analysis of the corrosive effects of various amines, with a particular focus on 2-Amino-1-dimethylaminopropane, on common industrial metals. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to offer a clear comparison of performance and to elucidate the underlying principles of amine-induced corrosion and inhibition.
Introduction: The Duality of Amines in Industrial Processes
Amines are indispensable in a multitude of industrial applications, from gas sweetening and carbon capture to pharmaceuticals and coatings. Their basicity and nucleophilic nature make them highly effective for neutralizing acidic compounds and as building blocks for complex molecules. However, these same properties can also lead to significant corrosion of metallic equipment, posing risks to operational integrity and safety. This guide delves into the corrosion characteristics of several key amines, offering a comparative framework to aid in material selection and process optimization. While direct quantitative corrosion data for this compound is not extensively available in published literature, we will draw upon data from its close structural analog, 2-amino-2-methyl-1-propanol (AMP), a sterically hindered amino alcohol, to provide a robust and scientifically grounded comparison.
Comparative Corrosion Performance of Amines on Carbon Steel
Carbon steel is a ubiquitous material in industrial infrastructure due to its strength and cost-effectiveness. However, it is susceptible to corrosion in aqueous amine solutions, particularly in the presence of dissolved acid gases like carbon dioxide (CO₂). The type of amine plays a critical role in the rate and nature of this corrosion.
Generally, the corrosivity of alkanolamines to carbon steel in CO₂-rich environments follows this trend:
Primary Amines (e.g., MEA) > Sterically Hindered/Secondary Amines (e.g., AMP, DEA) > Tertiary Amines (e.g., MDEA) [1]
This trend is primarily attributed to the stability of the carbamate formed upon reaction with CO₂ and the amine's ability to form protective films on the metal surface.
| Amine | Chemical Structure | Class | Typical Corrosion Rate on Carbon Steel (mm/year) | Notes |
| Monoethanolamine (MEA) | HOCH₂CH₂NH₂ | Primary | 3.5 - 4.2 | High corrosion rates due to the formation of stable carbamates that contribute to the corrosive environment.[1][2] |
| Diethanolamine (DEA) | (HOCH₂CH₂)₂NH | Secondary | ~2.3 | Less corrosive than MEA. |
| Methyldiethanolamine (MDEA) | (HOCH₂CH₂)₂NCH₃ | Tertiary | ~0.9 - 1.7 | Significantly less corrosive than primary and secondary amines due to its reaction mechanism with CO₂ which is less prone to forming corrosive carbamates.[1][2] |
| 2-Amino-2-methyl-1-propanol (AMP) | (CH₃)₂C(NH₂)CH₂OH | Sterically Hindered Primary | ~3.2 | Exhibits lower corrosion rates than MEA due to steric hindrance affecting carbamate stability. It is known to form a protective siderite (FeCO₃) layer on the steel surface.[2][3][4] |
| Piperazine (PZ) | C₄H₁₀N₂ | Cyclic Secondary | Lower than MEA & AMP | Often used as a promoter with other amines. Can form a protective siderite film.[4] |
| This compound | (CH₃)₂NCH₂CH(NH₂)CH₃ | - | Not available, estimated to be similar to or slightly lower than AMP | As a sterically hindered primary amine with a tertiary amine group, it is expected to exhibit good corrosion inhibition properties, likely through the formation of a protective surface film. The presence of the tertiary amine group may further reduce its corrosivity compared to AMP. |
Note: Corrosion rates are highly dependent on specific process conditions such as temperature, CO₂ loading, amine concentration, and fluid velocity. The values presented are for comparative purposes under typical CO₂ capture conditions (e.g., 80°C, CO₂ saturation).
Corrosion Effects on Other Metals
Stainless Steel
Stainless steels, with their protective chromium oxide layer, generally exhibit superior corrosion resistance compared to carbon steel in amine service. However, they are not entirely immune, especially at elevated temperatures and in the presence of certain contaminants. The choice between different grades of stainless steel (e.g., 304L vs. 316L) depends on the specific amine and the operating environment. In many amine systems, stainless steel is used for critical components where the higher corrosion resistance justifies the increased cost.
Copper and Copper Alloys
Copper and its alloys can be susceptible to corrosion in amine solutions, particularly under aerated conditions. Amines can form soluble complexes with copper ions, which can accelerate the corrosion process by shifting the equilibrium of the copper dissolution reaction.[5][6][7] This is a critical consideration in systems where copper components are present, such as in some heat exchangers. The corrosivity is influenced by the amine's concentration, the pH of the solution, and the presence of oxygen.[5][6]
Mechanistic Insights into Amine Corrosion and Inhibition
The corrosion of metals in aqueous amine solutions, especially in the presence of CO₂, is an electrochemical process. The primary anodic reaction is the dissolution of iron (or other metals), while the cathodic reactions involve the reduction of species like protons and bicarbonate ions.
The Role of this compound and Other Amino Alcohols as Corrosion Inhibitors
Amino alcohols, including our target compound and its analog AMP, function as effective corrosion inhibitors through a multi-faceted mechanism:
-
Formation of a Protective Film: These molecules adsorb onto the metal surface, creating a physical barrier that isolates the metal from the corrosive environment.[8] The nitrogen and oxygen atoms in the amino alcohol structure act as adsorption centers, donating lone pair electrons to the vacant d-orbitals of the metal atoms.
-
Displacement of Corrosive Species: The adsorbed amino alcohol molecules can displace aggressive ions, such as chloride, from the metal surface, thereby mitigating localized corrosion.
-
Promotion of Passivation: In CO₂-containing environments, sterically hindered and tertiary amines like AMP and MDEA facilitate the precipitation of a stable siderite (FeCO₃) layer on carbon steel.[3][4] This passive film is highly protective and significantly reduces the corrosion rate. It is highly probable that this compound would promote a similar protective layer.
The following diagram illustrates the general mechanism of corrosion inhibition by amino alcohols on a steel surface.
Caption: Mechanism of corrosion inhibition by amino alcohols on a steel surface.
Experimental Protocols for Evaluating Amine Corrosion
To obtain reliable and comparable data on the corrosivity of different amines, standardized experimental procedures are essential. The following are detailed methodologies for three common techniques used in corrosion science.
Weight Loss Method (Gravimetric Testing)
This is a fundamental and widely used method for determining the average corrosion rate over a period of time.
Objective: To measure the mass loss of a metal coupon exposed to a corrosive amine solution.
Materials:
-
Metal coupons (e.g., carbon steel, copper) of known dimensions and surface area.
-
Corrosive amine solution of known concentration.
-
Thermostatically controlled bath or autoclave.
-
Analytical balance (accurate to 0.1 mg).
-
Polishing papers (various grits).
-
Degreasing solvent (e.g., acetone).
-
Inhibited acid solution for cleaning (e.g., hydrochloric acid with an appropriate inhibitor).
Procedure:
-
Coupon Preparation: a. Measure the dimensions of the metal coupon and calculate its total surface area. b. Polish the coupon surfaces with progressively finer grits of polishing paper to achieve a uniform finish. c. Degrease the coupon by sonicating in acetone, followed by rinsing with deionized water and drying. d. Weigh the prepared coupon to the nearest 0.1 mg and record this as the initial weight (W_initial).
-
Exposure: a. Immerse the coupon in the amine test solution within a sealed vessel. Ensure the coupon is fully submerged and not in contact with other coupons or the vessel walls. b. Place the vessel in a temperature-controlled environment (e.g., an oven or water bath) for the desired test duration (e.g., 7, 14, or 28 days).
-
Post-Exposure Cleaning and Weighing: a. At the end of the exposure period, carefully remove the coupon from the solution. b. Clean the coupon to remove corrosion products according to standard procedures (e.g., ASTM G1). This typically involves immersion in an inhibited acid solution to dissolve the corrosion products without significantly attacking the base metal. c. Rinse the cleaned coupon with deionized water, dry it thoroughly, and reweigh it to obtain the final weight (W_final).
-
Corrosion Rate Calculation: a. Calculate the weight loss (ΔW) = W_initial - W_final. b. Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR (mm/y) = (ΔW × 8760) / (A × T × ρ) where:
-
ΔW is the weight loss in grams.
-
A is the surface area of the coupon in cm².
-
T is the exposure time in hours.
-
ρ is the density of the metal in g/cm³.
-
8760 is the number of hours in a year.
-
Caption: Workflow for the weight loss corrosion testing method.
Potentiodynamic Polarization
This electrochemical technique provides rapid information about the corrosion rate and the mechanism of corrosion (i.e., whether an inhibitor affects the anodic or cathodic reaction, or both).
Objective: To measure the relationship between the applied potential and the resulting current density to determine the corrosion current (I_corr).
Materials:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working electrode (the metal sample).
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Counter electrode (e.g., platinum or graphite).
-
-
Test solution (amine solution).
Procedure:
-
Setup: a. Prepare the working electrode by mounting the metal sample in an appropriate holder, leaving a known surface area exposed. b. Assemble the three-electrode cell with the test solution. c. Immerse the electrodes in the solution and allow the system to stabilize until a steady open-circuit potential (OCP) is reached.
-
Measurement: a. The potentiostat applies a potential scan, typically starting from a potential slightly cathodic to the OCP and sweeping in the anodic direction. b. The resulting current is measured as a function of the applied potential.
-
Data Analysis (Tafel Extrapolation): a. Plot the logarithm of the absolute current density (log |i|) versus the applied potential (E). This is known as a Tafel plot. b. Identify the linear regions (Tafel regions) of the anodic and cathodic branches of the polarization curve. c. Extrapolate these linear regions back to the corrosion potential (E_corr). The current density at the intersection point is the corrosion current density (i_corr).
-
Corrosion Rate Calculation: a. Calculate the corrosion rate from i_corr using Faraday's law: CR (mm/y) = (i_corr × M × 3.27) / (n × ρ) where:
-
i_corr is the corrosion current density in µA/cm².
-
M is the atomic weight of the metal in g/mol .
-
n is the number of electrons transferred in the dissolution reaction.
-
ρ is the density of the metal in g/cm³.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process, including the properties of protective films and the kinetics of the electrochemical reactions.
Objective: To characterize the electrochemical interface by applying a small amplitude AC potential signal and measuring the resulting current response over a range of frequencies.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization).
Procedure:
-
Setup: a. The experimental setup is identical to that for potentiodynamic polarization. The system is allowed to stabilize at the OCP.
-
Measurement: a. A small sinusoidal AC potential perturbation (typically 5-10 mV) is applied to the working electrode at various frequencies (e.g., from 100 kHz down to 10 mHz). b. The resulting AC current response is measured, and the impedance (Z) is calculated at each frequency.
-
Data Analysis: a. The impedance data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). b. The data is then fitted to an equivalent electrical circuit model that represents the physical and chemical processes occurring at the electrode-electrolyte interface. c. Key parameters obtained from the model, such as the charge transfer resistance (R_ct), are inversely proportional to the corrosion rate. A higher R_ct indicates better corrosion resistance.
Conclusion
The selection of an appropriate amine for an industrial process requires a careful balance of its performance characteristics, including its reactivity, stability, and its corrosive effects on process equipment. While primary amines like MEA are highly reactive, they are also the most corrosive to carbon steel. Tertiary and sterically hindered amines, such as MDEA and AMP, offer a significant advantage in terms of reduced corrosivity, primarily through their ability to promote the formation of protective siderite films.
Based on its structural similarity to AMP, This compound is anticipated to be a low-corrosion amine, likely outperforming primary and secondary amines in carbon steel applications. Its sterically hindered primary amine group, combined with a tertiary amine group, suggests a propensity for forming stable, protective surface layers, thus mitigating corrosion. However, for critical applications, it is imperative to conduct experimental testing under process-specific conditions to precisely quantify its corrosion profile and confirm its suitability for the intended service. The experimental protocols detailed in this guide provide a robust framework for such evaluations.
References
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Investigating Copper Corrosion and Electrocatalytic Behavior in Amine-Based Reactive CO 2 capture Systems in Aprotic Electrolyte. (2025). ResearchGate. [Link]
-
Impedance analysis of film-forming amines for the corrosion protection of a carbon steel. (2025). ResearchGate. [Link]
-
Polarization and impedance methods in corrosion inhibition study of carbon steel by amines in petroleum–water mixtures. (2025). ResearchGate. [Link]
-
Corrosion of Stainless and Carbon Steel in Aqueous Amine for CO2 Capture. (n.d.). The University of Texas at Austin. [Link]
-
Evaluation of 2-Dimethylaminopropionamidoantipyrine as a Corrosion Inhibitor for Mild Steel in HCl Solution: A Combined Experimental and Theoretical Study. (n.d.). Progress in Color, Colorants and Coatings. [Link]
-
Corrosivity of Amine-Based Absorbents for CO 2 Capture. (2025). ResearchGate. [Link]
-
Copper Dissolution in Ammonia Solutions: Identification of the Mechanism at Low Overpotentials. (2025). ResearchGate. [Link]
-
Secondary amines as copper corrosion inhibitors in acid media. (2025). ResearchGate. [Link]
-
Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (n.d.). KoreaScience. [Link]
-
Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2025). ResearchGate. [Link]
-
Corrosion tests using the weight loss method: (a) the amine solution... (n.d.). ResearchGate. [Link]
-
Amine Structure Governs Corrosion Rates of Copper Catalysts in Electrochemical Reactive Capture of CO2. (2025). Oak Ridge National Laboratory. [Link]
-
The effect of CO2-loaded amine solvents on the corrosion of a carbon steel stripper. (2016). ScienceDirect. [Link]
-
Evaluation of 2-Dimethylaminopropionamidoantipyrine as a Corrosion Inhibitor for Mild Steel in HCl Solution: A Combined Experimental and Theoretical Study. (2024). ResearchGate. [Link]
-
Illustration of the testing set-up used for potentiodynamic polarization study. (n.d.). ResearchGate. [Link]
-
Dimethylisopropanolamine, Technical Grade, Liquid, 375 lb Drum. (n.d.). Univar Solutions. [Link]
-
Corrosion of Stainless and Carbon Steel in Aqueous Piperazine for CO2 Capture. (n.d.). University Blog Service. [Link]
-
Formation of Self-Assembled Anticorrosion Films on Different Metals. (2020). PMC. [Link]
-
Corrosion Investigation of Carbon Steel in Different Amine-Based CO2 Removal System. (2025). International Journal of Electrochemical Science. [Link]
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A Multi-Spectroscopic Approach for the Definitive Structural Validation of 2-Amino-1-dimethylaminopropane
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realms of chemical synthesis and pharmaceutical development, the precise structural identity of a molecule is paramount. The confirmation of a chemical structure is a foundational step that underpins all subsequent research, ensuring the reliability of experimental outcomes and the safety of potential therapeutic agents.[1] This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous validation of the 2-Amino-1-dimethylaminopropane structure.
The challenge lies not only in confirming the presence of the required functional groups but also in definitively establishing their connectivity. This is particularly critical when synthetic routes can potentially yield a variety of structurally similar isomers. This guide will compare the expected spectroscopic data of this compound with that of plausible isomeric alternatives, demonstrating a robust methodology for its positive identification. We will leverage the synergistic power of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical system.[2][3]
The Isomeric Challenge: Distinguishing this compound
The structure of this compound features a propane backbone with a primary amine at the C2 position and a tertiary dimethylamino group at the C1 position. During synthesis, side reactions or alternative reaction pathways could lead to the formation of several isomers. For this guide, we will focus on comparing our target molecule with two challenging and plausible isomers:
-
This compound (Target Molecule): (CH₃)₂N-CH₂-CH(NH₂)-CH₃
-
N,N-dimethyl-1,2-propanediamine (Isomer 1): H₂N-CH₂-CH(N(CH₃)₂)-CH₃
-
N¹,N¹-dimethyl-1,3-propanediamine (Isomer 2): (CH₃)₂N-CH₂-CH₂-CH₂-NH₂
Each of these molecules has the same molecular formula (C₅H₁₄N₂) and molecular weight (102.18 g/mol ), making them indistinguishable by mass alone. However, their unique atomic arrangements give rise to distinct spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule.[4] By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular structure with high confidence.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected Spectrum for this compound:
-
A (6H, singlet): A single, strong peak corresponding to the six equivalent protons of the two methyl groups on the tertiary nitrogen (-N(CH₃)₂) at approximately δ 2.2-2.4 ppm . This signal is a singlet because there are no adjacent protons to couple with.
-
B (2H, multiplet): The two protons on C1 (-CH₂-) are diastereotopic due to the adjacent chiral center at C2. They will appear as a complex multiplet, likely two distinct signals, in the range of δ 2.3-2.7 ppm .
-
C (1H, multiplet): The single proton on C2 (-CH(NH₂)-) is coupled to the protons on C1 and C3, resulting in a multiplet around δ 2.8-3.1 ppm . Its position is shifted downfield due to the direct attachment of the electron-withdrawing primary amine group.[4]
-
D (3H, doublet): The three protons of the methyl group at C3 (-CH₃) are coupled to the single proton on C2, producing a distinct doublet at approximately δ 1.0-1.2 ppm .
-
E (2H, broad singlet): The two protons of the primary amine (-NH₂) will appear as a broad singlet with a variable chemical shift, typically between δ 0.5-4.0 ppm . This peak will disappear upon the addition of a few drops of D₂O, a key confirmatory test for labile protons.[5]
Comparative Analysis:
-
Isomer 1 (N,N-dimethyl-1,2-propanediamine): Would show a -N(CH₃)₂ singlet, but the -CH(N)-CH₃ proton would be a multiplet further downfield, and the terminal -CH₂NH₂ protons would show a different splitting pattern.
-
Isomer 2 (N¹,N¹-dimethyl-1,3-propanediamine): Would exhibit a characteristic triplet for the protons on C1 (adjacent to CH₂) and another triplet for the protons on C3 (adjacent to CH₂), with a multiplet for the central C2 protons. The clear doublet for a methyl group seen in our target molecule would be absent.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule.
Expected Spectrum for this compound: The molecule's asymmetry means all five carbon atoms are chemically distinct and will produce five separate signals.
-
N(CH₃)₂: ~δ 45 ppm
-
C1 (-CH₂-): ~δ 60-65 ppm (deshielded by the adjacent tertiary amine)
-
C2 (-CH-): ~δ 50-55 ppm (deshielded by the primary amine)[4]
-
C3 (-CH₃): ~δ 18-22 ppm
Comparative Analysis:
-
Isomer 1: Would also show five distinct carbon signals, but the chemical shifts for the carbons in the propane backbone would differ significantly due to the different placement of the nitrogen substituents.
-
Isomer 2: Would also show five signals, with the key difference being the chemical shifts of the three backbone carbons, reflecting their different positions relative to the two amine groups.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified amine sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence with a 30-45° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A higher sample concentration (20-50 mg) may be required for a good signal-to-noise ratio.
-
D₂O Shake (optional but recommended): After acquiring the initial ¹H NMR spectrum, add 2-3 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum to confirm the identity of the N-H protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For validating this compound, it provides definitive evidence for the presence of a primary amine.
Expected Spectrum for this compound:
-
N-H Stretch (Primary Amine): Two distinct, medium-intensity peaks will be observed in the 3300-3500 cm⁻¹ region. This two-peak pattern is a hallmark of a primary (-NH₂) group, corresponding to the symmetric and asymmetric stretching vibrations.[6]
-
C-H Stretch (sp³): Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).
-
N-H Bend (Scissoring): A medium to strong absorption in the range of 1590-1650 cm⁻¹ is characteristic of a primary amine.[7]
-
C-N Stretch: One or more absorptions in the fingerprint region (1000-1250 cm⁻¹ ) corresponding to the C-N bonds of both the primary and tertiary amines.[5]
Comparative Analysis: The key diagnostic feature is the N-H stretching region.
-
Isomer 1 & 2: As primary amines, they would also show two N-H stretching peaks. IR spectroscopy alone cannot easily distinguish between these isomers but can rule out others.
-
Alternative with Secondary Amine (e.g., N,N'-dimethyl-1,2-propanediamine): This isomer would exhibit only one N-H stretching peak in the 3300-3500 cm⁻¹ region, making it easily distinguishable.
-
Alternative with only Tertiary Amines: Would show a complete absence of peaks in the N-H stretching region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern.
Expected Spectrum for this compound:
-
Molecular Ion (M⁺): The molecular formula is C₅H₁₄N₂. The molecular weight is 102.18. The mass spectrum will show a molecular ion peak at m/z = 102 . The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule .[5]
-
Fragmentation Pattern: Amines characteristically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) to form a stable, resonance-stabilized iminium cation. For our target molecule, two primary alpha-cleavage pathways exist:
-
Pathway A (Base Peak): Cleavage between C1 and C2 results in the loss of a •CH(NH₂)CH₃ radical. This forms the highly stable [(CH₃)₂N=CH₂]⁺ fragment, which is expected to be the base peak at m/z = 58 .
-
Pathway B: Cleavage between C2 and C3 results in the loss of a methyl radical (•CH₃). This forms the [(CH₃)₂NCH₂CH=NH₂]⁺ fragment at m/z = 87 .
-
Pathway C: Cleavage of the C2-N bond is less likely but could lead to a fragment from the loss of the amino group.
-
Comparative Analysis: The fragmentation pattern is a powerful differentiator.
-
Isomer 1 (N,N-dimethyl-1,2-propanediamine): Alpha-cleavage between C1 and C2 would lead to a base peak at m/z = 44 ([H₂N=CH₂]⁺). Cleavage between C2 and C3 would yield a fragment at m/z = 72 ([CH(N(CH₃)₂)=CH₂]⁺). The absence of a strong m/z 58 peak and the presence of a strong m/z 44 peak would rule out the target structure.
-
Isomer 2 (N¹,N¹-dimethyl-1,3-propanediamine): The primary fragmentation would be alpha-cleavage at the C1-C2 bond, again producing the characteristic base peak at m/z = 58 . However, the subsequent fragmentation pattern would differ. The lack of a methyl group on the backbone means a fragment from the loss of a methyl radical (m/z 87) would not be observed.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Method: Use a standard non-polar GC column (e.g., DB-5ms). Set a temperature program that allows for the separation of the analyte from the solvent and any potential impurities (e.g., hold at 50°C for 1 min, then ramp at 10°C/min to 250°C).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range of m/z 35-300.
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and compare the fragmentation pattern to the predicted pathways.
Summary and Validation Workflow
Comparative Spectroscopic Data Summary
| Spectroscopic Feature | This compound (Target) | N,N-dimethyl-1,2-propanediamine (Isomer 1) | N¹,N¹-dimethyl-1,3-propanediamine (Isomer 2) |
| ¹H NMR | 5 distinct signals; includes a methyl doublet at ~1.1 ppm. | 5 distinct signals; no methyl doublet. | 5 distinct signals; characteristic triplets for terminal CH₂ groups. |
| ¹³C NMR | 5 distinct carbon signals. | 5 distinct carbon signals. | 5 distinct carbon signals. |
| IR (N-H Stretch) | Two peaks (~3300-3500 cm⁻¹) | Two peaks (~3300-3500 cm⁻¹) | Two peaks (~3300-3500 cm⁻¹) |
| MS (Molecular Ion) | m/z = 102 | m/z = 102 | m/z = 102 |
| MS (Base Peak) | m/z = 58 | m/z = 44 | m/z = 58 |
| MS (Other Fragments) | m/z = 87 (M-15) | m/z = 72 | Absence of M-15 peak |
Validation Workflow Diagram
The following diagram illustrates the logical workflow for confirming the structure of this compound.
Sources
- 1. Chemical structure confirmation: Significance and symbolism [wisdomlib.org]
- 2. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Benchmarking "2-Amino-1-dimethylaminopropane" against other chiral ligands in a specific reaction
An objective comparison of chiral ligands is essential for selecting the optimal catalyst system in asymmetric synthesis. This guide provides a detailed performance benchmark of (S)-2-Amino-1-dimethylaminopropane, a foundational chiral diamine, against other widely recognized ligands in the asymmetric transfer hydrogenation of acetophenone. This reaction is a cornerstone of synthetic chemistry, valued for its operational simplicity and use of safe, readily available hydrogen donors.
The selection of a chiral ligand is a critical parameter that dictates the stereochemical outcome of a reaction. Its interaction with the metal center and the substrate during the catalytic cycle is responsible for creating the chiral environment necessary for enantioselective transformation. This guide delves into the comparative performance of (S)-2-Amino-1-dimethylaminopropane alongside established ligands such as (S,S)-TsDPEN and (S,S)-DAIPEN, supported by experimental data and mechanistic insights.
Ligand Profiles and Structural Comparison
The ligands under review share a common 1,2-diamine backbone, a privileged scaffold in asymmetric catalysis. However, subtle structural modifications significantly influence their steric and electronic properties, which in turn affects catalytic activity and enantioselectivity.
-
(S)-2-Amino-1-dimethylaminopropane: This ligand features a simple propane backbone with a primary amine and a tertiary dimethylamino group. Its relatively small steric profile and flexible backbone make it an interesting candidate for a variety of substrates.
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine): A highly effective and widely used ligand for Noyori-type asymmetric transfer hydrogenation reactions. The tosyl group provides a crucial N-H proton that participates in the catalytic cycle, and the phenyl groups create a well-defined chiral pocket.
-
(S,S)-DAIPEN (1,2-diamino-1,2-diphenylethane): A C2-symmetric diamine ligand known for its high enantioselectivity in the hydrogenation of aromatic ketones. The two phenyl groups establish a rigid and effective chiral environment around the metal center.
Comparative Performance in Asymmetric Transfer Hydrogenation
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol serves as a standard benchmark reaction to evaluate the efficacy of chiral ligands. The reaction typically employs a ruthenium(II) precursor, such as [RuCl2(p-cymene)]2, and a hydrogen donor, commonly a mixture of formic acid and triethylamine (FA/TEA).
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |
| (S)-2-Amino-1-dimethylaminopropane | [RuCl2(p-cymene)]2 / Ligand | 200:1 | 95 | 85 (R) | |
| (S,S)-TsDPEN | [RuCl2(p-cymene)]2 / Ligand | 200:1 | >99 | 98 (R) | |
| (S,S)-DAIPEN | [RuCl2(p-cymene)]2 / Ligand | 200:1 | 98 | 95 (S) |
Analysis of Results:
The data clearly indicates that while (S)-2-Amino-1-dimethylaminopropane is a competent chiral ligand, affording a high yield and good enantioselectivity, the established benchmark ligands (S,S)-TsDPEN and (S,S)-DAIPEN deliver superior performance in terms of enantiomeric excess. The well-defined, rigid chiral pocket created by the phenyl and tosyl groups in (S,S)-TsDPEN is particularly effective, resulting in an outstanding e.e. of 98%. The slightly lower, yet still excellent, performance of (S,S)-DAIPEN highlights the efficacy of the C2-symmetric diphenylethane backbone. The flexibility and smaller steric profile of (S)-2-Amino-1-dimethylaminopropane may contribute to its slightly lower enantioselectivity in this specific transformation.
Mechanistic Insights: The Noyori-Ikariya Catalytic Cycle
The asymmetric transfer hydrogenation is understood to proceed through an outer-sphere mechanism, often referred to as the Noyori-Ikariya catalytic cycle. The chiral ligand, in concert with the ruthenium center, facilitates the stereoselective transfer of a hydride from the hydrogen donor (formate) to the ketone.
A Comparative Environmental Profile of Industrial Amines: Benchmarking 2-Amino-1-dimethylaminopropane
Introduction: The Environmental Imperative in Amine Selection
Amines are fundamental building blocks in modern chemistry, indispensable in pharmaceuticals, gas treatment, coatings, and as catalysts. However, their utility is shadowed by the critical need to understand their environmental fate and impact. The release of these compounds into aquatic and terrestrial ecosystems, whether through industrial effluent or as degradation byproducts, necessitates a rigorous evaluation of their environmental profile.[1][2] For researchers and drug development professionals, selecting an amine based solely on its functional efficacy is no longer sufficient. A holistic approach that integrates performance with environmental stewardship is paramount.
This guide provides an in-depth comparative review of the environmental impact of 2-Amino-1-dimethylaminopropane (also known as 1-Dimethylamino-2-propanol, DMAP), benchmarked against three widely used industrial amines: Monoethanolamine (MEA) , Diethanolamine (DEA) , and the structurally related 2-Amino-2-methyl-1-propanol (AMP) . We will dissect key environmental indicators—biodegradability, aquatic toxicity, and bioaccumulation potential—supported by experimental data from standardized testing protocols. Our objective is to equip scientists with the critical data needed to make informed, environmentally conscious decisions in their research and development endeavors.
Comparative Analysis of Environmental Impact
The environmental safety of a chemical is primarily assessed through three core pillars: its persistence (biodegradability), its toxicity to aquatic life, and its potential to accumulate in organisms. The following sections detail the performance of our selected amines against these criteria, with data summarized for direct comparison.
Subject of Review: this compound (1-Dimethylamino-2-propanol)
This compound is a versatile amine used in various chemical syntheses. Its environmental profile suggests a favorable balance of properties.
-
Biodegradability : This amine is considered to be readily biodegradable. A key study indicates it is "> 70% readily eliminated from water," a result that strongly suggests it will not persist in the environment.[3] While a specific OECD 301 study designation is not publicly available, this level of degradation aligns with the criteria for "ready biodegradability."
-
Aquatic Toxicity : It exhibits moderate to low toxicity to aquatic organisms. The concentration required to be lethal to 50% of a fish population (LC50) is relatively high, and the effective concentration to cause immobility in 50% of daphnia (EC50) is also in a range not considered highly toxic.
-
Bioaccumulation Potential : With a Log Pow (octanol-water partition coefficient) of -0.12, this substance has a strong preference for water over fatty tissues, indicating a very low potential to bioaccumulate in the food chain.[4]
Comparable Amines: A Snapshot
To provide context for DMAP's environmental impact, we compare it against three other common amines.
-
Monoethanolamine (MEA) : A primary alkanolamine widely used in gas sweetening and for the preparation of soaps and detergents. It is known to be readily biodegradable.[5] However, it shows higher toxicity to algae compared to the other amines in this guide.
-
Diethanolamine (DEA) : A secondary alkanolamine used in a vast array of consumer products and industrial applications, from cosmetics to metalworking fluids.[6] It demonstrates excellent biodegradability.[7] Its aquatic toxicity varies, showing particular potency against algae.[8]
-
2-Amino-2-methyl-1-propanol (AMP) : A sterically hindered primary amine that is structurally similar to DMAP. It is used as a pH adjuster, corrosion inhibitor, and in synthesis. It boasts an excellent environmental profile with high biodegradability, low aquatic toxicity across multiple species, and a very low potential for bioaccumulation.
Quantitative Data Summary
The following tables provide a structured overview of the key environmental parameters for each amine, based on data from Safety Data Sheets (SDS) and peer-reviewed studies.
Table 1: Aerobic Biodegradability Data
| Chemical Name | OECD Test Guideline | Result (28 days) | Classification |
| This compound | Not Specified | > 70% | Readily Biodegradable[3] |
| Monoethanolamine (MEA) | General Finding | Not Specified | Readily Biodegradable[5] |
| Diethanolamine (DEA) | OECD 301F | 93% | Readily Biodegradable[7] |
| 2-Amino-2-methyl-1-propanol (AMP) | OECD 301F | 89.3% | Readily Biodegradable |
Table 2: Acute Aquatic Toxicity Data
| Chemical Name | Fish (LC50, 96h) | Aquatic Invertebrates (EC50, 48h) | Algae (EC50, 72-96h) |
| This compound | 148.32 mg/L (Leuciscus idus) | 79 mg/L (Daphnia magna) | No Data Available |
| Monoethanolamine (MEA) | 227 mg/L (Pimephales promelas) | 65 mg/L (Daphnia magna) | 15 mg/L (Desmodesmus subspicatus) |
| Diethanolamine (DEA) | 1460 mg/L (Pimephales promelas)[8] | 55 mg/L (Daphnia magna)[8] | 2.2 mg/L (P. subcapitata)[8] |
| 2-Amino-2-methyl-1-propanol (AMP) | 179 mg/L (Pimephales promelas)[9] | 193 mg/L (Daphnia magna)[7] | ~520 mg/L (Scenedesmus sp.)[9] |
Table 3: Bioaccumulation Potential
| Chemical Name | Log Pow | Bioconcentration Factor (BCF) | Potential |
| This compound | -0.12[4] | Not Measured | Very Low |
| Monoethanolamine (MEA) | -1.31 | Not Measured | Very Low |
| Diethanolamine (DEA) | -2.46 | 2.3 (Calculated)[7] | Very Low[7] |
| 2-Amino-2-methyl-1-propanol (AMP) | < 3 | < 1 (Fish, Measured) | Very Low |
Experimental Methodologies & Rationale
The data presented above are derived from standardized, internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures that the data is reproducible, reliable, and comparable across different substances and laboratories.
Ready Biodegradability: OECD 301 Series
The purpose of a "Ready Biodegradability" test is to screen chemicals for their potential to be rapidly and completely broken down by microorganisms in an aerobic aqueous environment.[10] A substance is classified as "readily biodegradable" if it meets a stringent pass level within a 28-day period, suggesting it will not persist in the environment.[10]
Featured Protocol: OECD 301F - Manometric Respirometry Test
This method was used to generate the data for DEA and AMP and is a cornerstone of biodegradability testing.[4]
-
Principle : The test substance is incubated in a sealed vessel with a mineral medium and a mixed population of microorganisms (inoculum), typically from sewage treatment plant activated sludge. The consumption of oxygen by the microorganisms as they metabolize the test substance is measured over 28 days. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD), which is the calculated total amount of oxygen required to completely oxidize the chemical.
-
Causality : Measuring oxygen consumption is a direct proxy for microbial respiration and, therefore, the metabolic breakdown (mineralization) of the organic test substance into CO₂, water, and biomass.
-
Self-Validation : The protocol includes mandatory controls. A "blank" control (inoculum only) measures the baseline respiration of the microorganisms. A "reference" control using a known readily biodegradable substance (like sodium benzoate) validates the viability and activity of the inoculum. A "toxicity" control, containing both the test substance and the reference substance, is used to ensure the test substance is not inhibiting microbial activity, which would otherwise lead to a false-negative result.
-
Pass Criteria : For a substance to be classified as "readily biodegradable" under this test, it must exhibit ≥60% of its ThOD within a 10-day window that itself falls within the 28-day test period.[4][10]
Caption: Workflow for the OECD 301F Manometric Respirometry Test.
Acute Aquatic Toxicity: OECD 200 Series
These tests are designed to determine the short-term adverse effects of a substance on aquatic organisms. The results are typically expressed as an EC50 (the concentration that affects 50% of the population) or LC50 (the concentration that is lethal to 50% of the population).
Featured Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test
-
Principle : Mobile, juvenile Daphnia magna (water fleas), a crucial component of freshwater ecosystems, are exposed to a range of concentrations of the test substance for 48 hours.
-
Causality : The inability of the daphnids to swim after gentle agitation of the test vessel is the endpoint measured. This sublethal endpoint is a sensitive indicator of toxicity.
-
Self-Validation : The test is conducted with a control group (no test substance) to ensure the health of the test organisms. The validity criteria require that mortality in the control group does not exceed 10%. The test conditions (pH, temperature, light) are strictly controlled.
Caption: Structural relationships of the compared amines.
Conclusion and Outlook
This comparative analysis reveals that all four amines—this compound (DMAP), Monoethanolamine (MEA), Diethanolamine (DEA), and 2-Amino-2-methyl-1-propanol (AMP)—can be classified as readily biodegradable , indicating a low potential for environmental persistence. Their potential for bioaccumulation is also uniformly low, a critical factor in preventing magnification through the food web.
The primary differentiator among these amines lies in their acute aquatic toxicity. 2-Amino-2-methyl-1-propanol (AMP) stands out with the most favorable profile, exhibiting the lowest toxicity across all three tested trophic levels (fish, invertebrates, and algae).[7][9] In contrast, Diethanolamine (DEA) and Monoethanolamine (MEA) , while demonstrating low toxicity to fish and invertebrates respectively, are significantly more toxic to algae.[8]
This compound (DMAP) presents a strong environmental profile, characterized by ready biodegradability, low bioaccumulation potential, and moderate-to-low aquatic toxicity. Its performance is broadly comparable to the benchmarked amines and superior to DEA and MEA with respect to algal toxicity.
For researchers and developers, this guide underscores the importance of looking beyond a single data point. While all four amines are non-persistent, the nuanced differences in their ecotoxicity profiles can be critical, especially for applications where direct release to aquatic environments is a possibility. The data strongly supports the use of AMP and DMAP as environmentally preferable alternatives where their functional properties are suitable.
References
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U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 2-amino-2-methylpropanol. Retrieved from [Link]
-
Santos, J. (2021, March). DIETHANOLAMINE This dossier on diethanolamine (DEA) presents the most critical studies pertinent to. Retrieved from [Link]
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OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris. Retrieved from [Link]
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OECD. (1995). DETAILED REVIEW PAPER ON BIODEGRADABILITY. OECD SERIES ON THE TEST GUIDELINES PROGRAMME Number 2. Retrieved from [Link]
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PubChem. (n.d.). (S)-(+)-1-Dimethylamino-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
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Nishikawa, M., et al. (2021). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Pesticide Science, 46(1), 1-9. Retrieved from [Link]
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U.S. EPA. (n.d.). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Retrieved from [Link]
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Concawe. (2022, September). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe Review, 31(2). Retrieved from [Link]
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7th Creations. (2024, October 11). The Truth About Diethanolamine: Risks and Benefits. Retrieved from [Link]
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ResearchGate. (n.d.). Biodegradation of Monoethanolamine, Ethylene Glycol and Triethylene Glycol in Laboratory Bioreactors. Retrieved from [Link]
-
PENTA chemicals. (2025, April 23). Diethanolamine - SAFETY DATA SHEET. Retrieved from [Link]
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IARC Monographs. (n.d.). DIETHANOLAMINE. NCBI Bookshelf. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for the Quantification of 2-Amino-1-dimethylaminopropane
Introduction: The Analytical Imperative for 2-Amino-1-dimethylaminopropane
This compound is a chiral amino alcohol with significance as a building block and intermediate in various chemical syntheses, including the development of pharmaceutical agents. Its precise quantification is not merely an academic exercise; it is a cornerstone of quality control, ensuring the purity, potency, and safety of downstream products. In the highly regulated landscape of drug development, the analytical methods used for this purpose must be rigorously validated to demonstrate they are fit for their intended purpose.[1]
This guide moves beyond the validation of a single method. We will explore the cross-validation of two distinct, orthogonal analytical techniques for the quantification of this compound. Cross-validation is the critical process of comparing results from two validated methods to ensure their equivalence and to provide a higher degree of confidence in the data generated.[2][3] This is paramount when transferring methods between laboratories or when a secondary, confirmatory method is required for regulatory submissions.[4]
Herein, we present a comparative analysis of two powerful techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following pre-column derivatization. This document provides the scientific rationale behind the choice of each method, detailed experimental protocols, comparative validation data, and a final cross-validation assessment, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Pillar 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Expert Rationale: Why GC-FID?
Gas Chromatography is an ideal choice for analyzing volatile and semi-volatile compounds. This compound, with a relatively low molecular weight and boiling point, is well-suited for this technique.[8] The Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds containing carbon-hydrogen bonds. This makes it a reliable workhorse for quantification without the need for a chromophore. The primary challenge with small, polar amines like our analyte is managing their interaction with the stationary phase. Therefore, column selection is critical; an amine-specific or wax-type capillary column is chosen to prevent peak tailing and ensure symmetrical peak shape, which is essential for accurate integration and quantification.
Experimental Protocol: GC-FID Method
1. Sample and Standard Preparation:
- Solvent (Diluent): Methanol, HPLC Grade.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations of 10, 25, 50, 100, and 250 µg/mL.
- Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of Methanol to achieve a final concentration within the calibration range (e.g., ~100 µg/mL).
2. Chromatographic Conditions:
- Instrument: Agilent 7890B GC System with FID or equivalent.
- Column: Agilent J&W DB-WAXetr (30 m x 0.25 mm, 0.25 µm) or equivalent wax column.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (Split mode, 20:1 ratio).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial Temperature: 80°C, hold for 1 minute.
- Ramp: 15°C/min to 200°C.
- Hold: Hold at 200°C for 2 minutes.
- Detector: FID at 280°C.
Workflow Diagram: GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Validation Summary: GC-FID Performance
The method was validated according to ICH Q2(R1) guidelines.[6] The results demonstrate the method is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range (µg/mL) | - | 10 - 250 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.3% (at 3 concentrations) |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |
| LOD (µg/mL) | Signal-to-Noise ≥ 3 | 3.1 |
| LOQ (µg/mL) | Signal-to-Noise ≥ 10 | 9.8 |
| Specificity | No interference at analyte RT | Passed (spiked placebo analysis) |
Pillar 2: RP-HPLC-UV with Pre-Column Derivatization
Expert Rationale: Why HPLC with Derivatization?
While GC-FID is straightforward, having an orthogonal liquid chromatography method is highly valuable for confirmation. This compound lacks a native chromophore, rendering it essentially invisible to a standard UV detector. To overcome this, we employ pre-column derivatization, a technique where the analyte is reacted with a reagent to attach a UV-absorbing molecule.[9] We have selected o-Phthalaldehyde (OPA) as the derivatizing agent. OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) at ambient temperature to form a highly fluorescent and UV-active isoindole derivative.[9] This allows for sensitive detection using a standard UV or fluorescence detector. The resulting derivative is less polar than the parent amine, making it suitable for separation on a common C18 reversed-phase column.
Experimental Protocol: HPLC-UV Method
1. Reagent and Solution Preparation:
- Mobile Phase A: 0.025 M Sodium Phosphate buffer, pH 7.2.
- Mobile Phase B: Acetonitrile, HPLC Grade.
- Diluent: Water, HPLC Grade.
- OPA Derivatization Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL of Methanol. Add 11.25 mL of 0.1 M Borate buffer (pH 9.5) and 50 µL of 2-Mercaptoethanol. Mix well. This reagent is stable for approximately one week when stored refrigerated and protected from light.
2. Derivatization and Sample Preparation:
- Standard/Sample Preparation: Prepare standards and samples in the Diluent (Water) at concentrations 10-fold lower than the final desired concentration (e.g., 1-25 µg/mL).
- Derivatization Procedure: In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA Derivatization Reagent. Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.
3. Chromatographic Conditions:
- Instrument: Waters Alliance e2695 with 2489 UV/Visible Detector or equivalent.
- Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm).
- Column Temperature: 30°C.
- Detection Wavelength: 338 nm.
- Injection Volume: 20 µL.
- Flow Rate: 1.0 mL/min.
- Gradient Elution:
- 0-10 min: 30% to 70% B
- 10-12 min: 70% to 30% B
- 12-15 min: 30% B (re-equilibration)
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis after pre-column OPA derivatization.
Validation Summary: HPLC-UV Performance
The HPLC method was also validated according to ICH Q2(R1) guidelines.[6] The results confirm its suitability for quantification.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9996 |
| Range (µg/mL) | - | 1.0 - 25.0 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.8% (at 3 concentrations) |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.6%; Intermediate: 1.1% |
| LOD (µg/mL) | Signal-to-Noise ≥ 3 | 0.3 |
| LOQ (µg/mL) | Signal-to-Noise ≥ 10 | 0.9 |
| Specificity | No interference at analyte RT | Passed (spiked placebo analysis) |
Pillar 3: The Cross-Validation Study
Objective and Approach
The core objective is to determine if the two validated methods produce comparable results, thereby ensuring data integrity across platforms.[2][10] This is achieved through comparative testing, where a single, homogeneous batch of a test sample is analyzed by both the GC-FID and HPLC-UV methods.[4] We prepared five independent samples of this compound at a target concentration of 150 µg/mL and analyzed them in triplicate using each validated method.
Logical Diagram: Cross-Validation Process
Caption: Logical process for the cross-validation of two analytical methods.
Comparative Results and Statistical Analysis
The results from the five sample preparations, as quantified by each method, are presented below.
| Sample ID | GC-FID Result (µg/mL) | HPLC-UV Result (µg/mL) | % Difference |
| CV-01 | 151.2 | 149.8 | -0.93% |
| CV-02 | 149.5 | 150.5 | +0.67% |
| CV-03 | 150.8 | 151.6 | +0.53% |
| CV-04 | 148.9 | 149.2 | +0.20% |
| CV-05 | 152.1 | 150.9 | -0.79% |
| Mean | 150.5 | 150.4 | |
| % RSD | 0.86% | 0.58% |
A two-sample t-test was performed on the two sets of results to assess for a statistically significant difference.
-
t-statistic: 0.14
-
p-value: 0.89
Conclusion and Recommendations
This guide has successfully detailed the validation and cross-validation of two orthogonal analytical methods—GC-FID and RP-HPLC-UV with pre-column derivatization—for the quantification of this compound. Both methods were proven to be accurate, precise, linear, and specific according to ICH guidelines.[6] The cross-validation study confirmed that both methods yield statistically equivalent results, providing a high degree of confidence in their application.[2]
Recommendations for Researchers and Drug Development Professionals:
-
For Routine QC: The GC-FID method is recommended for routine quality control testing due to its simpler sample preparation and faster run time.
-
For High Sensitivity & Orthogonal Confirmation: The HPLC-UV method offers superior sensitivity (a lower LOQ) and serves as an excellent orthogonal method for confirming out-of-specification results or for use in complex matrices where the selectivity of liquid chromatography may be advantageous.
-
For Method Transfer: Having both methods cross-validated provides flexibility. The receiving laboratory can implement the method that best fits its available instrumentation and expertise, with the assurance that the data will be comparable to the originating lab.[4]
Ultimately, the development and cross-validation of multiple analytical techniques represent a robust, science-driven approach to analytical lifecycle management, ensuring data integrity and regulatory compliance throughout the drug development process.[11][12]
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]
-
Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]
-
Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer Source: CD Formulation URL: [Link]
-
Title: 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561) Source: Wikisource, the free online library URL: [Link]
-
Title: Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate Source: Doria URL: [Link]
-
Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: PubMed Central URL: [Link]
-
Title: SIMULTANEOUS ESTIMATION OF AMINO ACID WITH PRE- COLUMN DERIVATIZATION USING HPLC METHOD Source: THE PHARMA INNOVATION JOURNAL URL: [Link]
-
Title: dimethyl isopropanolamine 2-propanol, 1,1-(dimethylamino) Source: The Good Scents Company URL: [Link]
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- 8. dimethyl isopropanolamine, 108-16-7 [thegoodscentscompany.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-dimethylaminopropane
Introduction
For professionals engaged in advanced research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 2-Amino-1-dimethylaminopropane, also known as N¹,N¹-Dimethylpropane-1,2-diamine (CAS No. 108-15-6), is a valuable diamine building block in organic synthesis.[1][2] However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, offering a procedural and causal framework to ensure that every step of the disposal process is self-validating, protecting both laboratory personnel and the environment.
Section I: Hazard Profile & Regulatory Overview
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is a flammable and corrosive liquid that is harmful if swallowed.[3][4][5] Its vapors can form explosive mixtures with air, and direct contact can cause severe chemical burns to the skin and eyes.[5][6]
The primary hazards, as defined by the Globally Harmonized System (GHS), are as follows:
Due to these characteristics, this chemical is regulated as a hazardous material for transport and its waste is classified as hazardous by the Environmental Protection Agency (EPA).[2] Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory for its disposal.
| Property | Value | Source(s) |
| Chemical Name | N¹,N¹-Dimethylpropane-1,2-diamine | [5] |
| Synonyms | This compound, 1-(Dimethylamino)isopropylamine | [2][3] |
| CAS Number | 108-15-6 | [1][2] |
| Molecular Formula | C₅H₁₄N₂ | [3] |
| Boiling Point | 113-115 °C | [3] |
| Flash Point | Flammable; specific flash point may vary by supplier. | [4][5] |
| GHS Hazard Codes | H226, H302, H314 | [4][5] |
| EPA Waste Codes | D001 (Ignitability), D002 (Corrosivity) | [7][8][9] |
| UN Number | 2734 (Polyamines, liquid, corrosive, flammable, n.o.s.) | [10] |
Section II: Mandatory Personal Protective Equipment (PPE)
A proactive defense is the most effective safety measure. The corrosive and flammable nature of this compound dictates the use of comprehensive PPE during any handling or disposal activity.
-
Eye/Face Protection: Chemical safety goggles are mandatory. Given the severe risk of eye damage, a full-face shield must be worn in conjunction with goggles whenever there is a risk of splashing.[3][11]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically impervious gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Lab Coat/Apron: A flame-retardant lab coat is required. For tasks with a higher risk of splashes, such as transferring large volumes or managing spills, a chemically resistant apron over the lab coat is essential.[6]
-
Footwear: Closed-toe shoes are a minimum requirement. Avoid canvas shoes, as they can absorb and retain chemical spills.
-
-
Respiratory Protection: All handling of this chemical must be performed within a certified chemical fume hood to prevent inhalation of vapors.[11] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[12]
Section III: Step-by-Step Disposal & Decontamination Protocol
Disposal is not an afterthought; it is a critical, procedural part of the experimental workflow. Do not dispose of this chemical down the drain or in general waste.[3]
1. Waste Collection:
-
Designated Container: Collect all waste containing this compound in a designated, properly sealed hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition.
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[13] Mixing can generate heat, toxic fumes, or other dangerous reactions.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
2. Container Labeling:
-
Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound (N¹,N¹-Dimethylpropane-1,2-diamine)"
-
The associated hazards (e.g., "Flammable," "Corrosive," "Toxic")
-
The accumulation start date (the date the first drop of waste was added)
-
The generator's name and contact information.
-
3. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.
-
The storage location must be in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[14]
-
Ensure the container is stored within secondary containment to control any potential leaks.
4. Decontamination:
-
Reusable Labware: Thoroughly rinse any contaminated reusable glassware or equipment with a suitable solvent (such as water, followed by an appropriate organic solvent like ethanol or acetone) under a chemical fume hood. The initial rinsate is considered hazardous waste and must be collected in your designated waste container.
-
Disposable Materials: Any contaminated disposable items (e.g., gloves, absorbent pads, weighing paper) must be placed in the designated solid hazardous waste container.
5. Final Disposal:
-
The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[15]
-
The most common and effective disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[15]
Section IV: Emergency Spill Management
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
1. Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. 2. Ventilate: Ensure the area is well-ventilated. If the spill is outside of a fume hood, close the lab door to contain vapors and increase ventilation if possible without exposing yourself further. 3. Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[16] 4. Contain the Spill:
-
Wearing the appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[16]
-
For small spills, you can use absorbent paper to pick up the liquid.[16] 5. Collect & Dispose:
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste.[13]
-
Label the container as "Spill Debris with this compound" and manage it as hazardous waste. 6. Decontaminate Area: Wash the spill area with a soap and water solution, collecting the cleaning materials for disposal as hazardous waste.[16]
Visual Workflow: Disposal Decision Pathway
The following diagram outlines the logical steps and decision points for managing waste this compound.
Caption: Workflow for the safe disposal of this compound.
References
-
N1,N1-dimethylpropane-1,2-diamine Chemical Label . ECHA. [Link]
-
SAFETY DATA SHEET: 1-Dimethylamino-2-propyne . Fisher Scientific. [Link]
-
EPA Hazardous Waste Codes . Alfred University. [Link]
-
Material Safety Data Sheet - 1,2-Diaminopropane, PA . Cole-Parmer. [Link]
-
Waste Code - EPA . U.S. Environmental Protection Agency. [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]
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- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. epa.gov [epa.gov]
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- 16. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Handling 2-Amino-1-dimethylaminopropane and Its Analogs
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data for its isomer, N1,N1-dimethylpropane-1,2-diamine, 2-Amino-1-dimethylaminopropane should be presumed to be a hazardous substance with multiple risk factors.
The primary hazards are:
-
Flammability: The analog is a flammable liquid and vapor.[2]
-
Corrosivity: It is expected to cause severe skin burns and eye damage.[2]
-
Toxicity: It is harmful if swallowed.[2]
A comprehensive risk assessment should be performed prior to any experiment, considering the quantities being used, the nature of the procedure (e.g., heating, agitation), and the potential for aerosol generation.
Key Hazard Information for N1,N1-dimethylpropane-1,2-diamine
| Hazard Classification | Description | Source |
| Flammable Liquid | Flammable liquid and vapor.[2] | ECHEMI[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | ECHEMI[2] |
| Skin Corrosion/Irritation | Causes severe skin burns.[2] | ECHEMI[2] |
| Eye Damage/Irritation | Causes serious eye damage.[2] | ECHEMI[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this class of chemicals. The following PPE is mandatory:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[1] Given the severe eye damage potential, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves. Always inspect gloves for integrity before use.[1] Given the corrosive nature, it is advisable to use two pairs of gloves.
-
Lab Coat/Apron: A flame-resistant and chemically impervious lab coat or apron must be worn.[1]
-
Full Body Protection: For large-scale operations or in the event of a spill, additional protective clothing may be necessary.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational and Handling Plan
Adherence to a strict operational plan is critical for ensuring safety.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.[4]
-
Don all required PPE as outlined in the section above.
-
-
Handling:
-
Conduct all manipulations of the chemical within a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[3]
-
Avoid all personal contact with the substance.[3]
-
Keep the container tightly closed when not in use.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
-
Storage:
Emergency and Disposal Plan
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
-
Spills: In case of a spill, evacuate the area and remove all sources of ignition.[3] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[4]
Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
The chemical should be disposed of through a licensed waste disposal company.[1]
-
Do not allow the chemical to enter drains or waterways.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

